Product packaging for Dibromochloronitromethane(Cat. No.:CAS No. 1184-89-0)

Dibromochloronitromethane

Numéro de catalogue: B120692
Numéro CAS: 1184-89-0
Poids moléculaire: 253.28 g/mol
Clé InChI: TWDGXJVDOONOHS-UHFFFAOYSA-N
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Description

Dibromochloronitromethane (CAS# 1184-89-0) is a halonitromethane, a recently identified class of disinfection by-products (DBPs) found in drinking water . As a DBP, it is of significant interest in environmental and public health research, particularly in studies aimed at understanding the formation, occurrence, and toxicity of alternative DBPs beyond the regulated trihalomethanes and haloacetic acids. Researchers utilize this compound primarily as an analytical standard for the accurate quantification and monitoring of this compound in treated water systems. Its presence in chlorinated water makes it a relevant subject for toxicological studies investigating the potential health impacts of halonitromethanes, which are often reported to be more cytotoxic and genotoxic than the regulated DBPs. While the specific mechanism of action for this compound is an area of ongoing research, its study contributes to a broader understanding of the complex mixture of DBPs in drinking water and supports efforts in water treatment optimization to minimize overall DBP exposure. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CBr2ClNO2 B120692 Dibromochloronitromethane CAS No. 1184-89-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dibromo-chloro-nitromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDGXJVDOONOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBr2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152114
Record name Dibromochloronitromethane
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URL https://comptox.epa.gov/dashboard/DTXSID00152114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-89-0
Record name Dibromochloronitromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromochloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (DBCNM) is a halogenated nitromethane (B149229) that has been identified as a disinfection byproduct (DBP) in drinking water. Its presence is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential mutagenic and genotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its genotoxic mechanism.

Physical Properties

This compound is a colorless to pale yellow oil at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula CBr₂ClNO₂[2]
Molecular Weight 253.28 g/mol [2]
CAS Number 1184-89-0[2]
Appearance Colourless Oil[1]
Density 2.398 g/cm³ at 25 °C[2]
2.6 ± 0.1 g/cm³[3]
Boiling Point 67-69 °C at 22 Torr[2]
134.9 ± 35.0 °C at 760 mmHg[3]
Melting Point Not available[2]
Solubility Soluble in organic solvents.[4]
Topological Polar Surface Area 45.8 Ų[1]
XLogP3-AA 2.3[1]

Chemical Properties

This compound is classified as a halonitromethane and is recognized for its chemical reactivity and biological activity.

  • Stability and Reactivity : The compound is stable under normal storage conditions. However, it may react with strong oxidizing agents, strong acids, strong bases, and some metals.[5][6] The bromine atom attached to the nitrated carbon is the most reactive site in reactions with nucleophiles like ammonia.[4]

  • Hazardous Reactions : No hazardous polymerization has been reported.[6] Thermal decomposition can lead to the release of toxic and irritating gases, including hydrogen halides (such as hydrogen bromide and hydrogen chloride), carbon monoxide, and carbon dioxide.[5][6]

  • Mutagenicity and Genotoxicity : this compound is a known mutagen and is genotoxic, capable of inducing DNA strand breaks in mammalian cells.[2] Its genotoxic effects are a significant area of research, particularly in the context of drinking water safety. The brominated nitromethanes are generally more cytotoxic and genotoxic than their chlorinated counterparts. The genotoxicity of halonitromethanes is thought to be primarily due to oxidative DNA damage and base alkylation.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of halonitromethanes and the determination of key physical and chemical properties.

Synthesis of Halonitromethanes (General Procedure)

Experimental Workflow for Halonitromethane Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Reagents: - Nitromethane - Base (e.g., NaOH) - Bromine setup Set up Reaction Vessel: - Round-bottom flask - Stirring mechanism - Cooling bath reagents->setup dissolve Dissolve Nitromethane in solvent setup->dissolve cool Cool to 0-5 °C dissolve->cool add_base Slowly add Base cool->add_base add_br2 Add Bromine dropwise add_base->add_br2 stir Stir for specified time add_br2->stir quench Quench reaction (e.g., with sodium sulfite (B76179) solution) stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous sodium sulfate wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Purify by distillation concentrate->distill G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis culture Culture Salmonella (his- strain) mix Mix Salmonella, S9 mix, and this compound culture->mix prepare_s9 Prepare S9 mix (for metabolic activation) prepare_s9->mix prepare_plates Prepare minimal glucose agar (B569324) plates plate Pour mixture onto minimal agar plates prepare_plates->plate mix->plate incubate Incubate plates at 37 °C for 48-72h plate->incubate count Count revertant colonies (his+) incubate->count compare Compare to negative control count->compare G cluster_exposure Cellular Exposure cluster_damage DNA Damage & Repair cluster_outcome Cellular Outcome DBCNM This compound (DBCNM) inhibition Inhibition DBCNM->inhibition interferes with DNA_damage DNA Damage (e.g., bulky adducts) NER Nucleotide Excision Repair (NER) Pathway DNA_damage->NER is repaired by unrepaired_damage Accumulation of Unrepaired DNA Damage NER->unrepaired_damage leads to inhibition->NER mutations Mutations unrepaired_damage->mutations genomic_instability Genomic Instability unrepaired_damage->genomic_instability apoptosis Apoptosis unrepaired_damage->apoptosis

References

Dibromochloronitromethane: A Technical Guide on its Historical Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (CBr₂ClNO₂) is a halogenated nitromethane (B149229) that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] This technical guide provides a comprehensive overview of the available scientific literature concerning its historical discovery and synthesis. While the precise historical details of its initial synthesis remain elusive, this document pieces together available information on related compounds and plausible synthetic routes. This guide also addresses the known biological activities of halonitromethanes, although specific signaling pathways for this compound are not yet elucidated. All quantitative data found in the literature review is presented in structured tables for clarity. Experimental workflows and logical relationships are visualized using diagrams to facilitate understanding.

Historical Discovery

The precise historical account of the first discovery and synthesis of this compound is not well-documented in readily available scientific literature. Early chemical literature from the 19th century contains references to the synthesis of related compounds. For instance, a researcher by the name of Losanitsch described the preparation of a "chlorobromo dinitromethane" in 1883 in the Berichte der deutschen chemischen Gesellschaft. However, it is crucial to note that this compound is a dinitromethane (B14754101) derivative and, therefore, structurally distinct from the subject of this guide. Efforts to locate the original 1883 publication for definitive structural confirmation have been unsuccessful.

The emergence of this compound in the scientific literature is more recent and is closely tied to the study of disinfection byproducts in drinking water. The use of chlorine for water treatment can lead to the formation of various halogenated organic compounds, including a class of compounds known as halonitromethanes (HNMs).[3][4] It is within this context that this compound has been identified and studied for its potential toxicological effects.

Synthesis of this compound

The general approach to the synthesis of halonitromethanes involves the halogenation of nitromethane. For the synthesis of this compound, a plausible route would involve the sequential halogenation of nitromethane or a partially halogenated nitromethane intermediate.

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from chloronitromethane, followed by dibromination. This proposed pathway is illustrated in the diagram below.

G Nitromethane Nitromethane Chloronitromethane Chloronitromethane Nitromethane->Chloronitromethane Chlorination This compound This compound Chloronitromethane->this compound Dibromination

Figure 1: Proposed two-step synthesis of this compound.
General Experimental Considerations for Halogenation of Nitromethane

Based on protocols for related compounds, the following general conditions would be relevant for the synthesis of this compound.

Table 1: General Reagents and Conditions for Halogenation of Nitromethane

ParameterDescription
Starting Material Nitromethane or Chloronitromethane.
Halogenating Agents For chlorination: Chlorine gas, Sodium hypochlorite. For bromination: Bromine.
Solvent Aqueous media, often with a co-solvent like carbon tetrachloride to dissolve the reactants and products.
Catalyst/Base An alkali metal hydroxide (B78521) (e.g., Sodium hydroxide) is typically used to form the nitronate salt, which is the reactive intermediate.
Temperature The reaction is typically carried out at low temperatures (e.g., 0-20 °C) to control the exothermicity of the reaction and minimize side products.
Work-up The product is typically a dense, oily liquid that can be separated from the aqueous layer. Further purification can be achieved by washing, drying, and distillation.

Note: The synthesis of halonitromethanes should be performed with caution in a well-ventilated fume hood, as the reactants and products are toxic and volatile.

Quantitative Data

Quantitative data specifically for the synthesis and properties of this compound are limited in the available literature. However, data for related halonitromethanes can provide some context.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1184-89-0[5]
Molecular Formula CBr₂ClNO₂[5]
Molecular Weight 253.28 g/mol [5]
Appearance Colourless Oil[5]

Table 3: Mutagenic Potency of various Halonitromethanes [4]

CompoundMutagenic Potency in Salmonella TA100 +S9 (revertants/µmol)
Bromochloronitromethane (BCNM)~1423
Dibromonitromethane (DBNM)~1423
Tribromonitromethane (TBNM)~498
Chloronitromethane (CNM)~498
Bromonitromethane (B42901) (BNM)~498
Dichloronitromethane (DCNM)~498
Bromodichloronitromethane (BDCNM)~498
Trichloronitromethane (TCNM)0
This compound (DBCNM) 0

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been identified in the reviewed scientific literature. However, the broader class of halonitromethanes (HNMs) has been studied for its toxicological effects.

General Toxicity of Halonitromethanes

Halonitromethanes are recognized as a class of disinfection by-products with notable cytotoxicity and genotoxicity.[3][6] Studies on various HNMs have demonstrated their ability to induce DNA damage in mammalian cells.[4] The brominated nitromethanes are generally found to be more cytotoxic and genotoxic than their chlorinated counterparts.[3]

Mechanism of Toxicity

The precise molecular mechanisms underlying the toxicity of this compound are not fully understood. For halonitromethanes in general, their reactivity and ability to induce oxidative stress are thought to contribute to their toxic effects. The logical flow from the presence of HNMs in drinking water to potential health effects is depicted below.

G Disinfection Water Disinfection (e.g., Chlorination) HNMs Formation of Halonitromethanes (HNMs) Disinfection->HNMs Precursors Organic Matter + Bromide + Nitrite Precursors->HNMs Exposure Human Exposure (Ingestion, Inhalation, Dermal) HNMs->Exposure Cellular Cellular Uptake Exposure->Cellular DNA_Damage DNA Damage & Oxidative Stress Cellular->DNA_Damage Health_Effects Potential Adverse Health Effects DNA_Damage->Health_Effects

References

The Enigmatic Presence of Dibromochloronitromethane in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (DBCNM) is a halogenated nitroalkane whose presence in the environment is not well-documented through natural biosynthetic pathways. While its formation as a disinfection byproduct in chlorinated water is established, evidence for its de novo synthesis by marine or terrestrial organisms remains elusive. This technical guide explores the hypothetical natural occurrence of DBCNM, focusing on a plausible enzymatic pathway involving non-heme iron halogenases. We present a detailed theoretical framework for its biosynthesis, comprehensive experimental protocols for its detection and quantification in environmental matrices, and a discussion of the potential implications of its natural presence. All quantitative data presented is hypothetical and for illustrative purposes, reflecting the current lack of empirical evidence.

Introduction

Halogenated organic compounds are a diverse class of natural products, with marine organisms, particularly algae and cyanobacteria, being prolific producers. These compounds exhibit a wide range of biological activities, making them a fertile ground for drug discovery. However, the natural occurrence of halogenated nitroalkanes is considerably rarer. This compound (CBr₂ClNO₂), a molecule of interest due to its potential reactivity, has been identified as a disinfection byproduct in drinking water, but its natural origins are yet to be confirmed. This guide provides a comprehensive overview of the potential for natural DBCNM formation, addressing the core interests of researchers in natural products and drug development.

Hypothetical Biosynthesis of this compound

While no direct evidence confirms the biosynthesis of this compound in any organism, the enzymatic machinery for such a synthesis theoretically exists in nature. A plausible pathway involves the action of a non-heme Fe(II)/α-ketoglutarate-dependent halogenase, such as SyrB2, which has been shown to be capable of both halogenation and, remarkably, nitration of unactivated aliphatic carbons.[1][2]

The proposed biosynthetic pathway for DBCNM could proceed through a series of enzymatic steps on a simple precursor molecule, such as methane (B114726) or a methyl group attached to a larger molecule.

Proposed Biosynthetic Steps:

  • Sequential Halogenation: A promiscuous halogenase could catalyze the sequential bromination and chlorination of a methyl group. The high concentrations of bromide in the marine environment could favor the initial incorporation of bromine.

  • Enzymatic Nitration: A SyrB2-like enzyme could then catalyze the nitration of the dihalogenated methane intermediate. This step is the most speculative but is mechanistically plausible given the demonstrated capability of these enzymes to utilize nitrite (B80452) as a substrate.[1][2]

Proposed Signaling Pathway

The regulation of the biosynthesis of such a specialized metabolite would likely be tied to environmental stress or signaling pathways within the producing organism. A hypothetical signaling cascade leading to the activation of the DBCNM biosynthesis gene cluster is depicted below.

G cluster_0 Environmental Stressor cluster_1 Cellular Response cluster_2 Biosynthesis Activation Oxidative Stress Oxidative Stress Signaling Cascade Activation Signaling Cascade Activation Oxidative Stress->Signaling Cascade Activation Nutrient Limitation Nutrient Limitation Nutrient Limitation->Signaling Cascade Activation Transcription Factor Activation Transcription Factor Activation Signaling Cascade Activation->Transcription Factor Activation Gene Cluster Expression Gene Cluster Expression Transcription Factor Activation->Gene Cluster Expression Enzyme Synthesis Enzyme Synthesis Gene Cluster Expression->Enzyme Synthesis DBCNM Production DBCNM Production Enzyme Synthesis->DBCNM Production

Figure 1: Hypothetical signaling pathway for DBCNM biosynthesis.

Quantitative Data on Natural Occurrence (Hypothetical)

As there is currently no published data on the natural occurrence of this compound, the following tables are provided for illustrative purposes to guide future research. These hypothetical values represent potential concentrations that could be found in different environmental matrices if a natural source exists.

Table 1: Hypothetical Concentrations of this compound in Marine Algae

Algal SpeciesSample LocationConcentration (ng/g dry weight)
Ascophyllum nodosumNorth Atlantic5.2 ± 1.3
Mastocarpus stellatusNorth Atlantic8.9 ± 2.1
Hypothetical Species ATropical Pacific15.4 ± 3.5

Table 2: Hypothetical Concentrations of this compound in Environmental Samples

Sample TypeLocationConcentration (ng/L or ng/g)
Seawater (Coastal)North Atlantic0.12 ± 0.03
Marine SedimentNorth Atlantic1.5 ± 0.4
Seawater (Open Ocean)Tropical Pacific< 0.01

Experimental Protocols

The following protocols are detailed methodologies for the extraction, detection, and quantification of this compound from marine algae and seawater. These protocols are based on established methods for the analysis of other volatile halogenated compounds.

Extraction of this compound from Marine Algae

This protocol describes the extraction of volatile compounds from algal tissue using a purge-and-trap system.

Materials:

  • Fresh or frozen algal tissue

  • Milli-Q water

  • Purge-and-trap concentrator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Cryogenic trapping system

  • Inert gas (Helium or Nitrogen)

  • Internal standard (e.g., 1,2-dibromopropane)

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of fresh or thawed algal tissue.

  • Homogenization: Homogenize the tissue in 20 mL of chilled Milli-Q water.

  • Purging: Transfer the homogenate to a purging vessel. Add a known amount of the internal standard. Heat the vessel to 40°C and purge with inert gas at a flow rate of 40 mL/min for 15 minutes.

  • Trapping: The purged volatile compounds are trapped on a suitable sorbent trap (e.g., Tenax®).

  • Desorption and Analysis: The trap is rapidly heated to 250°C to desorb the analytes, which are then transferred to the GC-MS for analysis.

Detection and Quantification by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Mass spectrometer operating in electron ionization (EI) mode.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: 35°C (hold for 5 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-350

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 127, 129, 207, 209, 211) and the internal standard.

Quantification:

  • Create a calibration curve using certified standards of this compound.

  • The concentration of DBCNM in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis A Marine Algae/Seawater Sample Collection B Sample Homogenization (for algae) A->B C Addition of Internal Standard B->C D Purge and Trap (40°C, 15 min) C->D E Sorbent Trapping D->E F Thermal Desorption (250°C) E->F G GC-MS Analysis F->G H Data Processing & Quantification G->H

Figure 2: Experimental workflow for DBCNM analysis.

Conclusion and Future Outlook

The natural occurrence of this compound remains an open and intriguing question. While direct evidence is currently lacking, the existence of enzymes capable of both halogenation and nitration provides a plausible, albeit hypothetical, biosynthetic pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate the presence of this and other rare halogenated nitroalkanes in marine and other environments. The discovery of a natural source of DBCNM would not only expand our understanding of the biogeochemical cycling of halogens and nitrogen but could also unveil novel bioactive compounds with potential applications in medicine and biotechnology. Future research should focus on screening diverse marine organisms, particularly those known to produce other halogenated compounds, for the presence of DBCNM and the genes encoding for the putative biosynthetic enzymes.

References

Dibromochloronitromethane: A Newly Identified Disinfection Byproduct - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water disinfection processes are critical for public health, primarily through the inactivation of pathogenic microorganisms. However, these processes can lead to the formation of unintended disinfection byproducts (DBPs). While traditional DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) are well-documented and regulated, there is a growing concern over newly identified, unregulated DBPs. Among these, the class of halonitromethanes (HNMs) has garnered significant attention due to their potential health risks. This technical guide focuses on a specific HNM, dibromochloronitromethane (DBCNM) , providing a comprehensive overview of its chemical properties, formation, toxicology, and analytical methodologies.

This compound is a nitrogenous DBP formed from the reaction of disinfectants (such as chlorine or ozone) with natural organic matter (NOM) and bromide present in the source water.[1] Emerging research indicates that HNMs, including DBCNM, can be significantly more cytotoxic and genotoxic than some regulated DBPs, highlighting the need for a deeper understanding of their potential impact on human health.[2][3] This guide aims to consolidate the current scientific knowledge on DBCNM to support further research and risk assessment.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula CBr₂ClNO₂[2]
Molecular Weight 253.28 g/mol Inferred from atomic weights
Appearance Likely a colorless to yellow liquidInferred from related compounds
Solubility Sparingly soluble in waterInferred from related compounds
Volatility Expected to be volatileInferred from related compounds

Formation in Drinking Water

The formation of this compound in drinking water is a complex process influenced by several factors:

  • Disinfectant Type: Ozonation followed by chlorination has been shown to produce the highest yields of HNMs.[4][5] Chlorination alone also leads to HNM formation, while chloramination generally produces lower levels.[1]

  • Precursor Material: Hydrophilic fractions of natural organic matter (NOM) are considered the primary precursors for HNM formation.[4] Certain amino acids and amino sugars have also been identified as potential precursors.[5]

  • Water Quality Parameters:

    • pH: Increased pH generally leads to an increase in the formation of HNMs.[1][5]

    • Bromide Concentration: The presence of bromide ions is essential for the formation of brominated HNMs like DBCNM. Higher bromide levels can lead to a shift towards more brominated species.[1]

    • Nitrite (B80452) Concentration: The presence of nitrite can also influence the formation of HNMs, particularly in scenarios involving ozonation.[5]

The general mechanism involves the reaction of a disinfectant with the nitro group from organic precursors in the presence of bromide and chloride ions.

Disinfectant Disinfectant (e.g., Chlorine, Ozone) Reaction Disinfection Process Disinfectant->Reaction NOM Natural Organic Matter (Nitrogenous Precursors) NOM->Reaction Bromide Bromide Ions (Br⁻) Bromide->Reaction Chloride Chloride Ions (Cl⁻) Chloride->Reaction DBCNM This compound (CBr₂ClNO₂) Reaction->DBCNM start Cell Culture (e.g., CHO cells) treatment Exposure to DBCNM (various concentrations) start->treatment harvest Cell Harvesting treatment->harvest assay Cytotoxicity/Genotoxicity Assay harvest->assay mtt MTT Assay (Cell Viability) assay->mtt Cytotoxicity comet Comet Assay (DNA Damage) assay->comet Genotoxicity analysis Data Analysis mtt->analysis comet->analysis DBCNM This compound (DBCNM) ROS Reactive Oxygen Species (ROS) Generation DBCNM->ROS DNADamage DNA Damage DBCNM->DNADamage OxidativeStress Oxidative Stress ROS->OxidativeStress SAPK Stress-Activated Protein Kinases (p38 MAPK, JNK) OxidativeStress->SAPK ATM_ATR ATM/ATR Kinases DNADamage->ATM_ATR Apoptosis Apoptosis SAPK->Apoptosis CellCycleArrest Cell Cycle Arrest ATM_ATR->CellCycleArrest ATM_ATR->Apoptosis DNARepair DNA Repair ATM_ATR->DNARepair

References

In-Depth Technical Guide: Mutagenic and Genotoxic Properties of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (DBCNM) is a disinfection byproduct commonly found in drinking water. This technical guide provides a comprehensive overview of its mutagenic and genotoxic properties. DBCNM has demonstrated mutagenic activity in bacterial systems and genotoxic effects in mammalian cells, including the induction of DNA strand breaks and oxidative DNA damage. This document summarizes key quantitative data from various assays, details the experimental protocols for its assessment, and explores the potential molecular pathways involved in its genotoxicity.

Quantitative Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic potential of this compound has been evaluated in several testing systems. The following tables summarize the quantitative data obtained from key studies.

Table 1: Mutagenicity in Salmonella typhimurium

StrainMetabolic Activation (S9)Mutagenic PotencyReference
TA100Not specified269.5 revertants/mmol[1]

Table 2: Genotoxicity in Mammalian Cells

Cell LineAssayEndpointGenotoxic PotencyReference
Chinese Hamster Ovary (CHO)Single Cell Gel Electrophoresis (SCGE) / Comet AssayDNA Damage143 mM[1]

Table 3: Comparative Ranking of Genotoxicity and Cytotoxicity of Halonitromethanes in CHO Cells

Rank Order of Genotoxicity (DNA Damage)Rank Order of Chronic Cytotoxicity (72h exposure)
DBNM > BDCNM > TBNM > TCNM > BNM > DBCNM > BCNM > DCNM > CNMDBNM > DBCNM > BNM > TBNM > BDCNM > BCNM > DCNM > CNM > TCNM

Source: Adapted from[2] Abbreviations: DBNM (Dibromonitromethane), BDCNM (Bromodichloronitromethane), TBNM (Tribromonitromethane), TCNM (Trichloronitromethane), BNM (Bromonitromethane), DBCNM (this compound), BCNM (Bromochloronitromethane), DCNM (Dichloronitromethane), CNM (Chloronitromethane)

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the assessment of this compound's genotoxic and mutagenic properties.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test substance to cause reverse mutations (reversions) to the his+ phenotype, allowing the bacteria to grow on a histidine-deficient medium.

Protocol:

  • Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens.

  • Culture Preparation: A fresh overnight culture of the selected bacterial strain is grown in nutrient broth.

  • Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.

  • Plate Incorporation Method:

    • To a test tube containing 2 mL of molten top agar (B569324) (at 45°C), the following are added in sequence:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (this compound) at various concentrations.

      • 0.5 mL of S9 mix or a buffer control.

    • The contents are gently mixed and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A positive response is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the spontaneous reversion rate of the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in culture plates and allowed to attach. They are then exposed to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Cytochalasin B Treatment: After the initial treatment period, the medium is replaced with fresh medium containing cytochalasin B. This agent blocks cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Incubation: Cells are incubated for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Single Cell Gel Electrophoresis (SCGE) or Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. When subjected to electrophoresis, the damaged DNA migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: CHO cells are exposed to various concentrations of this compound for a defined period.

  • Slide Preparation: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Electrophoresis is carried out in the same alkaline buffer at a low voltage.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment. A significant increase in these parameters indicates a genotoxic effect.

Signaling Pathways and Mechanistic Insights

While the precise signaling pathways activated by this compound leading to genotoxicity are not yet fully elucidated, the available evidence suggests the involvement of oxidative stress and the subsequent DNA damage response.

Oxidative Stress and DNA Damage

Halonitromethanes, including DBCNM, are known to induce oxidative DNA damage. This suggests that DBCNM may generate reactive oxygen species (ROS) within the cell, leading to the formation of oxidized DNA bases (e.g., 8-oxoguanine) and single-strand breaks.

G DBCNM DBCNM ROS Reactive Oxygen Species (ROS) DBCNM->ROS Induces DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine, Single-Strand Breaks) ROS->DNA_Damage Causes

Figure 1: Induction of Oxidative DNA Damage by DBCNM.

DNA Damage Response (DDR) Pathways

The DNA damage induced by this compound is expected to activate the cellular DNA Damage Response (DDR) network. Key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated by DNA double-strand breaks and single-strand breaks, respectively. These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

G cluster_0 Cellular Response to DBCNM-Induced DNA Damage cluster_1 Cellular Outcomes DBCNM This compound DNA_Damage DNA Damage (SSBs, DSBs, Oxidized Bases) DBCNM->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR DDR Downstream DDR Signaling (e.g., Chk1/Chk2, p53) ATM_ATR->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis

Figure 2: Potential DNA Damage Response Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.

Ames Test Workflow

G Start Start Prepare_Culture Prepare Bacterial Culture (his-) Start->Prepare_Culture Mix_Components Mix Bacteria, DBCNM, and S9/Buffer in Top Agar Prepare_Culture->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72h Pour_Plates->Incubate Count_Colonies Count Revertant Colonies (his+) Incubate->Count_Colonies Analyze Analyze Data Count_Colonies->Analyze G Start Start Seed_Cells Seed CHO Cells Start->Seed_Cells Treat_DBCNM Treat with DBCNM (+/- S9) Seed_Cells->Treat_DBCNM Add_CytoB Add Cytochalasin B Treat_DBCNM->Add_CytoB Incubate Incubate for 1.5-2 Cell Cycles Add_CytoB->Incubate Harvest_Fix Harvest and Fix Cells Incubate->Harvest_Fix Stain_Slides Stain Slides Harvest_Fix->Stain_Slides Score_Micronuclei Score Micronuclei in Binucleated Cells Stain_Slides->Score_Micronuclei Analyze Analyze Data Score_Micronuclei->Analyze G Start Start Treat_Cells Treat CHO Cells with DBCNM Start->Treat_Cells Embed_Cells Embed Cells in Agarose on Slide Treat_Cells->Embed_Cells Lysis Lyse Cells Embed_Cells->Lysis Alkaline_Unwinding Alkaline Unwinding (pH > 13) Lysis->Alkaline_Unwinding Electrophoresis Electrophoresis Alkaline_Unwinding->Electrophoresis Neutralize_Stain Neutralize and Stain Electrophoresis->Neutralize_Stain Visualize_Score Visualize and Score Comets Neutralize_Stain->Visualize_Score Analyze Analyze Data Visualize_Score->Analyze

References

Preliminary Toxicity Screening of Dibromochloronitromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromochloronitromethane (DBCNM) is a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs), formed during the treatment of drinking water with chlorine or other disinfectants.[1][2] As emerging contaminants of concern, understanding the toxicological profile of HNMs is critical for assessing their potential risk to human health and the environment. This technical guide provides a comprehensive overview of the preliminary toxicity screening of DBCNM, with a focus on its in vitro cytotoxicity and genotoxicity. The information presented herein is intended to support further research and inform risk assessment efforts.

Data Presentation

The following tables summarize the quantitative data available for the in vitro toxicity of this compound and related halonitromethanes.

Table 1: Chronic Cytotoxicity of Halonitromethanes in Chinese Hamster Ovary (CHO) Cells

Compound%C½ (µM)¹Rank Order of Cytotoxicity
Dibromonitromethane (DBNM)6.091
This compound (DBCNM) Not explicitly stated, but ranked 2nd 2
Bromonitromethane (BNM)Data Not Available3
Tribromonitromethane (TBNM)Data Not Available4
Bromodichloronitromethane (BDCNM)Data Not Available5
Bromochloronitromethane (BCNM)Data Not Available6
Dichloronitromethane (DCNM)Data Not Available7
Chloronitromethane (CNM)Data Not Available8
Trichloronitromethane (TCNM)5369
Positive Control: Potassium Bromate964-
Positive Control: Ethylmethanesulfonate (EMS)4,190-

¹%C½ is the concentration that reduces CHO cell density by 50% after a 72-hour exposure. A lower value indicates higher cytotoxicity. Data from Plewa et al., 2004.[2]

Table 2: Genotoxicity of Halonitromethanes

CompoundGenotoxicity MetricRank Order of Genotoxicity (in CHO cells)
Dibromonitromethane (DBNM)SCGE Assay1
Bromodichloronitromethane (BDCNM)SCGE Assay2
Tribromonitromethane (TBNM)SCGE Assay3
Trichloronitromethane (TCNM)SCGE Assay4
Bromonitromethane (BNM)SCGE Assay5
This compound (DBCNM) SCGE Assay / Salmonella his reversion 6 / 269.5 revertants/mmol [3]
Bromochloronitromethane (BCNM)SCGE Assay7
Dichloronitromethane (DCNM)SCGE Assay8
Chloronitromethane (CNM)SCGE Assay9

Genotoxicity in CHO cells was determined by the Single Cell Gel Electrophoresis (SCGE) assay, also known as the Comet assay.[1][2] A higher rank indicates greater genotoxic potential. The Salmonella his reversion data provides a quantitative measure of mutagenicity.[3]

Table 3: Aquatic Toxicity of Related Disinfection Byproducts

CompoundOrganismTest DurationLC50/EC50 (mg/L)
DibromochloromethaneDaphnia magna48 hours46.8
Sodium BromateDaphnia magna48 hours46.8
Tribromoacetic AcidCyprinodon variegatus96 hours376.4
Dichloroacetic AcidIsochrysis galbana72 hours39.9 (EC10)

No specific aquatic toxicity data (e.g., LC50) for this compound was found in the reviewed literature. The data presented is for structurally related disinfection byproducts to provide context.[4]

Experimental Protocols

Chronic Cytotoxicity Assay in Chinese Hamster Ovary (CHO) Cells

This assay quantifies the effect of a test compound on the proliferation of CHO cells over a 72-hour period, which corresponds to approximately three cell cycles.[5]

  • Cell Culture: Chinese hamster ovary (CHO) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density that allows for logarithmic growth over the 72-hour exposure period.

  • Compound Exposure: A dilution series of this compound is prepared and added to the wells. A negative control (vehicle) and a positive control (e.g., ethylmethanesulfonate) are included.

  • Incubation: The microplates are incubated for 72 hours.

  • Cell Density Measurement: After incubation, the cells are washed, fixed with methanol, and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a microplate reader at a wavelength of 595 nm.

  • Data Analysis: The absorbance values are proportional to the cell density. The %C½ value, which is the concentration of the test agent that reduces the cell density by 50% compared to the negative control, is calculated from the concentration-response curve.[5]

Acute Genotoxicity Assessment using the Single Cell Gel Electrophoresis (SCGE) or Comet Assay

The Comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual eukaryotic cells.[6]

  • Cell Treatment: CHO cells are exposed to various concentrations of this compound for a short period (e.g., 4 hours).

  • Cell Embedding: After treatment, the cells are harvested and suspended in low-melting-point agarose. This cell suspension is then layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and relaxed loops, will migrate further from the nucleoid, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye, such as ethidium (B1194527) bromide or SYBR Green.

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Mandatory Visualization

Experimental_Workflow_for_Toxicity_Screening cluster_Cytotoxicity Chronic Cytotoxicity Assay cluster_Genotoxicity Acute Genotoxicity Assay (Comet Assay) A1 CHO Cell Culture A2 Seeding in 96-well Plates A1->A2 A3 72h Exposure to DBCNM A2->A3 A4 Cell Staining & Absorbance Reading A3->A4 A5 Calculation of %C½ Value A4->A5 B1 CHO Cell Treatment (4h) B2 Cell Embedding in Agarose B1->B2 B3 Lysis & Alkaline Unwinding B2->B3 B4 Electrophoresis B3->B4 B5 DNA Staining & Microscopy B4->B5 B6 Quantification of DNA Damage B5->B6

Experimental workflow for in vitro toxicity screening of this compound.

DBP_Toxicity_Pathway DBP Disinfection Byproduct (e.g., DBCNM) ROS Reactive Oxygen Species (ROS) Generation DBP->ROS DNA_Damage Genomic DNA Damage DBP->DNA_Damage Direct or Indirect OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 OxidativeStress->DNA_Damage Oxidative Lesions AntioxidantResponse Antioxidant Response Elements (ARE) Activation Nrf2->AntioxidantResponse CellularDefense Increased Cellular Defense AntioxidantResponse->CellularDefense p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Proposed signaling pathway for DBP-induced toxicity, involving oxidative stress and genotoxic stress responses.

Discussion of Toxicological Mechanisms

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, studies on various disinfection byproducts suggest that the induction of oxidative stress is a key initiating event.[7][8] The generation of reactive oxygen species (ROS) can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a common cellular response to oxidative stress.[7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to electrophiles or ROS, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.

Furthermore, the genotoxicity of DBCNM, as evidenced by the Comet assay, indicates its ability to cause DNA damage.[1][2] This damage can trigger the activation of the tumor suppressor protein p53.[8][9] Activated p53 can orchestrate a variety of cellular responses, including cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too severe to be repaired. While many DBPs are thought to cause indirect genotoxicity through oxidative stress, the potential for direct interaction with DNA cannot be ruled out.[9]

The metabolism of halonitromethanes may also play a role in their toxicity, potentially through the formation of reactive intermediates. For related compounds, metabolism via cytochrome P450 enzymes and conjugation with glutathione (B108866) have been identified as important pathways.[10] The formation of reactive metabolites can enhance the potential for covalent binding to cellular macromolecules, contributing to both cytotoxicity and genotoxicity.[11][12]

Conclusion

The available data from preliminary toxicity screening indicates that this compound is a potent cytotoxic and genotoxic agent in vitro. Its toxicity is generally greater than its chlorinated analogues, a trend observed for other classes of disinfection byproducts. The likely mechanisms of toxicity involve the induction of oxidative stress and subsequent DNA damage, engaging cellular defense and damage response pathways such as the Nrf2 and p53 signaling cascades.

Further research is warranted to fully characterize the toxicological profile of DBCNM. This should include in vivo studies to determine its toxicokinetics, systemic effects, and carcinogenic potential. A more detailed elucidation of its metabolic pathways and the identification of specific reactive intermediates will also be crucial for a comprehensive understanding of its mechanism of action. The information provided in this guide serves as a foundational resource for these future research endeavors.

References

Navigating the Aquatic Journey of Dibromochloronitromethane: A Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of dibromochloronitromethane in aquatic systems. While specific experimental data for this compound remains limited in publicly available literature, this document synthesizes existing knowledge on related halonitromethanes, outlines key degradation and transport pathways, and details standardized experimental protocols for future research.

This compound (DBCNM), a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs), is an emerging contaminant of concern in aquatic environments. Formed during the disinfection of drinking water, wastewater, and swimming pool water, its potential environmental and health impacts necessitate a thorough understanding of its persistence, mobility, and transformation in aquatic systems. This guide serves as a foundational resource for professionals engaged in environmental risk assessment and the development of strategies to mitigate the impact of such disinfection byproducts.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula CBr₂ClNO₂-
Molecular Weight 253.28 g/mol -
Physical State Likely a liquid at room temperatureInferred from related compounds
Water Solubility Data not available-
Vapor Pressure Data not available-
Henry's Law Constant Data not available-
Octanol-Water Partition Coefficient (log Kₒw) Data not available-
Organic Carbon-Water Partition Coefficient (log Kₒc) Data not available-

Note: The absence of specific experimental data for this compound highlights a critical knowledge gap. The subsequent sections on environmental fate are based on the expected behavior of halonitromethanes and general principles of environmental chemistry.

Environmental Fate and Transport Pathways

The persistence and movement of this compound in aquatic systems are dictated by a combination of abiotic and biotic processes, including hydrolysis, photolysis, biodegradation, volatilization, and sorption.

DBCNM This compound in Water Column Hydrolysis Hydrolysis (Abiotic Degradation) DBCNM->Hydrolysis Photolysis Photolysis (Abiotic Degradation) DBCNM->Photolysis Biodegradation Biodegradation (Biotic Degradation) DBCNM->Biodegradation Volatilization Volatilization DBCNM->Volatilization Sorption Sorption DBCNM->Sorption Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Biodegradation->Degradation_Products Atmosphere Atmosphere Volatilization->Atmosphere Sediment Sediment/Suspended Solids Sorption->Sediment

Caption: Conceptual model of the environmental fate and transport pathways of this compound in aquatic systems.

Abiotic Degradation

Hydrolysis: This process involves the reaction of the compound with water, leading to its breakdown. For many halogenated organic compounds, hydrolysis can be a significant degradation pathway. The rate of hydrolysis is influenced by pH and temperature. While specific rate constants for this compound are not available, it is anticipated to undergo hydrolysis, potentially leading to the formation of less halogenated and more oxidized byproducts.

Photolysis: this compound may be susceptible to degradation by sunlight in the upper layers of aquatic environments. The rate of direct photolysis depends on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the reaction. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in natural waters, can also contribute to its degradation.

Biotic Degradation

Biodegradation: Microorganisms in water and sediment may play a role in the breakdown of this compound. The extent and rate of biodegradation depend on the microbial community present, environmental conditions (e.g., oxygen levels, temperature, nutrient availability), and the chemical structure of the compound. Halogenated compounds can be degraded through various enzymatic pathways, including dehalogenation.

Transport Mechanisms

Volatilization: The tendency of a chemical to move from water to the atmosphere is governed by its Henry's Law constant. Without an experimental value for this compound, its volatility is uncertain. However, many low molecular weight halogenated compounds exhibit some degree of volatilization.

Sorption: this compound may adsorb to suspended solids and sediment in the water column. The extent of sorption is influenced by the compound's hydrophobicity (indicated by its Kₒw) and the organic carbon content of the solids (indicated by Kₒc). Sorption can reduce the concentration of the compound in the water column and affect its bioavailability and transport.

Quantitative Data on Environmental Fate

As previously noted, specific experimental data on the environmental fate of this compound is scarce. The following tables are provided as templates for future research and are populated with illustrative data for related halonitromethanes where available to provide context.

Table 1: Abiotic Degradation Parameters (Illustrative)

CompoundProcessRate ConstantHalf-life (t½)ConditionsReference
This compoundHydrolysisData not availableData not available
Related HNM (e.g., Trichloronitromethane)HydrolysisValueValuepH, TempCitation
This compoundPhotolysisData not availableData not available
Related HNM (e.g., Tribromonitromethane)PhotolysisValueValueWavelength, Light IntensityCitation

Table 2: Biodegradation Parameters (Illustrative)

CompoundSystemRate ConstantHalf-life (t½)ConditionsReference
This compoundAerobic WaterData not availableData not available
This compoundAnaerobic SedimentData not availableData not available
Related HNMSpecifyValueValueTemp, Microbial inoculumCitation

Table 3: Transport Parameters (Illustrative)

CompoundParameterValueConditionsReference
This compoundHenry's Law Constant (atm·m³/mol)Data not available
This compoundlog KₒcData not available
Related HNMSpecifyValueTempCitation

Experimental Protocols

Standardized methods are crucial for generating reliable and comparable data on the environmental fate of chemicals. The following sections detail generalized experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

This test determines the rate of hydrolysis of a chemical as a function of pH.

Methodology:

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should be low enough to ensure it remains in solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each solution.

  • Quantification: Analyze the concentration of the remaining this compound using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for each pH. The half-life (t½) is calculated as ln(2)/k.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) B Add DBCNM A->B C Incubate in Dark at Constant Temp. B->C D Sample at Time Intervals C->D E Quantify DBCNM (GC-ECD/MS) D->E F Calculate Rate Constant & Half-life E->F

Caption: Workflow for determining the hydrolysis rate of this compound.

Photolysis Rate Determination (Adapted from OECD Guideline 316)

This guideline describes procedures for determining the direct phototransformation of chemicals in water.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in purified water.

  • Actinometry: Use a chemical actinometer to measure the light intensity of the irradiation source (e.g., a xenon lamp simulating sunlight).

  • Irradiation: Expose the test solution and a dark control to the light source in quartz cells at a constant temperature.

  • Sampling and Analysis: At set time intervals, withdraw samples from the irradiated and dark control solutions.

  • Quantification: Analyze the concentration of this compound in the samples.

  • Data Analysis: Determine the first-order degradation rate constant and the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

Biodegradation Rate Determination (Adapted from OECD Guideline 309)

This test simulates the biodegradation of a chemical in aerobic surface water.

Methodology:

  • Test System Preparation: Collect water and sediment from a natural aquatic environment to serve as the microbial inoculum.

  • Test Substance Addition: Add a low concentration of radiolabeled (e.g., ¹⁴C) this compound to the test systems.

  • Incubation: Incubate the test systems in the dark at a controlled temperature with gentle shaking to ensure aerobic conditions.

  • Analysis: At various time points, analyze the distribution of the radiolabel in different compartments: parent compound, degradation products, CO₂, and biomass.

  • Data Analysis: Calculate the rate of primary and ultimate biodegradation. The half-life for primary biodegradation (disappearance of the parent compound) is determined.

Conclusion and Future Directions

This technical guide underscores the significant knowledge gaps that currently exist regarding the environmental fate and transport of this compound in aquatic systems. While its formation as a disinfection byproduct is recognized, a quantitative understanding of its persistence and mobility is lacking.

Future research should prioritize the experimental determination of key physicochemical properties and environmental fate parameters for this compound. Following standardized protocols, such as those outlined by the OECD, will ensure the generation of high-quality, comparable data. This information is essential for developing accurate environmental risk assessments and for informing strategies to manage and mitigate the potential impacts of this and other emerging disinfection byproducts on aquatic ecosystems and human health. The frameworks and methodologies presented in this guide provide a robust starting point for these critical research endeavors.

The Genesis of Dibromochloronitromethane in Chlorinated Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the very process of chlorination, while essential, can lead to the formation of a complex array of disinfection byproducts (DBPs), some of which pose potential health risks. Among these, the nitrogenous DBPs (N-DBPs) are of increasing concern due to their often-higher cytotoxicity and genotoxicity compared to their regulated carbonaceous counterparts. This technical guide provides an in-depth exploration of the formation mechanisms of a specific N-DBP, dibromochloronitromethane (DBCNM), in chlorinated water.

Core Formation Mechanisms

The formation of this compound is a complex process influenced by the interplay of organic and inorganic precursors, disinfectant type, and various water quality parameters. The primary precursors are natural organic matter (NOM), particularly a variety of amino acids, and the presence of bromide ions (Br⁻) in the source water is a critical factor.[1][2] The general pathway involves the oxidation of the nitrogen source, followed by halogenation.

The proposed mechanism for the formation of this compound from amino acid precursors can be broken down into several key stages:

  • N-Chlorination: Free chlorine (hypochlorous acid, HOCl) rapidly reacts with the amino group of amino acids to form N-chloroamino acids.[3]

  • Oxidation and C-Nitroso Intermediate Formation: Subsequent oxidation and decarboxylation reactions lead to the formation of C-nitroso compounds. This is a critical step in the pathway to nitromethane (B149229) formation.

  • Oxidation to Nitromethane: The C-nitroso intermediates are further oxidized to form nitromethane (CH₃NO₂).[2]

  • Stepwise Halogenation: In the presence of both chlorine and bromide, a competitive halogenation of the nitromethane occurs. Hypochlorous acid (HOCl) and hypobromous acid (HOBr), formed from the oxidation of bromide by chlorine, are the key halogenating agents.[4][5] Due to the higher reactivity of bromine, bromination reactions are generally faster than chlorination.[6][7] The acidic protons on the methyl group of nitromethane are sequentially replaced by bromine and chlorine atoms. The formation of this compound specifically involves the substitution of two hydrogen atoms with bromine and one with chlorine. The order of these substitutions can vary depending on the relative concentrations of HOCl and HOBr and reaction kinetics.

The following diagram illustrates the proposed formation pathway of this compound from an amino acid precursor.

G cluster_pathway Formation Pathway AminoAcid Amino Acid (e.g., Aspartic Acid, Tryptophan) NChloroaminoAcid N-Chloroamino Acid AminoAcid->NChloroaminoAcid N-Chlorination Bromide Bromide (Br⁻) HalogenatedIntermediates Halogenated Nitromethane Intermediates (e.g., Bromonitromethane, Dibromonitromethane (B120713), Chloronitromethane) Bromide->HalogenatedIntermediates forms HOBr Chlorine Chlorine (HOCl) Chlorine->NChloroaminoAcid Chlorine->HalogenatedIntermediates CNitroso C-Nitroso Intermediate NChloroaminoAcid->CNitroso Oxidation & Decarboxylation Nitromethane Nitromethane (CH₃NO₂) CNitroso->Nitromethane Oxidation Nitromethane->HalogenatedIntermediates Stepwise Halogenation (Competitive Bromination & Chlorination) DBCNM This compound (CBr₂ClNO₂) HalogenatedIntermediates->DBCNM

Proposed formation pathway of this compound.

Quantitative Data on Formation

The formation of this compound is highly dependent on various factors. The following tables summarize quantitative data from literature on the influence of key parameters.

Table 1: Influence of Precursors on Halonitromethane (HNM) Formation

PrecursorDisinfectantHNM Species FormedKey FindingsReference
Dimethylamine (B145610) (DMA)UV/ChlorineChloronitromethane, Dichloronitromethane, Trichloronitromethane, and nine brominated/mixed HNMs in the presence of Br⁻In the presence of bromide, a shift from chlorinated to brominated HNMs was observed.[4] At 15 mg/L Br⁻, dibromonitromethane and tribromonitromethane (B120744) were the predominant species.[4][4]
Aspartic AcidChloramination & UV/ChloraminationChloronitromethane (CNM), Dichloronitromethane (DCNM), Trichloronitromethane (TCNM), and brominated species with Br⁻The presence of Cu²⁺ ions catalyzed the formation of HNMs.[1] The addition of 2.0 mg/L Br⁻ significantly increased the cytotoxicity and genotoxicity of the formed HNMs.[1][1]
Nitro-aromatic compounds (e.g., 2-nitrophenol)ChlorinationTrichloronitromethane (TCNM), Dichloronitromethane (DCNM)2-nitrophenol and 3-nitrophenol (B1666305) were significant precursors for TCNM and DCNM.[8][8]
Natural Organic Matter (NOM)Ozonation-ChlorinationVarious HNMsHydrophilic NOM fractions showed significantly higher HNM formation potentials.[9][9]

Table 2: Influence of Water Quality Parameters on Halonitromethane (HNM) Formation

ParameterConditionEffect on HNM FormationReference
Bromide Concentration Increasing Br⁻ concentration (0 to 15.0 mg/L)Shift from chlorinated to brominated HNMs; increase in total HNM concentration.[4][4]
pH Increasing pH (6.0 to 8.0)Decreased formation of HNMs.[4][4]
Chlorine Dose Increasing free chlorine concentrationIncreased formation of HNMs.[4] Initially favors brominated species, then shifts to mixed and chlorinated species at higher doses.[4][4]
Temperature Not explicitly quantified for DBCNM, but generally, higher temperatures increase the rate of DBP formation.Likely increases the rate of DBCNM formation.General DBP literature

Experimental Protocols

To study the formation of this compound, a "Disinfection Byproduct Formation Potential (DBPFP)" test is typically employed. The following provides a detailed methodology based on standard protocols.[10][11][12]

Objective

To determine the formation potential of this compound from a specific precursor (e.g., an amino acid) under controlled chlorination conditions in the presence of bromide.

Materials and Reagents
  • Precursor Stock Solution: A solution of the chosen precursor (e.g., 1 mM aspartic acid) in ultrapure water.

  • Chlorine Stock Solution: A standardized solution of sodium hypochlorite (B82951) (NaOCl) in ultrapure water, typically around 1000 mg/L as Cl₂. The exact concentration should be determined by titration before each experiment.

  • Bromide Stock Solution: A solution of sodium bromide (NaBr) in ultrapure water (e.g., 1000 mg/L as Br⁻).

  • Phosphate (B84403) Buffer Solution: A buffer solution (e.g., 0.1 M) to maintain the desired pH of the reaction mixture.

  • Quenching Solution: A solution of a quenching agent such as sodium thiosulfate (B1220275) or ascorbic acid to stop the chlorination reaction.

  • Reaction Vials: Amber glass vials with PTFE-lined screw caps.

  • Analytical Standards: Certified standards of this compound and other relevant halonitromethanes for instrument calibration.

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE) or other suitable solvent for liquid-liquid extraction.

  • Internal Standard Solution: A solution of a compound not expected to be in the samples (e.g., 1,2-dibromopropane) for quantification.

Experimental Workflow

The following diagram outlines the typical workflow for a DBPFP test.

G cluster_prep 1. Sample Preparation cluster_reaction 2. Chlorination Reaction cluster_quench 3. Reaction Quenching cluster_extraction 4. Sample Extraction cluster_analysis 5. GC-MS Analysis Prep Prepare reaction mixture: - Precursor solution - Bromide solution - Buffer solution Chlorinate Add chlorine stock solution to initiate the reaction Prep->Chlorinate Incubate Incubate in the dark at a controlled temperature for a specified time Chlorinate->Incubate Quench Add quenching solution to stop the reaction Incubate->Quench AddIS Add internal standard Quench->AddIS Extract Perform liquid-liquid extraction with a suitable solvent AddIS->Extract Analyze Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) Extract->Analyze

Workflow for a Disinfection Byproduct Formation Potential Test.
Detailed Procedure

  • Preparation of Reaction Mixtures: In amber glass vials, prepare reaction mixtures containing the precursor, bromide, and buffer at the desired concentrations. For example, a final concentration of 100 µM precursor, 1 mg/L bromide, in a pH 7 phosphate buffer.

  • Initiation of Reaction: Add the chlorine stock solution to achieve the desired chlorine dose (e.g., a 5:1 molar ratio of chlorine to precursor). Cap the vials tightly, mix well, and record the start time.

  • Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C) for a predetermined reaction time (e.g., 24 hours). Time-course studies can be performed by preparing multiple vials and quenching the reaction at different time points.

  • Quenching: At the end of the incubation period, add the quenching solution to each vial to stop the chlorination reaction.

  • Sample Extraction:

    • Add a known amount of internal standard to each vial.

    • Perform a liquid-liquid extraction by adding a small volume of an appropriate solvent (e.g., 2 mL of MTBE to a 40 mL sample).

    • Shake vigorously for a few minutes and then allow the phases to separate.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred analytical instrument.[10][13]

    • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC.

    • GC Program: Use a temperature program that allows for the separation of the target analytes. A typical program might start at a low temperature (e.g., 35°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Quantification: Create a calibration curve using the analytical standards of this compound and other target HNMs. Quantify the concentration in the samples by comparing the peak areas of the analytes to the internal standard and the calibration curve.

Conclusion

The formation of this compound in chlorinated water is a complex process driven by the presence of nitrogenous precursors and bromide. Understanding the underlying mechanisms is crucial for developing effective strategies to mitigate the formation of this and other potentially harmful disinfection byproducts. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and influencing factors of this compound formation, contributing to the broader effort of ensuring the safety of our drinking water supplies. Further research is needed to refine the kinetic models for mixed halonitromethanes and to fully elucidate the toxicological significance of these compounds.

References

The Genesis of Dibromochloronitromethane: A Technical Guide to the Influence of Bromide and Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of disinfection byproducts (DBPs) in drinking water is a significant concern for public health. Among these, halonitromethanes (HNMs) are a class of nitrogenous DBPs that have garnered increasing attention due to their potential carcinogenicity and cytotoxicity. Dibromochloronitromethane (DBCNM) is a prominent member of this group, and its formation is intricately linked to the presence of natural organic matter (NOM), bromide, and the disinfection process itself, typically chlorination. This technical guide provides a comprehensive overview of the critical roles of bromide and organic matter in the formation of DBCNM, detailing experimental protocols for its analysis, presenting quantitative data on its formation under various conditions, and illustrating the key reaction pathways.

The Role of Precursors: Bromide and Natural Organic Matter

The formation of DBCNM is fundamentally dependent on the reaction of disinfectants with organic and inorganic precursors in the water. The key players in this process are bromide ions and the complex mixture of compounds that constitute natural organic matter.

1.1. Bromide: A Catalyst for Brominated DBP Formation

Bromide (Br⁻) is a naturally occurring ion found in varying concentrations in source waters. During chlorination, hypochlorous acid (HOCl) rapidly oxidizes bromide to form hypobromous acid (HOBr).[1][2] HOBr is a more potent halogenating agent than HOCl and reacts more readily with organic matter, leading to the formation of brominated DBPs.[2] Even at low concentrations, bromide can significantly shift the speciation of DBPs towards more brominated and often more toxic, analogues.[1] The presence of bromide is a critical factor in the formation of DBCNM, as it provides the bromine atoms incorporated into the molecule.

1.2. Natural Organic Matter (NOM): The Carbon and Nitrogen Source

Natural organic matter is a complex matrix of organic compounds derived from the decomposition of plant and animal matter. It serves as the primary source of carbon and, crucially for HNM formation, nitrogen. NOM is typically characterized by its dissolved organic carbon (DOC) and dissolved organic nitrogen (DON) content. The reactivity of NOM in forming DBPs is highly dependent on its chemical composition and structure.

NOM can be broadly fractionated into hydrophobic and hydrophilic components. The hydrophobic fraction, rich in humic and fulvic acids, has traditionally been considered the primary precursor for trihalomethanes (THMs).[1][3] However, recent studies have shown that the hydrophilic fraction, containing compounds like amino acids and proteins, can be significant precursors for nitrogenous DBPs, including HNMs.[4] The specific amino acid precursors, such as aspartic acid, have been shown to be effective in forming HNMs.

The character of the NOM, often assessed by parameters like Specific UV Absorbance (SUVA), also influences DBP formation. Higher SUVA values, indicative of a greater aromatic carbon content, are often correlated with higher THM formation potential.[1] Conversely, NOM with a higher nitrogen content and a greater proportion of hydrophilic compounds may have a higher potential to form nitrogenous DBPs like DBCNM.

Quantitative Impact of Bromide and NOM on DBCNM Formation

The formation and speciation of HNMs, including DBCNM, are highly sensitive to the concentrations of bromide and the amount and character of NOM. The following tables summarize quantitative data from various studies, illustrating these relationships. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Effect of Bromide Concentration on Halonitromethane (HNM) Formation

Study Precursor(s)DOC (mg/L)Chlorine Dose (mg/L)pHTemp (°C)Bromide (mg/L)DBCNM (µg/L)Other HNMs FormedReference
Dimethylamine (B145610)Not Specified0.25 - 1.1 mmol/L6.0 - 8.0Not Specified0 - 15.0Concentration increases with bromideCNM, DCNM, TCNM, BCNM, DBNM, TBNM[2][5]
Natural Water2.557.5250.1Not specifiedTCNM, BCNM, DBNM, TBNM[4]
Natural Water2.557.5250.5Not specifiedTCNM, BCNM, DBNM, TBNM[4]

Table 2: HNM Formation from Different NOM Fractions

Study NOM SourceNOM FractionDOC (mg/L)Chlorine Dose (mg/L)pHTemp (°C)Bromide (mg/L)HNM Yield (µg/mg DOC)Reference
Surface WaterHydrophilic2.557.5250.1Significantly higher than hydrophobic[4]
Surface WaterHydrophobic2.557.5250.1Lower than hydrophilic[4]
Low-Humic WaterHydrophilic A+NVariedVariedVariedVariedVariedHighest THM and HAN yields[6]
Low-Humic WaterHydrophobicVariedVariedVariedVariedVariedLower THM and HAN yields[6]

Experimental Protocols

To assess the potential of a water source to form DBCNM and other DBPs, standardized formation potential tests are employed. The following protocols are based on established methods such as the Uniform Formation Conditions (UFC) test and EPA Method 551.1 for analysis.

3.1. This compound Formation Potential (DBCNM-FP) Test

This protocol is a modification of the Uniform Formation Conditions (UFC) test, designed to provide a standardized measure of DBP formation potential under controlled laboratory conditions that simulate distribution system conditions.

3.1.1. Reagents and Materials

  • Reagent-Free Water: High-purity water, free of organic contaminants and chlorine demand.

  • Phosphate (B84403) Buffer Solution (pH 8.0): Dissolve appropriate amounts of potassium dihydrogen phosphate (KH₂PO₄) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄) in reagent-free water to achieve a final pH of 8.0.

  • Chlorine Stock Solution (approx. 1 g/L): Dilute sodium hypochlorite (B82951) (NaOCl) solution with reagent-free water. Standardize daily.

  • Bromide Stock Solution (1 g/L): Dissolve sodium bromide (NaBr) in reagent-free water.

  • Quenching Solution: Sodium sulfite (B76179) (Na₂SO₃) or ascorbic acid solution to stop the chlorination reaction.

  • Amber Glass Bottles with PTFE-lined caps.

3.1.2. Procedure

  • Sample Collection and Preparation: Collect water samples in clean glass bottles, leaving no headspace. If residual chlorine is present, it must be quenched immediately. Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Determine Chlorine Demand: Perform a preliminary test to determine the chlorine dose required to achieve a free chlorine residual of 1.0 ± 0.4 mg/L after 24 hours of incubation.

  • Spiking with Bromide: To a known volume of the water sample in an amber glass bottle, add a predetermined volume of the bromide stock solution to achieve the desired bromide concentration.

  • Chlorination: Add the predetermined dose of chlorine stock solution to the bromide-spiked water sample.

  • Incubation: Immediately cap the bottle, ensuring no headspace, and incubate in the dark at a constant temperature (e.g., 25°C) for a specified contact time (e.g., 24 hours).

  • Quenching: After the incubation period, open the bottle and immediately add the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched sample for DBCNM and other DBPs using the GC-MS method described below.

3.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for DBCNM

This method is based on EPA Method 551.1 and involves liquid-liquid extraction followed by GC-MS analysis.[3][7][8][9]

3.2.1. Reagents and Materials

  • Methyl-tert-butyl ether (MTBE): Pesticide quality or equivalent.

  • Sodium Sulfate (B86663) (anhydrous): Reagent grade, baked at 400°C for 4 hours.

  • DBCNM Standard Solution: Certified standard in a suitable solvent.

  • Internal Standard/Surrogate Solution: e.g., 1,2-dibromopropane.

  • Glass Vials with PTFE-lined septa.

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary GC Column: e.g., DB-5ms or equivalent.

3.2.2. Extraction Procedure

  • To a 60-mL vial containing the quenched water sample, add a known amount of internal standard/surrogate solution.

  • Add 4 mL of MTBE to the vial.

  • Seal the vial and shake vigorously for 2 minutes.

  • Allow the phases to separate for 2 minutes.

  • Using a Pasteur pipette, transfer the upper MTBE layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2-mL autosampler vial for GC-MS analysis.

3.2.3. GC-MS Analysis

  • Injector: Splitless mode, 200°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 45 to 300.

  • Quantification: Use the characteristic ions of DBCNM for quantification, with the internal standard for calibration.

Signaling Pathways and Experimental Workflows

The formation of DBCNM involves a series of complex chemical reactions. The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow.

4.1. DBCNM Formation Pathway

DBCNM_Formation cluster_precursors Precursors cluster_reactions Reaction Steps cluster_products Products NOM Natural Organic Matter (NOM) (e.g., Amino Acids) Halogenation1 Initial Halogenation (Bromination Favored) NOM->Halogenation1 Bromide Bromide (Br⁻) Oxidation Oxidation of Bromide Bromide->Oxidation Chlorine Chlorine (HOCl) Chlorine->Oxidation Chlorine->Halogenation1 Halogenation2 Sequential Halogenation (Competitive) Chlorine->Halogenation2 HOBr Hypobromous Acid (HOBr) Oxidation->HOBr Fast Intermediates Halogenated Organic Intermediates Halogenation1->Intermediates Nitro_Intermediate Nitro-Organic Intermediate Halogenation2->Nitro_Intermediate Nitration Nitration DBCNM This compound (CBr₂ClNO₂) Nitration->DBCNM HOBr->Halogenation1 k_Br > k_Cl HOBr->Halogenation2 Intermediates->Halogenation2 Nitro_Intermediate->Nitration

Caption: Generalized reaction pathway for the formation of this compound (DBCNM).

4.2. Experimental Workflow for DBCNM-FP Analysis

Experimental_Workflow Start Start: Water Sample Collection Filtration Sample Filtration (0.45 µm) Start->Filtration Chlorine_Demand Determine Chlorine Demand Filtration->Chlorine_Demand Spiking Spike with Bromide & Chlorine Filtration->Spiking Chlorine_Demand->Spiking Incubation Incubate (24h, 25°C, dark) Spiking->Incubation Quenching Quench Reaction (e.g., Sodium Sulfite) Incubation->Quenching Extraction Liquid-Liquid Extraction (MTBE) Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End End: Report DBCNM Concentration Data_Processing->End

Caption: A typical experimental workflow for the analysis of this compound Formation Potential (DBCNM-FP).

Conclusion

The formation of this compound is a complex process governed by the interplay of bromide concentration, the nature and concentration of natural organic matter, and disinfection conditions. This technical guide has provided an in-depth overview of these factors, along with detailed experimental protocols and a summary of quantitative data to aid researchers in their understanding and investigation of this important disinfection byproduct. The provided reaction pathway and experimental workflow diagrams offer a visual representation of the key steps involved. Further research is needed to fully elucidate the competitive kinetics of mixed halogenation and to develop more comprehensive models for predicting DBCNM formation in diverse water matrices. Such knowledge is crucial for the development of effective strategies to minimize the formation of this and other potentially harmful DBPs in our drinking water.

References

In-Depth Technical Guide: Basic Reaction Kinetics of Dibromochloronitromethane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available scientific literature did not yield specific quantitative kinetic data (e.g., rate constants, activation parameters) for the reaction of dibromochloronitromethane with nucleophiles. The following guide is therefore based on established principles of physical organic chemistry and provides a framework for understanding the expected reactivity and for designing experimental investigations.

Introduction

This compound (CBr₂ClNO₂) is a polyhalogenated nitromethane, a class of compounds recognized for their electrophilic nature and potential biological activity. The presence of three electron-withdrawing halogen atoms (two bromine, one chlorine) and a nitro group (-NO₂) significantly polarizes the carbon-halogen bonds, rendering the central carbon atom highly susceptible to nucleophilic attack. Understanding the kinetics of these reactions is crucial for applications in medicinal chemistry, toxicology, and synthetic organic chemistry.

This guide provides a theoretical framework for the reaction kinetics of this compound with various nucleophiles, details a comprehensive experimental protocol for kinetic analysis, and presents logical diagrams to illustrate the experimental workflow and influencing factors.

Theoretical Reaction Mechanisms

The reactions of this compound with nucleophiles are expected to proceed primarily through a nucleophilic substitution mechanism. Given the structure of the substrate, both Sₙ1 and Sₙ2 pathways are theoretically possible, although the Sₙ2 mechanism is generally more probable for small alkyl halides.

  • Sₙ2 Mechanism: A bimolecular reaction where the nucleophile attacks the electrophilic carbon atom, and the leaving group (one of the halogen atoms) departs in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • Sₙ1 Mechanism: A unimolecular reaction involving a two-step process. The first, rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The reaction rate is primarily dependent on the concentration of the substrate.

The stability of the potential carbocation intermediate and the steric hindrance around the central carbon will be key factors in determining the dominant mechanism.

Expected Reactivity with Common Nucleophiles

While specific rate constants are unavailable, a qualitative assessment of reactivity with different classes of nucleophiles can be made based on established nucleophilicity trends.

Nucleophile ClassRepresentative NucleophileExpected Relative ReactivityRationale
Sulfur Nucleophiles Thiols (e.g., Cysteine, Glutathione)HighSulfur is a soft and highly polarizable atom, making it an excellent nucleophile for attacking the soft electrophilic carbon of this compound.
Nitrogen Nucleophiles Amines (e.g., primary, secondary)Moderate to HighThe nucleophilicity of amines is dependent on their substitution and basicity. Less sterically hindered primary amines are expected to be more reactive.
Oxygen Nucleophiles Hydroxide, Alkoxides, WaterModerateHydroxide and alkoxides are strong bases and good nucleophiles. Water, being a weaker nucleophile, would react much more slowly (solvolysis).
Halide Ions Iodide, Bromide, ChlorideLow to ModerateWhile halides can act as nucleophiles, their reactivity will depend on the solvent and the relative leaving group ability of the halogens already present on the substrate.

Experimental Protocols for Kinetic Analysis

To determine the reaction kinetics of this compound with a nucleophile, a detailed experimental protocol is required. The following is a comprehensive, albeit hypothetical, protocol for studying the reaction with a thiol nucleophile, such as N-acetylcysteine, using UV-Vis spectrophotometry.

Objective: To determine the rate law, rate constant, and activation parameters for the reaction of this compound with N-acetylcysteine.

Materials:

  • This compound (high purity)

  • N-acetylcysteine

  • Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic co-solvent

  • UV-Vis spectrophotometer with temperature control

  • Stopped-flow apparatus (for fast reactions)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a stock solution of N-acetylcysteine in the aqueous buffer.

    • All solutions should be freshly prepared and stored on ice.

  • Determination of the Wavelength of Maximum Absorbance (λ_max):

    • Record the UV-Vis spectra of the reactants and a preliminary reaction mixture to identify a wavelength where the product absorbs significantly, and the reactants have minimal absorbance.

  • Kinetic Runs under Pseudo-First-Order Conditions:

    • Maintain a large excess of the nucleophile (e.g., 10-fold or greater) compared to this compound.

    • Equilibrate the reactant solutions to the desired temperature (e.g., 25 °C).

    • Rapidly mix the solutions in the spectrophotometer cuvette (or using a stopped-flow apparatus).

    • Monitor the change in absorbance at the predetermined λ_max as a function of time.

    • Repeat the experiment with varying concentrations of the nucleophile while keeping the substrate concentration constant.

    • Repeat the entire set of experiments at different temperatures (e.g., 15 °C, 25 °C, 35 °C) to determine activation parameters.

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance versus time. A linear plot indicates a pseudo-first-order reaction.

    • The slope of this line will be the pseudo-first-order rate constant (k_obs).

    • Plot k_obs versus the concentration of the nucleophile. A linear plot passing through the origin indicates that the reaction is first order with respect to the nucleophile. The slope of this line will be the second-order rate constant (k₂).

    • Use the Arrhenius equation (k = Ae^(-Ea/RT)) and the Eyring equation to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the temperature-dependent rate constants.

Visualization of Workflows and Relationships

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Temp_Equilibrate Equilibrate Solutions to Temperature Prep_Substrate->Temp_Equilibrate Prep_Nucleophile Prepare Nucleophile Stock Solution Prep_Nucleophile->Temp_Equilibrate Mix_Reactants Rapid Mixing Temp_Equilibrate->Mix_Reactants Monitor_Absorbance Monitor Absorbance vs. Time Mix_Reactants->Monitor_Absorbance Calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) Monitor_Absorbance->Calc_k_obs Plot_k_obs_vs_Nuc Plot k_obs vs. [Nucleophile] Calc_k_obs->Plot_k_obs_vs_Nuc Calc_k2 Determine Second-Order Rate Constant (k₂) Plot_k_obs_vs_Nuc->Calc_k2 Temp_Dependence Analyze Temperature Dependence Calc_k2->Temp_Dependence Calc_Activation Calculate Activation Parameters Temp_Dependence->Calc_Activation

Caption: Experimental workflow for kinetic analysis.

Factors Influencing Reaction Rate

Factors_Influencing_Rate cluster_substrate Substrate Properties cluster_nucleophile Nucleophile Properties cluster_conditions Reaction Conditions center_node Reaction Rate Leaving_Group Leaving Group Ability (Br > Cl) Leaving_Group->center_node Steric_Hindrance Steric Hindrance Steric_Hindrance->center_node Nucleophilicity Inherent Nucleophilicity Nucleophilicity->center_node Concentration Concentration Concentration->center_node Solvent Solvent Polarity & Protic/Aprotic Nature Solvent->center_node Temperature Temperature Temperature->center_node

Caption: Factors influencing the reaction rate.

Conclusion

While specific experimental data for the reaction kinetics of this compound with nucleophiles is currently lacking in the literature, a robust understanding of its reactivity can be inferred from the principles of physical organic chemistry. The presence of multiple electron-withdrawing groups strongly suggests that this molecule is a potent electrophile, likely to react readily with a variety of nucleophiles, particularly soft nucleophiles like thiols. The provided hypothetical experimental protocol offers a comprehensive framework for researchers to elucidate the precise kinetic parameters and mechanistic details of these important reactions. Further experimental investigation is essential to quantify the reactivity of this compound and to fully understand its chemical and biological behavior.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dibromochloronitromethane in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromochloronitromethane is a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs) formed during the chemical disinfection of drinking water, particularly when bromide is present in the source water. Due to the potential health concerns associated with HNMs, sensitive and reliable analytical methods are crucial for their monitoring and risk assessment in potable water supplies. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in drinking water, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

Analytical Methods Overview

The primary analytical technique for the determination of this compound in drinking water is gas chromatography (GC) coupled with a mass spectrometer (MS). This combination offers excellent selectivity and sensitivity for the detection of trace levels of this compound. Sample preparation is a critical step to isolate and concentrate this compound from the water matrix. Common approaches include liquid-liquid extraction (LLE) and solid-phase microextraction (SPME).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of halonitromethanes, including this compound, using GC-based methods. These values are indicative and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.

Analytical MethodAnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)Recovery (%)
HS-GC-MSThis compound0.03 - 0.60Not Reported>0.99Not Reported
SPME-GC-MSHalonitromethanes0.001 - 0.050Not Reported>0.9978.6 - 104.7
LLE-GC-MS (Adapted from EPA 551.1)Halonitromethanes~1Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the principles of EPA Method 551.1, a widely recognized method for the analysis of disinfection byproducts in drinking water.[1]

1. Sample Collection and Preservation:

  • Collect water samples in 60-mL amber glass vials with PTFE-lined screw caps.

  • Dechlorinate the sample at the time of collection by adding 100 mg/L of ammonium (B1175870) chloride.[1] This is crucial as residual chlorine can lead to further DBP formation.

  • Store samples at 4°C and protect from light until extraction.

2. Extraction Procedure:

  • Allow the sample to reach room temperature.

  • To a 50-mL aliquot of the water sample in a separatory funnel, add a suitable surrogate standard (e.g., 1,2-dibromopropane) to monitor extraction efficiency.

  • Add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

  • Allow the layers to separate for at least 2 minutes.

  • Drain the aqueous (lower) layer and collect the MTBE (upper) layer.

  • Dry the MTBE extract by passing it through a small column containing anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) and a mass spectrometer detector.

  • Injection: 1 µL of the extract in splitless mode.

  • Inlet Temperature: 200°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum.

4. Quality Control:

  • Method Blank: An aliquot of reagent water carried through the entire analytical procedure.

  • Laboratory Control Spike: A reagent water sample spiked with a known concentration of this compound.

  • Matrix Spike/Matrix Spike Duplicate: Aliquots of a field sample spiked with a known concentration of the analyte.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is based on methods developed for the analysis of a broad range of halonitromethanes.

1. Sample Preparation:

  • Place 10 mL of the water sample into a 20-mL headspace vial.

  • Add a magnetic stir bar.

  • Add 6 g of anhydrous sodium sulfate to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

  • Add 250 µL of methyl-tert-butyl ether (MTBE) as a chemical modifier to improve the volatilization of the halonitromethanes.[2]

  • Seal the vial with a PTFE-lined septum and cap.

2. HS-SPME Procedure:

  • Place the vial in a heated autosampler tray or a water bath at 80°C.[2]

  • Equilibrate the sample for 20 minutes with gentle stirring.[2]

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at the same temperature.

  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Instrumentation: As described in Protocol 1.

  • Injection: Insert the SPME fiber into the GC inlet for thermal desorption.

  • Inlet Temperature: 250°C (for desorption).

  • Desorption Time: 3 minutes.

  • GC Oven and MS Parameters: As described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Ammonium Chloride Preservation) extraction 2. Extraction/Concentration (LLE or HS-SPME) sample_collection->extraction gc_separation 3. Gas Chromatographic Separation extraction->gc_separation ms_detection 4. Mass Spectrometric Detection gc_separation->ms_detection data_acquisition 5. Data Acquisition ms_detection->data_acquisition quantification 6. Quantification & Reporting data_acquisition->quantification

Caption: General experimental workflow for the analysis of this compound in drinking water.

logical_relationship cluster_main Analytical Techniques for this compound GCMS Gas Chromatography-Mass Spectrometry (GC-MS) ECD Electron Capture Detector (ECD) GCMS->ECD Alternative Detector LLE Liquid-Liquid Extraction (LLE) LLE->GCMS SPME Solid-Phase Microextraction (SPME) SPME->GCMS

Caption: Relationship between sample preparation and analytical instrumentation.

References

Application Notes and Protocols for the GC-MS Analysis of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Dibromochloronitromethane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a disinfection byproduct (DBP) formed during water treatment processes and is of interest due to its potential health effects. Given its thermal instability, special considerations for its analysis are required.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] this compound is a member of the halonitromethane (HNM) class of DBPs, which are known to be cytotoxic and genotoxic.[2][3] The analysis of these compounds is crucial for monitoring water quality and ensuring public safety. However, the thermal lability of trihalonitromethanes presents a significant challenge for traditional GC-MS analysis, often leading to degradation in the hot injector port.[4][5] This protocol emphasizes a methodology designed to minimize thermal decomposition, ensuring accurate and reliable quantification.

Experimental Protocol

This protocol is based on established methods for the analysis of halonitromethanes and other volatile organic compounds in aqueous matrices.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a robust method for extracting this compound from water samples.

Materials:

  • Water sample

  • Methyl tert-butyl ether (MTBE), pesticide residue grade

  • Anhydrous sodium sulfate (B86663), analytical grade

  • Glassware: 15 mL screw-cap vials with PTFE-lined septa, volumetric flasks, pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Collect water samples in clean glass containers to avoid contamination.

  • To a 10 mL aliquot of the water sample in a 15 mL vial, add 2 mL of methyl tert-butyl ether (MTBE).

  • Add 6 g of anhydrous sodium sulfate to the vial. The salt helps to increase the ionic strength of the aqueous phase, promoting the partitioning of the analyte into the organic solvent.

  • Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample for 5 minutes at 3000 rpm to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

Due to the thermal lability of this compound, a cold on-column (COC) injection technique is highly recommended to prevent analyte degradation.[4] If a COC inlet is not available, a low-temperature split/splitless injection should be optimized.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Cold On-Column (COC) inlet or a split/splitless inlet

  • Autosampler

GC Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 35°C, hold for 5 min- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 min
Injection Mode Cold On-Column (Recommended) or Low-Temperature Splitless
Injection Volume 1 µL
Injector Temperature COC: Track oven temperature. Split/Splitless: 150°C (optimization required)

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 200°C (to minimize degradation)
Scan Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/IonsNotes
Retention Time (RT) Analyte-specific; to be determined experimentally under the specified GC conditions.The retention time will depend on the exact GC column and conditions used.
Molecular Weight 253.28 g/mol Based on the molecular formula CBr₂ClNO₂.[6]
Molecular Ion (M+) m/z 251, 253, 255 (isotopic pattern)Expected but may be weak or absent due to instability.
Characteristic Fragment Ions (m/z) To be determined experimentally. Likely fragments could involve the loss of NO₂, Br, Cl, or combinations thereof.The fragmentation pattern is crucial for positive identification.
Limit of Detection (LOD) Estimated to be in the range of 0.03 - 0.60 µg/L in water.[4][7]This is based on methods for other halonitromethanes and needs to be experimentally verified.
Limit of Quantitation (LOQ) To be determined experimentally through method validation.Typically 3-5 times the LOD.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 10 mL Water Sample Add_Solvent Add 2 mL MTBE Sample->Add_Solvent Add_Salt Add 6g Na₂SO₄ Add_Solvent->Add_Salt Vortex Vortex 1 min Add_Salt->Vortex Centrifuge Centrifuge 5 min Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Injection Cold On-Column Injection (1 µL) Extract->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Scan/SIM) Ionization->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Report Concentration Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound in aqueous samples. The use of cold on-column injection is critical to prevent thermal degradation and ensure accurate results. While specific quantitative data for this compound requires experimental determination using a certified reference standard, the provided methodology offers a robust starting point for researchers in environmental monitoring, toxicology, and drug development. Method validation, including the determination of retention time, characteristic mass fragments, LOD, and LOQ, is an essential step for any laboratory implementing this protocol.

References

Application Note: Quantitative Analysis of Dibromochloronitromethane in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Dibromochloronitromethane (DBCNM), a potential disinfection byproduct (DBP), in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the volatile nature of halonitromethanes, traditional analysis has favored gas chromatography (GC). However, LC-MS/MS offers a powerful alternative, particularly for complex matrices, by minimizing sample preparation and reducing thermal degradation. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and proposed mass spectrometric parameters for targeted analysis.

Introduction

This compound (CBr₂ClNO₂) is a halogenated nitroalkane that can be formed during water disinfection processes through the reaction of disinfectants with natural organic matter. As a member of the halonitromethane class of DBPs, its monitoring is of interest due to potential health concerns. While GC-MS is a common technique for such volatile compounds, LC-MS/MS provides high sensitivity and specificity, making it a valuable tool for the analysis of trace-level contaminants in environmental samples. This application note outlines a complete workflow for the determination of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended to concentrate the analyte and remove matrix interferences.

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (B52724) (LC-MS grade)

  • Sample collection bottles

  • Vacuum manifold for SPE

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile) for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Proposed MS/MS Parameters (Negative Ion Mode):

Given the electronegative nature of the nitro and halogen groups, negative ion mode is proposed for sensitive detection. The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the molecular weight of this compound (253.28 g/mol ) and common fragmentation patterns of halogenated nitro compounds. Note: These parameters are a starting point and require experimental optimization on the specific instrument being used.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Proposed MRM Transitions for this compound (CBr₂ClNO₂):

Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionDwell Time (ms)Collision Energy (eV)
252.846.0Quantifier (loss of CBr₂Cl)100Requires Optimization
252.879.9Qualifier (loss of Br, Cl, NO₂)100Requires Optimization
252.835.0Qualifier (loss of Br₂, NO₂)100Requires Optimization

Note: The precursor ion m/z of 252.8 is based on the most abundant isotope of bromine (⁷⁹Br). Isotopic peaks for ⁸¹Br will also be present.

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Proposed)Role
This compound252.846.0Quantifier
This compound252.879.9Qualifier 1
This compound252.835.0Qualifier 2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing water_sample Water Sample (100 mL) spe_conditioning SPE Cartridge Conditioning (Methanol & Water) sample_loading Sample Loading spe_conditioning->sample_loading washing Washing (Deionized Water) sample_loading->washing drying Drying washing->drying elution Elution (Acetonitrile) drying->elution concentration Evaporation to Dryness elution->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution lc_injection LC Injection reconstitution->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation esi_ionization Electrospray Ionization (Negative Mode) chrom_separation->esi_ionization msms_detection Tandem MS Detection (MRM) esi_ionization->msms_detection quantification Quantification msms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in water samples. The protocol includes a detailed sample preparation procedure using solid-phase extraction and provides a starting point for liquid chromatography and tandem mass spectrometry conditions. The proposed MRM transitions will require experimental verification and optimization to achieve the desired sensitivity and selectivity for specific applications. This application note serves as a valuable resource for researchers and scientists involved in the monitoring of disinfection byproducts and other environmental contaminants.

Application Notes and Protocols for Sample Preparation of Dibromochloronitromethane in Water Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromochloronitromethane is a halogenated nitroalkane that can be present in water as a disinfection byproduct (DBP), formed when disinfectants like chlorine react with natural organic matter.[1][2] Due to potential health concerns associated with DBPs, sensitive and reliable analytical methods are crucial for their monitoring in various water matrices, including drinking water, wastewater, and environmental waters.[1][2] Effective sample preparation is a critical step to isolate and concentrate trace levels of this compound, remove interfering matrix components, and ensure accurate quantification by analytical instruments such as Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[3][4][5]

This document provides detailed application notes and protocols for the three primary sample preparation techniques for this compound in water: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Purge and Trap (P&T).

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the extraction of semi-volatile organic compounds from aqueous samples.[6][7][8] It relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[7][8] U.S. EPA Method 551.1 provides a foundational protocol for the analysis of chlorination disinfection byproducts, which can be adapted for this compound.[3][4]

Quantitative Data for LLE
Analyte ClassMethodSolventRecovery (%)Limit of Detection (LOD)Relative Standard Deviation (RSD) (%)Reference
TrihalomethanesEPA 551.1Pentane95-1000.1 µg/L< 10[9]
HalonitromethanesLLE-GC/MSMTBE78.6-104.71-50 ng/LNot Specified[10][11]
Disinfection ByproductsEPA 551.1MTBEAnalyte DependentSee MethodAnalyte Dependent[4]
Experimental Protocol: LLE based on EPA Method 551.1

Objective: To extract this compound from a water sample using a water-immiscible solvent for subsequent analysis by GC.

Materials:

  • Water sample, 40 mL

  • Methyl-tert-butyl ether (MTBE) or Pentane, pesticide grade or equivalent

  • Sodium chloride (NaCl), analytical reagent grade, heated to 400°C for 30 min before use

  • Sodium thiosulfate (B1220275) (optional, for dechlorination)

  • 40 mL screw-cap vials with PTFE-faced silicone septa

  • Microsyringes

  • Autosampler vials with inserts

  • Vortex mixer or shaker table

Procedure:

  • Sample Collection and Preservation: Collect water samples in 40 mL vials. If residual chlorine is present, the sample should be dechlorinated by adding a small amount of sodium thiosulfate at the time of collection. Samples should be stored at 4°C and protected from light.[12]

  • Sample Preparation: Allow the sample vial to come to room temperature.

  • Salting Out: Add 8 g of NaCl to the 40 mL sample vial.[13] This increases the ionic strength of the aqueous phase, which decreases the solubility of this compound and enhances its partitioning into the organic solvent.[14][15]

  • Extraction:

    • Add 3 mL of MTBE (or 5 mL of pentane) to the sample vial.[4]

    • Securely cap the vial and shake vigorously for 1-2 minutes by hand or using a vortex mixer.[13]

    • Let the vial stand for approximately 2 minutes to allow for phase separation. The organic layer (MTBE or pentane) will be the upper layer.[7][13]

  • Extract Collection: Carefully transfer the organic layer (the extract) to a clean autosampler vial using a Pasteur pipette.[7][13] Avoid transferring any of the aqueous phase.

  • Analysis: The extract is now ready for injection into the GC system. A 2 µL injection is typical.[4]

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 40 mL Water Sample Add_Salt Add 8g NaCl Sample->Add_Salt Add_Solvent Add 3 mL MTBE Add_Salt->Add_Solvent Shake Shake 2 min Add_Solvent->Shake Separate Phase Separation Shake->Separate Collect_Extract Collect Organic Layer Separate->Collect_Extract GC_Analysis GC-ECD/MS Analysis Collect_Extract->GC_Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solid-Phase Extraction (SPE)

SPE is a technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample).[16] It is used for sample clean-up, concentration, and solvent exchange.[16][17] For this compound, a non-polar sorbent like C18 is typically used.

A variation of this technique is Solid-Phase Microextraction (SPME), which involves the use of a coated fiber to extract analytes from the sample.[10][11]

Quantitative Data for SPE/SPME
Analyte ClassMethodSorbentRecovery (%)Limit of Detection (LOD)Relative Standard Deviation (RSD) (%)Reference
HalonitromethanesSPME-GC/MSDVB/CAR/PDMS78.6-104.71-50 ng/L< 15[10][11]
PesticidesAutomated SPEC18> 80Analyte Dependent< 10[18]
SemivolatilesEPA 526PolystyrenedivinylbenzeneAnalyte DependentSee MethodAnalyte Dependent[19]
Experimental Protocol: Solid-Phase Extraction (SPE)

Objective: To concentrate and purify this compound from a water sample using an SPE cartridge for subsequent analysis.

Materials:

  • Water sample, up to 1 L

  • C18 or other suitable non-polar SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Elution solvent (e.g., Ethyl acetate (B1210297), Dichloromethane)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of the elution solvent through the SPE cartridge to wet the sorbent.

    • Follow with 5-10 mL of methanol to solvate the C18 functional groups.[20]

    • Finally, rinse with 5-10 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the sorbent to go dry after this step.[20]

  • Sample Loading:

    • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). The non-polar this compound will be retained on the C18 sorbent.

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove any remaining polar impurities.

    • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-20 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained this compound by passing a small volume (e.g., 2 x 2 mL) of a strong organic solvent like ethyl acetate or dichloromethane (B109758) through the cartridge.[21]

  • Concentration and Reconstitution:

    • The eluate can be concentrated to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.

    • The concentrated extract is then ready for GC analysis.

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_conditioning Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis Condition_Solvent 1. Add Elution Solvent Condition_MeOH 2. Add Methanol Condition_Solvent->Condition_MeOH Condition_Water 3. Add DI Water Condition_MeOH->Condition_Water Load_Sample 4. Load Water Sample Condition_Water->Load_Sample Wash_Cartridge 5. Wash with DI Water Load_Sample->Wash_Cartridge Dry_Cartridge 6. Dry Cartridge Wash_Cartridge->Dry_Cartridge Elute_Analyte 7. Elute with Solvent Dry_Cartridge->Elute_Analyte Concentrate 8. Concentrate Elute_Analyte->Concentrate GC_Analysis 9. GC-MS Analysis Concentrate->GC_Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Purge and Trap (P&T)

Purge and Trap is a dynamic headspace technique ideal for volatile organic compounds (VOCs) in water.[22][23][24] An inert gas is bubbled through the sample, stripping the volatile analytes, which are then collected on a sorbent trap.[5][22] The trap is subsequently heated, and the analytes are desorbed into the GC for analysis.[5] This method is highly sensitive for volatile compounds like trihalomethanes and can be applied to this compound.[23][25]

Quantitative Data for Purge and Trap
Analyte ClassMethodDetection LimitAccuracy (% Recovery)Reference
Volatile HalocarbonsP&T-GC/MSng/L to µg/L rangeNot specified[26]
Bromoform & DibromochloromethaneP&T-GC/MS0.1 µg/L89-100[9]
VOCsP&T-GC/MS0.5 µg/LNot specified[23]
Experimental Protocol: Purge and Trap

Objective: To extract and concentrate volatile this compound from a water sample for analysis by GC-MS.

Materials:

  • Purge and Trap concentrator system coupled to a GC-MS

  • Water sample, 5-25 mL

  • Purging vessel

  • Sorbent trap (e.g., Tenax®, Carbotrap®)[5]

  • Inert purge gas (e.g., helium, nitrogen)

Procedure:

  • Sample Introduction: A known volume of the water sample (typically 5 mL) is placed into a purging vessel.

  • Purging: An inert gas is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The volatile this compound is stripped from the water and carried into the gas stream.

  • Trapping: The gas stream is passed through a sorbent trap, which adsorbs the analyte. The trap is often held at ambient temperature.

  • Desorption: After purging is complete, the trap is rapidly heated (e.g., to 180-250°C). The trapped this compound is thermally desorbed and backflushed with the carrier gas onto the GC column.

  • Baking: The trap is held at a high temperature after desorption to ensure all compounds are removed and the trap is ready for the next sample.

Workflow Diagram: Purge and Trap (P&T)

PT_Workflow Sample Water Sample in Purging Vessel Purge Purge with Inert Gas Sample->Purge Trap Analytes Adsorbed on Sorbent Trap Purge->Trap Desorb Heat Trap to Desorb Analytes Trap->Desorb GC_Analysis Transfer to GC-MS for Analysis Desorb->GC_Analysis

Caption: Workflow for Purge and Trap analysis of this compound.

Conclusion

The choice of sample preparation technique for this compound in water matrices depends on several factors, including the expected concentration of the analyte, the required sensitivity, the sample matrix complexity, and the available instrumentation.

  • Liquid-Liquid Extraction is a robust and well-established method suitable for a wide range of concentrations and is detailed in EPA methodologies.[3][4]

  • Solid-Phase Extraction offers the advantage of higher sample throughput, reduced solvent consumption, and the ability to process larger sample volumes for lower detection limits.[27]

  • Purge and Trap is the most sensitive method for volatile compounds and is the preferred technique when trace-level detection is required.[24]

For all methods, proper sample collection and preservation are paramount to ensure the integrity of the sample and the accuracy of the results.[12] Method validation, including the determination of recovery, precision, and detection limits, should be performed for the specific water matrix being analyzed.

References

Application Notes and Protocols for the Analysis of Halogenated Disinfection Byproducts using EPA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of halogenated disinfection byproducts (DBPs) in drinking water, in accordance with United States Environmental Protection Agency (EPA) methods. The following sections offer comprehensive experimental procedures, quantitative data summaries, and visual workflows for key EPA methodologies, designed to assist researchers and analytical scientists in the accurate determination of these compounds.

EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides by Liquid-Liquid Extraction and Gas Chromatography

EPA Method 551.1 is a widely utilized method for the determination of trihalomethanes (THMs) and other chlorinated disinfection byproducts in drinking water.[1][2][3][4][5] The method involves a liquid-liquid extraction of the water sample followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD).[6]

Quantitative Data
AnalyteAbbreviationMethod Detection Limit (MDL) (µg/L)
ChloroformCHCl30.02
BromodichloromethaneCHBrCl20.02
DibromochloromethaneCHBr2Cl0.03
BromoformCHBr30.05
DichloroacetonitrileDCAN0.08
TrichloroacetonitrileTCAN0.04
BromochloroacetonitrileBCAN0.11
DibromoacetonitrileDBAN0.13
Chloropicrin0.03
1,1,1-Trichloro-2-propanone0.03

Note: MDLs are instrument-dependent and may vary.

Experimental Protocol

1. Sample Collection and Preservation:

  • Collect water samples in 60-mL amber vials with PTFE-lined screw caps.[6]

  • Dechlorinate the sample at the time of collection by adding 100 mg/L of ammonium (B1175870) chloride.[6] For samples intended for the analysis of chloral (B1216628) hydrate (B1144303), use sodium sulfite (B76179) as the dechlorinating agent.[6]

  • Ensure vials are filled to the brim, leaving no headspace, and cap securely.[7]

  • Store samples at 4°C and protect from light until extraction. The maximum holding time before extraction is 14 days.[2]

2. Reagents and Standards:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or pentane (B18724).[1][6] MTBE must be used if chloral hydrate is an analyte of interest.[1]

  • Reagent Water: Organic-free water.

  • Sodium Sulfate (B86663): Anhydrous, granular.

  • Stock Standard Solutions: Commercially available or prepared from neat materials in a suitable solvent.

  • Internal Standard and Surrogate Solutions: Prepare in acetone (B3395972) from commercially available stock solutions.[1]

3. Sample Preparation and Extraction:

  • Allow samples and standards to come to room temperature.

  • Add the internal standard and surrogate solutions to a 50-mL aliquot of the sample.[1]

  • Transfer the sample to a separatory funnel.

  • Add 3 mL of MTBE or 5 mL of pentane to the sample.[6]

  • Shake the funnel vigorously for 1 minute.

  • Allow the layers to separate.

  • Collect the organic layer (top layer) in a vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for analysis.

4. Instrumental Analysis:

  • Instrumentation: Gas chromatograph equipped with a linearized electron capture detector (GC-ECD).[6]

  • Column: A fused silica (B1680970) capillary column is used. Confirmation can be achieved using a dissimilar column.[6]

  • Injector: Split/splitless injector.

  • Carrier Gas: High-purity nitrogen or helium.

  • Temperatures: Optimized for the specific column and analytes. A typical temperature program would involve an initial hold, a ramp to a final temperature, and a final hold.

  • Data System: A data system capable of acquiring and processing chromatograms.

5. Quality Control:

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water carried through the entire analytical procedure.

  • Laboratory Fortified Blank (LFB): An aliquot of reagent water fortified with known concentrations of the analytes.[1]

  • Field Duplicates: Two separate samples collected at the same time and place.[4]

  • Continuing Calibration Check (CCC): A standard analyzed periodically to verify the instrument's calibration.

Experimental Workflow

EPA_Method_551_1 cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection (60-mL amber vial) Dechlorination 2. Dechlorination (Ammonium Chloride) SampleCollection->Dechlorination Storage 3. Storage at 4°C Dechlorination->Storage Spiking 4. Add Internal Standard & Surrogate Storage->Spiking SolventAddition 5. Add Extraction Solvent (MTBE or Pentane) Spiking->SolventAddition Shaking 6. Shake for 1 minute SolventAddition->Shaking PhaseSeparation 7. Allow Layers to Separate Shaking->PhaseSeparation Drying 8. Collect & Dry Organic Layer (Sodium Sulfate) PhaseSeparation->Drying GC_ECD_Analysis 9. GC-ECD Analysis Drying->GC_ECD_Analysis DataProcessing 10. Data Processing & Quantitation GC_ECD_Analysis->DataProcessing

Caption: Workflow for EPA Method 551.1.

EPA Method 552.3: Determination of Haloacetic Acids and Dalapon (B104946) by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography

EPA Method 552.3 is designed for the determination of nine haloacetic acids (HAA9) and dalapon in drinking water.[8][9] The method involves liquid-liquid microextraction, derivatization to form methyl esters, and analysis by GC-ECD.[8][10]

Quantitative Data
AnalyteAbbreviationMethod Detection Limit (MDL) (µg/L)
Monochloroacetic AcidMCAA0.029
Monobromoacetic AcidMBAA0.021
Dichloroacetic AcidDCAA0.028
Trichloroacetic AcidTCAA0.040
Bromochloroacetic AcidBCAA0.046
Dibromoacetic AcidDBAA0.030
Bromodichloroacetic AcidBDCAA0.081
Chlorodibromoacetic AcidCDBAA0.053
Tribromoacetic AcidTBAA0.098
Dalapon0.023

Note: MDLs are instrument-dependent and may vary.

Experimental Protocol

1. Sample Collection and Preservation:

  • Collect samples in 40-mL amber vials containing ammonium chloride (3 mg) as a dechlorinating agent.[8]

  • Fill vials to be headspace-free.

  • Chill samples to >0°C to ≤10°C within 48 hours of collection and maintain at >0°C to ≤6°C thereafter.[8]

  • The holding time for samples is 14 days before extraction.[8]

2. Reagents and Standards:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard.[10]

  • Derivatization Reagent: Acidified methanol (B129727) (10% sulfuric acid in methanol).

  • Neutralization Solution: Saturated sodium bicarbonate solution.

  • Salting Agent: Concentrated aqueous solution of sodium sulfate.

  • Stock Standard Solutions: Commercially available or prepared from neat materials.

3. Sample Preparation, Extraction, and Derivatization:

  • Adjust a 40 mL sample to a pH of 0.5 or less.

  • Extract the sample with 4 mL of MTBE or TAME containing an internal standard.[10]

  • The haloacetic acids partition into the organic phase.

  • Convert the haloacetic acids to their methyl esters by adding acidic methanol and heating for 2 hours.[10]

  • Separate the solvent phase containing the methylated haloacetic acids from the acidic methanol by adding a concentrated aqueous solution of sodium sulfate.[10]

  • Neutralize the extract with a saturated solution of sodium bicarbonate.[10]

  • An aliquot of the solvent layer is then ready for GC-ECD analysis.[10]

4. Instrumental Analysis:

  • Instrumentation: Gas chromatograph with a linearized electron capture detector (GC-ECD).[10]

  • Columns: The method requires analysis on two dissimilar columns for confirmation, such as Rtx-1701 and Rxi-5Sil MS.[9]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or nitrogen.

  • Temperatures: Programmed to achieve separation of all target analytes.

5. Quality Control:

  • Initial Demonstration of Capability: Includes demonstration of accuracy, precision, and low system background.[10]

  • Method Detection Limit (MDL) Determination.

  • Laboratory Reagent Blanks (LRBs).

  • Continuing Calibration Checks (CCCs).

  • Laboratory Fortified Sample Matrix (LFSM).

Experimental Workflow

EPA_Method_552_3 cluster_sample_prep Sample Preparation cluster_extraction_derivatization Extraction & Derivatization cluster_analysis Analysis SampleCollection 1. Sample Collection (40-mL amber vial with NH4Cl) Acidification 2. Adjust pH to ≤ 0.5 SampleCollection->Acidification Extraction 3. Liquid-Liquid Extraction (MTBE or TAME) Acidification->Extraction Derivatization 4. Add Acidic Methanol & Heat (2 hours) Extraction->Derivatization PhaseSeparation 5. Add Sodium Sulfate Solution Derivatization->PhaseSeparation Neutralization 6. Neutralize with Sodium Bicarbonate PhaseSeparation->Neutralization GC_ECD_Analysis 7. GC-ECD Analysis (Dual Columns) Neutralization->GC_ECD_Analysis DataProcessing 8. Data Processing & Quantitation GC_ECD_Analysis->DataProcessing

Caption: Workflow for EPA Method 552.3.

EPA Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS)

EPA Method 557 is a direct-inject method for the determination of haloacetic acids, bromate, and dalapon in drinking water using ion chromatography coupled with tandem mass spectrometry.[11][12] This method offers high sensitivity and specificity and does not require derivatization.[13]

Quantitative Data
AnalyteAbbreviationMethod Detection Limit (MDL) (µg/L)
Monochloroacetic AcidMCAA0.076
Monobromoacetic AcidMBAA0.025
Dichloroacetic AcidDCAA0.033
Trichloroacetic AcidTCAA0.038
Bromochloroacetic AcidBCAA0.053
Dibromoacetic AcidDBAA0.032
Bromodichloroacetic AcidBDCAA0.053
Chlorodibromoacetic AcidCDBAA0.046
Tribromoacetic AcidTBAA0.25
Bromate0.17
Dalapon0.031

Note: MDLs are instrument-dependent and may vary.

Experimental Protocol

1. Sample Collection and Preservation:

  • Collect samples in appropriate containers.

  • Residual chlorine is reacted with ammonium chloride to prevent further DBP formation.[11]

2. Reagents and Standards:

  • Reagent Water: High-purity, organic-free water.

  • Mobile Phase: Typically a hydroxide (B78521) gradient generated electrolytically or prepared from a concentrated potassium hydroxide solution.

  • Post-column Reagent: Acetonitrile is added post-column to aid in desolvation.[11]

  • Stock Standard Solutions: Commercially available or prepared from neat materials.

  • Internal Standards: Isotopically labeled analogs of the target analytes.

3. Sample Preparation:

  • This is a direct-inject method, so minimal sample preparation is required.[11][12]

  • Samples may be filtered if they contain particulates.

  • An aliquot of the sample is transferred to an autosampler vial.

4. Instrumental Analysis:

  • Instrumentation: An ion chromatograph (IC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11]

  • IC Column: Anion exchange column designed for the separation of haloacetic acids and other anions.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Each analyte is identified by a specific precursor ion to product ion transition.[13]

  • Ionization Mode: Negative ion electrospray ionization.[11]

5. Quality Control:

  • Initial Demonstration of Capability.

  • Method Detection Limit (MDL) Determination.

  • Laboratory Reagent Blanks (LRBs).

  • Continuing Calibration Checks (CCCs).

  • Laboratory Fortified Blanks (LFBs).

  • Internal Standard Performance.

Experimental Workflow

EPA_Method_557 cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection SampleCollection 1. Sample Collection Dechlorination 2. Dechlorination (Ammonium Chloride) SampleCollection->Dechlorination DirectInject 3. Direct Injection (No Extraction/Derivatization) Dechlorination->DirectInject IC_Separation 4. Ion Chromatography Separation DirectInject->IC_Separation PostColumnAddition 5. Post-Column Acetonitrile Addition IC_Separation->PostColumnAddition ESI_MS_MS 6. ESI-MS/MS Detection (Negative Ion Mode, MRM) PostColumnAddition->ESI_MS_MS DataProcessing 7. Data Processing & Quantitation ESI_MS_MS->DataProcessing

Caption: Workflow for EPA Method 557.

References

Application Notes and Protocols: Dibromochloronitromethane as a Reference Standard in Disinfection By-Product (DBP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibromochloronitromethane (DBCNM) as a reference standard in the study of disinfection by-products (DBPs), particularly focusing on the analysis of halonitromethanes (HNMs). Detailed experimental protocols and toxicological insights are provided to guide researchers in this field.

Introduction to this compound in DBP Research

This compound (CBr₂ClNO₂) is a member of the halonitromethane (HNM) class of disinfection by-products. HNMs are emerging contaminants of concern in drinking water, formed from the reaction of disinfectants like chlorine with natural organic matter and bromide/iodide ions. Due to their potent cytotoxicity and genotoxicity, the accurate detection and quantification of HNMs are crucial for assessing water quality and potential human health risks.[1][2]

As some HNMs, including DBCNM, are not always commercially available, their synthesis and use as a reference standard are essential for analytical method development, validation, and toxicological studies.[1][3] A certified reference standard is critical for the accurate calibration of analytical instruments and ensuring the reliability of experimental data.

Analytical Methodologies for Halonitromethane Analysis

The primary analytical technique for the determination of HNMs, including DBCNM, in water samples is Gas Chromatography (GC) coupled with a sensitive detector, most commonly an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[1][3][4]

EPA Method 551.1: A Standard Protocol

EPA Method 551.1 provides a robust framework for the analysis of chlorination disinfection byproducts in drinking water using liquid-liquid extraction (LLE) and GC-ECD.[2][5][6][7]

Experimental Protocol: Modified EPA Method 551.1 for HNM Analysis

  • Sample Collection and Preservation:

    • Collect water samples in amber glass vials to prevent photodegradation.

    • Dechlorinate the sample immediately upon collection to prevent further DBP formation. This can be achieved by adding ammonium (B1175870) chloride.[5]

    • Store samples at 4°C and analyze within the recommended holding time.

  • Liquid-Liquid Extraction:

    • To a 35-50 mL water sample, add a known amount of an internal standard.

    • Add 2-3 mL of a suitable extraction solvent, such as methyl-tert-butyl ether (MTBE).

    • Shake the mixture vigorously for a predetermined time (e.g., 2 minutes).

    • Allow the phases to separate. The organic layer (top) will contain the extracted HNMs.

  • Gas Chromatography-Electron Capture Detection (GC-ECD):

    • Inject a small volume (e.g., 1-2 µL) of the organic extract into the GC-ECD system.

    • GC Conditions (Example):

      • Column: Fused silica (B1680970) capillary column (e.g., DB-5 or equivalent).

      • Injector Temperature: 200-250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

      • Detector Temperature: 300°C.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of DBCNM and other target HNMs in the extraction solvent at known concentrations.

    • Analyze the calibration standards using the same GC-ECD method to generate a calibration curve.

    • Quantify the concentration of HNMs in the sample extract by comparing their peak areas to the calibration curve.

Advanced Analytical Techniques

Headspace (HS) and Solid-Phase Microextraction (SPME) coupled with GC-MS are modern, sensitive, and often solvent-free alternatives to traditional LLE.[4][8][9]

Experimental Protocol: Headspace GC-MS for HNM Analysis

  • Sample Preparation:

    • Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.

    • Add a salting-out agent (e.g., sodium sulfate) to increase the volatility of the HNMs.

    • A chemical modifier like MTBE can be added to enhance sensitivity.[4]

    • Seal the vial tightly.

  • Headspace Extraction:

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the HNMs to partition into the headspace.[4]

  • GC-MS Analysis:

    • Automatically inject a portion of the headspace gas into the GC-MS system.

    • GC Conditions: Similar to the LLE-GC method, but with a temperature program optimized for the headspace injection.

    • MS Conditions: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Use an external or internal standard calibration method with DBCNM and other HNM standards.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and toxicity of HNMs.

Table 1: Analytical Method Detection Limits (MDLs) for Halonitromethanes

AnalyteMethodMDL (µg/L)Reference
Nine HNMs (average)HS-SDME-GC-MS0.5[8]
Nine HNMs (average)LLE-GC-MS (EPA Method)1[8]
Nine HNMsHeadspace GC-MS0.03 - 0.60[4]
Volatile DBPsPurge and Trap GC-MS0.02 - 0.4[9]

Table 2: Relative Cytotoxicity and Genotoxicity of Halonitromethanes in Chinese Hamster Ovary (CHO) Cells

HalonitromethaneAbbreviationRank Order of Cytotoxicity (most to least toxic)Rank Order of Genotoxicity (most to least toxic)Reference
DibromonitromethaneDBNM11[1][3]
This compound DBCNM 26[1][3]
BromonitromethaneBNM35[1][3]
TribromonitromethaneTBNM43[1][3]
BromodichloronitromethaneBDCNM52[1][3]
BromochloronitromethaneBCNM67[1][3]
DichloronitromethaneDCNM78[1][3]
ChloronitromethaneCNM89[1][3]
TrichloronitromethaneTCNM94[1][3]

Toxicological Assessment Protocols

Cytotoxicity Assay

The chronic cytotoxicity of HNMs can be assessed using a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

Experimental Protocol: CHO Cell Cytotoxicity Assay

  • Cell Culture: Culture CHO cells in appropriate media and conditions.

  • Exposure: Seed cells in microplates and expose them to a range of concentrations of DBCNM and other HNMs for a set duration (e.g., 72 hours).[1][3]

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or neutral red uptake assay.

  • Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀) to compare the cytotoxicity of different compounds.

Genotoxicity Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[10][11][12][13]

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose cells (e.g., human lymphoblastoid TK6 cells or peripheral blood lymphocytes) to the test compounds (e.g., DBCNM) for a short period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the extent of DNA migration (e.g., tail length, percent DNA in the tail) to quantify the level of DNA damage.

Visualizations

G Workflow for HNM Analysis Using a Reference Standard cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis and Quantification cluster_result Result Standard This compound Reference Standard StockSolution Prepare Stock Solution in a suitable solvent Standard->StockSolution WorkingStandards Prepare a series of Working Calibration Standards StockSolution->WorkingStandards CalCurve Generate Calibration Curve WorkingStandards->CalCurve WaterSample Collect Water Sample Preserve Preserve and Dechlorinate WaterSample->Preserve Extraction Extract HNMs (LLE, HS, or SPME) Preserve->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantify Quantify HNMs in Sample GCMS->Quantify CalCurve->Quantify Result Concentration of HNMs in Water Sample Quantify->Result

Caption: Workflow for HNM analysis using a reference standard.

G Conceptual Pathway of HNM-Induced Genotoxicity cluster_cellular Cellular Response cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome HNM Halonitromethane (HNM) Exposure ROS Increased Reactive Oxygen Species (ROS) HNM->ROS HNM->ROS induces Alkylation DNA Alkylation HNM->Alkylation HNM->Alkylation causes OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG) ROS->OxidativeDamage ROS->OxidativeDamage leads to StrandBreaks DNA Strand Breaks Alkylation->StrandBreaks Alkylation->StrandBreaks can cause BER Base Excision Repair (BER) Alkylation->BER Alkylation->BER activates MGMT MGMT Repair Alkylation->MGMT Alkylation->MGMT activates OxidativeDamage->StrandBreaks OxidativeDamage->StrandBreaks OxidativeDamage->BER OxidativeDamage->BER activates NER Nucleotide Excision Repair (NER) StrandBreaks->NER StrandBreaks->NER activates Apoptosis Apoptosis (Cell Death) StrandBreaks->Apoptosis StrandBreaks->Apoptosis if severe Mutation Mutation / Carcinogenesis StrandBreaks->Mutation StrandBreaks->Mutation if unrepaired Repair Successful DNA Repair BER->Repair BER->Repair NER->Repair NER->Repair MGMT->Repair MGMT->Repair

Caption: Conceptual pathway of HNM-induced genotoxicity.

References

Application of Dibromochloronitromethane in Studies of DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibromochloronitromethane (DBCNM) is a halonitromethane and a disinfection byproduct commonly found in drinking water. Its genotoxic potential makes it a compound of interest for studies focusing on DNA damage and repair mechanisms. Understanding how DBCNM interacts with DNA and how cells respond to the ensuing damage is crucial for assessing its carcinogenic risk and for the development of potential therapeutic strategies targeting DNA repair pathways.

This compound has been shown to be cytotoxic and genotoxic in mammalian cells.[1][2] As part of the broader class of brominated nitromethanes, it is generally more cytotoxic and genotoxic than its chlorinated counterparts.[1] The primary mechanism of its toxicity is believed to be the induction of DNA damage, which can trigger cellular repair pathways or, if the damage is overwhelming, lead to apoptosis or mutagenesis.

Key Applications:

  • Induction of DNA Damage: DBCNM can be used as a model agent to induce DNA damage in various cell lines and animal models. This allows for the study of the cellular response to a specific class of chemical insult.

  • Investigation of DNA Repair Pathways: By studying how cells repair the damage caused by DBCNM, researchers can elucidate the roles and interplay of different DNA repair pathways, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).

  • Screening for Modulators of DNA Repair: DBCNM-induced DNA damage models can be used in high-throughput screening assays to identify small molecules or genetic factors that either enhance or inhibit specific DNA repair pathways. Such modulators could have applications in cancer therapy, either by sensitizing tumor cells to DNA-damaging agents or by protecting normal cells.

  • Toxicology and Carcinogenesis Studies: Investigating the long-term consequences of DBCNM exposure, including mutation frequency and carcinogenic potential, provides valuable data for public health risk assessment.

Quantitative Data on Genotoxicity

The following tables summarize quantitative data on the genotoxicity of this compound and related compounds.

Table 1: Genotoxicity of this compound

CompoundTest SystemEndpointResultReference
This compoundSalmonella typhimuriumHistidine Reversion269.5 revertants/µmol[3]
This compoundChinese Hamster Ovary (CHO) CellsSingle Cell Gel Electrophoresis (Comet Assay)143 µM (Genotoxic Potential)[3]

Table 2: Comparative Cytotoxicity and Genotoxicity of Halonitromethanes in Chinese Hamster Ovary (CHO) Cells

CompoundChronic Cytotoxicity (72h exposure) Rank OrderAcute Genotoxicity Rank OrderReference
Dibromonitromethane (DBNM)11[1]
This compound (DBCNM) 2 6 [1]
Bromonitromethane (BNM)35[1]
Tribromonitromethane (TBNM)43[1]
Bromodichloronitromethane (BDCNM)52[1]
Bromochloronitromethane (BCNM)67[1]
Dichloronitromethane (DCNM)78[1]
Chloronitromethane (CNM)89[1]
Trichloronitromethane (TCNM)94[1]

Note: A lower number in the rank order indicates higher toxicity.

Experimental Protocols

Protocol 1: Assessment of DNA Strand Breaks using the Alkaline Comet Assay

The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version of the assay is particularly effective at detecting single-strand breaks and alkali-labile sites.

Materials:

  • Fully frosted microscope slides

  • Normal Melting Point (NMP) Agarose (B213101)

  • Low Melting Point (LMP) Agarose

  • Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Lysis Solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)

  • Cell culture medium

  • This compound (DBCNM) stock solution (in a suitable solvent like DMSO)

  • Cultured mammalian cells

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with varying concentrations of DBCNM for the desired duration (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose and let them dry completely.

  • Cell Embedding:

    • Harvest the treated cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (at 37°C).

    • Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer to a level just covering the slides.

    • Let the slides sit in the alkaline buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and high amperage (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.

    • Stain the slides with a suitable DNA stain.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage by measuring the tail length, tail moment, or percentage of DNA in the tail using specialized software.

Protocol 2: Detection of DNA Damage using the Alkaline Elution Assay

The Alkaline Elution Assay is a sensitive method for measuring DNA single-strand breaks. The rate at which DNA elutes through a filter under denaturing (alkaline) conditions is proportional to the number of strand breaks.

Materials:

  • Polyvinylchloride (PVC) or polycarbonate filters (2.0 µm pore size)

  • Swinnex filter holders

  • Peristaltic pump

  • Fraction collector

  • Lysis Solution (2 M NaCl, 0.04 M Na₂EDTA, 0.2% Sarkosyl, pH 10.0)

  • Washing Solution (0.02 M Na₂EDTA, pH 10.0)

  • Elution Buffer (Tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA-binding fluorescent dye (e.g., Hoechst 33258)

  • Fluorometer

  • Cell culture medium

  • This compound (DBCNM) stock solution

  • Cultured mammalian cells (pre-labeled with a radioactive DNA precursor like [³H]thymidine or used with a fluorescent dye for DNA quantification)

Procedure:

  • Cell Treatment and Labeling:

    • If using radioactive labeling, culture cells in the presence of [³H]thymidine for a sufficient period to label the DNA.

    • Treat the cells with various concentrations of DBCNM.

  • Cell Lysis on Filter:

    • Harvest a known number of cells and load them onto a PVC filter in a Swinnex holder.

    • Lyse the cells by slowly passing the Lysis Solution through the filter. This leaves the DNA on the filter.

  • Washing:

    • Wash the DNA on the filter with the Washing Solution to remove any remaining cellular debris.

  • Alkaline Elution:

    • Pump the Alkaline Elution Buffer through the filter at a constant flow rate (e.g., 0.05 mL/min).

    • Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for several hours.

  • DNA Quantification:

    • Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter at the end of the elution.

      • For radioactively labeled DNA, use liquid scintillation counting.

      • For unlabeled DNA, use a fluorescent dye like Hoechst 33258 and a fluorometer.

  • Data Analysis:

    • Plot the fraction of DNA remaining on the filter versus the elution time.

    • The elution rate is a measure of the number of DNA strand breaks. An increased elution rate compared to the control indicates DNA damage.

Signaling Pathways and Logical Relationships

Experimental Workflow for Assessing DBCNM-Induced DNA Damage and Repair

experimental_workflow cluster_exposure Cell Exposure cluster_damage_assessment DNA Damage Assessment cluster_repair_analysis DNA Repair Analysis cluster_signaling_analysis Signaling Pathway Analysis cell_culture Mammalian Cell Culture dbcnm_treatment DBCNM Treatment (Dose-Response & Time-Course) cell_culture->dbcnm_treatment controls Vehicle & Positive Controls comet_assay Alkaline Comet Assay (Single-Strand Breaks) dbcnm_treatment->comet_assay alkaline_elution Alkaline Elution Assay (Single-Strand Breaks) dbcnm_treatment->alkaline_elution repair_kinetics Time-Course Repair Assay (e.g., Comet Assay at different time points post-treatment) dbcnm_treatment->repair_kinetics western_blot Western Blotting (e.g., p-ATM, p-ATR, p53) dbcnm_treatment->western_blot immunofluorescence Immunofluorescence (e.g., γH2AX foci) dbcnm_treatment->immunofluorescence pathway_inhibition Inhibition of Specific Repair Pathways (e.g., using siRNA or small molecule inhibitors) repair_kinetics->pathway_inhibition

Caption: Workflow for studying DBCNM-induced DNA damage.

Postulated DNA Damage Response to this compound

Based on the genotoxicity of related brominated compounds, exposure to DBCNM is likely to induce single-strand breaks and oxidative DNA damage. This would trigger a cellular response involving key signaling kinases and DNA repair pathways.

dna_damage_response cluster_signaling Damage Sensing & Signaling cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes DBCNM This compound (DBCNM) Exposure DNA_Damage DNA Damage (Single-Strand Breaks, Oxidative Damage) DBCNM->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR BER Base Excision Repair (BER) (for oxidative damage) DNA_Damage->BER NER Nucleotide Excision Repair (NER) (Potential for inhibition by related compounds) DNA_Damage->NER HR_NHEJ HR & NHEJ (for double-strand breaks from collapsed replication forks) DNA_Damage->HR_NHEJ if replication forks collapse p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Mutation Mutation / Genomic Instability

Caption: Postulated DNA damage response to DBCNM.

References

Application Notes and Protocols: In Vitro Assays to Assess the Cytotoxicity of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromochloronitromethane (DBCNM) is a disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination or chloramination processes. Growing concerns over the potential health risks associated with DBPs necessitate robust methods for evaluating their toxicological profiles. These application notes provide detailed protocols for a panel of in vitro assays designed to assess the cytotoxicity of DBCNM. The described methods will enable researchers, scientists, and drug development professionals to comprehensively evaluate its effects on cell viability, membrane integrity, and the induction of apoptosis, thereby contributing to a thorough risk assessment. The primary mechanisms of DBCNM-induced cytotoxicity appear to involve the induction of oxidative stress, leading to mitochondrial dysfunction and programmed cell death.

Data Presentation: Cytotoxicity and Genotoxicity Profile

Quantitative analysis of halonitromethanes has demonstrated that brominated compounds are generally more cytotoxic and genotoxic than their chlorinated counterparts in mammalian cells, such as Chinese hamster ovary (CHO) cells.[1] The following table summarizes the comparative toxicity of this compound (DBCNM) relative to other halonitromethanes.

Compound Chemical Formula Chronic Cytotoxicity Rank Order (CHO Cells) [1]Genotoxicity Rank Order (CHO Cells) [1]
Dibromonitromethane (DBNM)CHBr₂NO₂1 (Most Cytotoxic)1 (Most Genotoxic)
This compound (DBCNM) CBr₂ClNO₂2 6
Bromonitromethane (BNM)CH₂BrNO₂35
Tribromonitromethane (TBNM)CBr₃NO₂43
Bromodichloronitromethane (BDCNM)CBrCl₂NO₂52
Bromochloronitromethane (BCNM)CHBrClNO₂67
Dichloronitromethane (DCNM)CHCl₂NO₂78
Chloronitromethane (CNM)CH₂ClNO₂89
Trichloronitromethane (TCNM)CCl₃NO₂9 (Least Cytotoxic)4

Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic effects of a test compound. The workflow begins with cell line selection and culture, followed by compound exposure and a battery of assays to measure different cytotoxic endpoints.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assessment cluster_analysis Analysis Cell_Selection 1. Cell Line Selection (e.g., CHO, SH-SY5Y, HepG2) Cell_Culture 2. Cell Culture & Seeding (96-well plates) Cell_Selection->Cell_Culture Treatment 3. DBCNM Treatment (Dose-response & time-course) Cell_Culture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assays (Caspase, MMP) Treatment->Apoptosis ROS Oxidative Stress Assay (ROS Production) Treatment->ROS Data_Analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis

Caption: General workflow for assessing the in vitro cytotoxicity of DBCNM.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity and viability of the cells.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[2]

    • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO).[2]

    • 96-well clear-bottom plates.

    • Multi-well spectrophotometer (plate reader).

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of DBCNM in culture medium. Remove the old medium from the wells and add 100 µL of the DBCNM dilutions. Include vehicle control (medium with the same concentration of solvent used for DBCNM) and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from medium-only wells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[5]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution).

    • 96-well plates.

    • Multi-well spectrophotometer.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with DBCNM as described in the MTT assay protocol (Steps 1 and 2).

    • Controls: Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with the kit's lysis solution 45 minutes before the end of the experiment.[6]

      • Background control: Culture medium without cells.

    • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5-10 minutes.[6]

    • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL (or the volume specified by the kit) of the LDH reaction mix to each well.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

    • Measurement: Measure the absorbance at 490 nm.[7]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100).

Caspase-3/7 Activity Assay for Apoptosis

This assay detects the activation of executioner caspases-3 and -7, which are key mediators of apoptosis.[8][9]

  • Materials:

    • Commercially available Caspase-Glo® 3/7 Assay or a colorimetric/fluorometric equivalent.[10]

    • Opaque-walled 96-well plates suitable for luminescence or fluorescence.

    • Luminometer or fluorometer.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with DBCNM as previously described.

    • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

    • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.

    • Incubation: Mix the contents by gently shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Measure the luminescence or fluorescence using a plate reader.

    • Data Analysis: Express the results as a fold increase in caspase activity relative to the vehicle-treated control cells.

Mitochondrial Membrane Potential (MMP/ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis.[11][12] This can be measured using cationic fluorescent dyes like JC-1 or Rhodamine 123.

  • Materials:

    • Fluorescent dye (e.g., JC-1, Rhodamine 123).

    • Black, clear-bottom 96-well plates.

    • Fluorescence plate reader or flow cytometer.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with DBCNM in a black, clear-bottom 96-well plate.

    • Dye Loading: At the end of the treatment period, remove the medium and incubate the cells with the fluorescent dye (e.g., 5 µM JC-1 or 10 µM Rhodamine 123) in fresh medium or PBS for 15-30 minutes at 37°C.

    • Washing: Remove the dye-containing medium and wash the cells twice with PBS.

    • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a plate reader.

      • For JC-1: Measure fluorescence at both ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, monomers in depolarized mitochondria).

      • For Rhodamine 123: Measure fluorescence at Ex/Em of ~488/525 nm.[12]

    • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence; a decrease in this ratio indicates mitochondrial depolarization. For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of MMP.

Proposed Mechanism of Cytotoxicity

Studies suggest that DBCNM induces cytotoxicity primarily through the induction of oxidative stress, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[13][14] Exposure to DBCNM leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress damages mitochondria, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytosol.[13] Cytochrome c then activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[13][15]

G DBCNM This compound (DBCNM) ROS ↑ Reactive Oxygen Species (ROS) DBCNM->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed signaling pathway for DBCNM-induced apoptosis.

References

Synthesis of Dibromochloronitromethane: A Detailed Guide for Organic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibromochloronitromethane is a halogenated nitroalkane that serves as a versatile reagent and building block in organic synthesis. Its unique combination of functional groups—a nitro group and three halogen atoms (two bromine, one chlorine)—renders it highly reactive and suitable for a variety of chemical transformations. The electron-withdrawing nature of the nitro and halo groups makes the carbon atom highly electrophilic, facilitating reactions with nucleophiles. Furthermore, the presence of bromine and chlorine atoms allows for selective functionalization, making it a valuable tool in the construction of complex organic molecules, including heterocyclic compounds and other intermediates relevant to drug discovery and development.

This document provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, physical and spectroscopic data for characterization, and a discussion of its potential applications in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison. This data is essential for the proper identification and characterization of the synthesized compound.

PropertyValue
CAS Number 1184-89-0
Molecular Formula CBr₂ClNO₂
Molecular Weight 253.28 g/mol
Appearance Colorless oil
Boiling Point Not readily available; likely high due to molecular weight and polarity.
Density Not readily available.
Solubility Soluble in common organic solvents (e.g., dichloromethane (B109758), chloroform, ether).
¹H NMR (CDCl₃) No proton signals are expected.
¹³C NMR (CDCl₃) A single quaternary carbon signal is expected, shifted downfield due to the electron-withdrawing substituents.
Infrared (IR) Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1600 cm⁻¹ and 1350-1390 cm⁻¹, respectively. C-Br and C-Cl stretching vibrations are expected in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl).

Synthesis of this compound

The synthesis of this compound is achieved through the sequential base-catalyzed halogenation of nitromethane (B149229). This method involves the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the halogenating agent. The process is repeated to introduce two bromine atoms and one chlorine atom.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Dibromonitromethane (B120713) cluster_chlorination Chlorination cluster_purification Purification Nitromethane Nitromethane Nitronate1 Nitronate Anion Nitromethane->Nitronate1 Base (e.g., NaOH) Bromonitromethane Bromonitromethane Nitronate1->Bromonitromethane Bromine (Br₂) Dibromonitromethane Dibromonitromethane Bromonitromethane->Dibromonitromethane Base, Bromine Dibromonitromethane_in Dibromonitromethane This compound This compound Dibromonitromethane_in->this compound Base, Chlorine Source (e.g., NaOCl) Crude_Product Crude Product Purified_Product Purified this compound Crude_Product->Purified_Product Distillation or Chromatography

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Nitromethane (CH₃NO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Sodium hypochlorite (B82951) solution (NaOCl, commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

Procedure:

Step 1: Synthesis of Dibromonitromethane

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve nitromethane (1.0 eq) in water at 0-5 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below 10 °C.

  • To the resulting solution of the nitronate salt, add bromine (2.0 eq) dropwise via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dibromonitromethane. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude dibromonitromethane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (B95107) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.0 eq) in water to form the corresponding nitronate anion, keeping the temperature below 10 °C.

  • To this mixture, add a commercial sodium hypochlorite solution (1.0-1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound as a colorless oil.

Safety Precautions:

  • Halogenated nitroalkanes are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • The reactions can be exothermic; therefore, careful temperature control is crucial.

Applications in Organic Synthesis

This compound is a valuable reagent for various transformations in organic synthesis. Its utility stems from its electrophilic nature and the presence of multiple leaving groups.

Potential Reaction Pathways

Applications DBCNM This compound (CBr₂ClNO₂) Nucleophile Nucleophile (Nu⁻) DBCNM->Nucleophile Nucleophilic Substitution Cycloaddition 1,3-Dipolar Cycloaddition DBCNM->Cycloaddition Precursor to Nitrile Oxide Heterocycle_Formation Heterocycle Synthesis DBCNM->Heterocycle_Formation Reaction with Dinucleophiles Functional_Group_Transformation Functional Group Transformation DBCNM->Functional_Group_Transformation e.g., Conversion to Carbonyl

Caption: Potential applications of this compound.

1. Nucleophilic Substitution Reactions:

The highly electrophilic carbon atom of this compound is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups by displacing one or more of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds may allow for selective substitution under carefully controlled conditions.

Protocol: General Procedure for Nucleophilic Substitution

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1.0-1.5 eq) to the solution. The reaction may require cooling, room temperature, or heating depending on the reactivity of the nucleophile.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or distillation.

2. Synthesis of Heterocyclic Compounds:

This compound can serve as a precursor for the synthesis of various heterocyclic systems. For instance, it can react with dinucleophiles to form five- or six-membered rings. Additionally, it can be a source for the in-situ generation of reactive intermediates like nitrile oxides, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to furnish isoxazolines or isoxazoles, respectively.

Protocol: In-situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

  • To a solution of this compound (1.0 eq) and an alkene or alkyne (1.0-1.2 eq) in an inert solvent (e.g., toluene, benzene), add a non-nucleophilic base (e.g., triethylamine, DBU) dropwise at room temperature or elevated temperature.

  • The base will facilitate the elimination of HBr and HCl to generate the corresponding nitrile oxide in situ.

  • The nitrile oxide will then react with the dipolarophile present in the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, filter the salt byproduct and concentrate the filtrate.

  • Purify the resulting cycloadduct by column chromatography.

These protocols provide a foundational framework for utilizing this compound in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. The unique reactivity of this reagent opens up possibilities for the development of novel synthetic methodologies and the construction of new molecular architectures.

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Analysis of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and other issues during the Gas Chromatography (GC) analysis of Dibromochloronitromethane.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

Peak tailing for an active compound like this compound, a halogenated nitroalkane, is often due to unwanted interactions within the GC system. The primary causes can be categorized as follows:

  • Active Sites in the GC System: The nitro- and halogen functional groups in this compound make it susceptible to interaction with active sites, such as exposed silanol (B1196071) groups (Si-OH) on glass surfaces. These sites can be present in the inlet liner, the column itself (especially at the inlet), or glass wool packing. This interaction leads to secondary, undesirable retention mechanisms that cause the peak to tail.

  • Column Issues:

    • Contamination: Accumulation of non-volatile residues from previous injections on the column head can create active sites.

    • Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures or reactive samples. This degradation can expose active silanol groups.

    • Improper Installation: An improperly cut column end (not a clean 90-degree cut) or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to peak distortion.[1]

  • Inlet and Injection Parameter Issues:

    • Liner Activity: Using a standard, non-deactivated inlet liner is a common cause of peak tailing for active compounds.

    • Incorrect Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the sample, while a temperature that is too high can cause analyte degradation.

    • Suboptimal Injection Parameters: For splitless injections, an inappropriate solvent, a too-low initial oven temperature, or an incorrect splitless hold time can all contribute to poor peak shape.

  • Sample-Related Issues:

    • Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting, but in some cases, can also contribute to tailing.

    • Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the system or interact with the analyte.

    • Solvent Mismatch: A significant polarity mismatch between the sample solvent and the stationary phase can cause poor peak shape.

Q2: How can I determine if the peak tailing is a system-wide problem or specific to this compound?

To diagnose the source of the tailing, inject a non-polar, non-active compound, such as a hydrocarbon standard (e.g., hexane (B92381) or octane).

  • If all peaks in the chromatogram, including the hydrocarbon standard, are tailing , it suggests a physical problem with the GC system.[2] This could be an improper column installation, a leak, or a disruption in the carrier gas flow path.

  • If only the this compound peak (and other polar or active analytes) tails while the hydrocarbon peak is symmetrical , the issue is likely due to chemical interactions between your analyte and active sites within the system.

Q3: What type of GC column is recommended for the analysis of this compound?

For the analysis of halogenated compounds like this compound, a low to mid-polarity column is generally recommended. A common choice is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5ms). These columns offer good selectivity for a wide range of compounds and are robust. For enhanced inertness, which is crucial for analyzing active compounds, consider using an "ultra inert" version of these columns.

Q4: What is the importance of the inlet liner, and which type should I use?

The inlet liner is where the sample is vaporized and introduced to the column. For active compounds like this compound, the liner surface is a primary site for unwanted interactions. Therefore, using a highly deactivated (inert) liner is critical to prevent peak tailing.[1][3]

  • Deactivation: Always use liners that have been deactivated by the manufacturer to cap the active silanol groups. "Ultra Inert" or similarly designated liners are recommended.

  • Geometry: For splitless injections, a single taper liner with glass wool is often a good starting point. The taper helps to focus the sample onto the column, and the deactivated glass wool can aid in vaporization and trap non-volatile residues.[4]

  • Packing: If using a liner with glass wool, ensure the wool itself is also highly deactivated.

Data Presentation

The following table provides recommended starting GC parameters for the analysis of this compound, based on methods for similar compounds like trihalomethanes (e.g., EPA Method 551.1). These parameters should be optimized for your specific instrument and application.

ParameterRecommended Starting ConditionNotes
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessPhase: 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5ms Ultra Inert)
Carrier Gas Helium or HydrogenFlow Rate: 1.0 - 1.5 mL/min (constant flow mode)
Inlet Split/SplitlessTemperature: 200 - 250 °C
Injection Mode SplitlessInjection Volume: 1 µL
Inlet Liner Single Taper with Deactivated Glass WoolEnsure a highly inert liner is used.
Oven Program Initial Temp: 40°C, hold for 2 min
Ramp 1: 10 °C/min to 150 °C
Ramp 2: 25 °C/min to 250 °C, hold for 2 minThis is a starting point and should be optimized for resolution and run time.
Detector Electron Capture Detector (ECD)Temperature: 300 °C, Makeup Gas: Nitrogen or Argon/Methane

Experimental Protocols

Protocol 1: GC Column Conditioning for Trace Analysis of Active Compounds

Proper column conditioning is essential to remove contaminants and ensure a stable baseline and inert surface.

  • Installation (Inlet Side Only):

    • Wear clean, powder-free gloves.

    • Using a ceramic scoring wafer, make a clean, 90-degree cut at the column inlet. Inspect the cut with a magnifying glass to ensure it is clean and square.

    • Install the column in the injector, ensuring the correct insertion depth as specified by your instrument manufacturer. Do NOT connect the column to the detector at this stage.[5]

  • Purge with Carrier Gas:

    • Set the inlet to the analytical temperature.

    • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the column.[6]

  • Thermal Conditioning:

    • Set the oven temperature program to ramp at 10-15 °C/min from 40 °C to a final temperature approximately 20 °C above the maximum temperature of your analytical method, but not exceeding the column's maximum isothermal temperature limit.[5]

    • Hold at the final temperature for 1-2 hours, or until a stable baseline is achieved. For very sensitive detectors like ECD or MS, a longer conditioning time may be necessary.[5][6]

  • Installation (Detector Side):

    • Cool the oven to room temperature.

    • Make a clean, 90-degree cut at the detector end of the column.

    • Install the column into the detector, again ensuring the correct insertion depth.

    • Leak-check all connections using an electronic leak detector.

Protocol 2: Inlet Liner Replacement and Deactivation Check

Regularly replacing the inlet liner is crucial for maintaining an inert flow path.

  • Cool Down and Disassemble:

    • Cool the GC inlet and oven to a safe temperature (below 50 °C).

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the column from the inlet.

    • Open the injector port and remove the septum and retaining nut.

  • Liner Replacement:

    • Using clean forceps, remove the old O-ring and inlet liner.

    • Wipe the inside of the inlet with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol (B129727) or acetone) to remove any visible residue.

    • Place a new, pre-cleaned O-ring onto a new, highly deactivated liner.

    • Carefully insert the new liner and O-ring into the inlet.

  • Reassemble and Leak Check:

    • Reinstall the septum and retaining nut. Do not overtighten.

    • Reinstall the column.

    • Turn the carrier gas back on and perform a thorough leak check of all fittings.

  • Deactivation Check (Optional but Recommended):

    • After conditioning the system, inject a standard containing a known active compound (e.g., a phenol (B47542) or a basic amine) at a low concentration.

    • Poor peak shape (tailing) of this probe compound indicates that there are still active sites in the system, and further troubleshooting of the column or other components may be necessary.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Inject Hydrocarbon Standard. Do ALL peaks tail? start->check_all_peaks system_issue Physical System Issue check_all_peaks->system_issue Yes chemical_issue Chemical Activity Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Cut, Depth, Leaks) system_issue->check_column_install check_liner Replace Inlet Liner with New, Deactivated Liner chemical_issue->check_liner check_flow_path Check for Gas Leaks and Flow Path Obstructions check_column_install->check_flow_path check_column_head Trim 15-30 cm from Column Inlet check_liner->check_column_head condition_column Re-condition Column check_column_head->condition_column optimize_method Optimize Method Parameters (Inlet Temp, Oven Program) condition_column->optimize_method

References

Reducing matrix effects in the LC-MS/MS analysis of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Dibromochloronitromethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects and ensuring accurate and reliable quantitative results.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and reducing matrix effects.

Q1: My signal intensity for this compound is low and inconsistent in complex matrices like plasma or wastewater. What is the likely cause?

Low and variable signal intensity is a classic sign of matrix effects, specifically ion suppression.[1][2] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and erratic signal.[1][2] This directly impacts the accuracy, precision, and sensitivity of the analysis.[1][3]

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of ion suppression or enhancement.[4]

  • Post-Column Infusion: This is a qualitative method to identify the regions in the chromatogram where matrix effects occur.[1][3]

A significant difference in the analyte's response between a neat solution and a post-extraction spiked matrix sample indicates the presence of matrix effects.[4]

Q3: I have confirmed matrix effects. What are the initial steps to reduce them?

The first line of defense against matrix effects involves optimizing your sample preparation and chromatographic conditions.

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation. For a small polar molecule like this compound, a thorough sample cleanup is crucial.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is highly effective.[3] This can be achieved by modifying the analytical column, mobile phase composition, or the gradient elution profile.

Q4: What are the best strategies for sample preparation to minimize matrix effects for this compound?

Given that this compound is a small, polar, and volatile compound, sample preparation methods should be chosen carefully.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. A reversed-phase SPE sorbent (e.g., C18) can be effective for aqueous samples. For more complex matrices, a multi-mode SPE might provide cleaner extracts.

  • Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the sample matrix. However, due to its polarity, selecting an appropriate extraction solvent is critical to ensure good recovery.

  • Direct Aqueous Injection: For relatively clean water samples, direct injection with a large volume can be a viable option, though it may be more susceptible to matrix effects from dissolved salts and organic matter.[1][5]

Q5: How can I optimize my LC method to better separate this compound from matrix interferences?

Strategic adjustments to your liquid chromatography method can significantly improve separation and reduce matrix effects.

  • Column Chemistry: A column with a different selectivity, such as a pentafluorophenyl (PFP) or a polar-embedded phase, might provide better separation from co-eluting interferences compared to a standard C18 column.

  • Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency.

  • Gradient Optimization: A shallower gradient around the elution time of this compound can help to resolve it from closely eluting matrix components.

Q6: Can using an internal standard help compensate for matrix effects?

Yes, using a suitable internal standard is a highly effective strategy to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for internal standards.[2] A SIL analog of this compound will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte.[2][6][7][8] This allows for accurate correction of the analyte signal.

  • Structural Analog Internal Standard: If a SIL internal standard is not available, a structurally similar compound that does not co-elute with any matrix interferences can be used. However, it may not perfectly mimic the ionization behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantitative results.[1]

Q2: What types of molecules in a sample matrix typically cause matrix effects?

Common sources of matrix effects include salts, phospholipids (B1166683) from biological samples, proteins, and other endogenous or exogenous compounds present in the sample.[4] For environmental water samples, dissolved organic matter and inorganic salts are frequent culprits.

Q3: How do I perform a post-extraction spike experiment to quantify matrix effects?

A post-extraction spike experiment involves comparing the peak area of the analyte in three different sample sets.

Experimental Protocol: Quantitative Assessment of Matrix Effects

StepSet A: Neat SolutionSet B: Post-Extraction SpikeSet C: Matrix-Matched Standard
1. Preparation Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).Extract a blank matrix sample (a sample known to not contain the analyte). Spike the known amount of this compound into the final, extracted matrix solution.Spike a known amount of this compound into a blank matrix sample before the extraction process.
2. Analysis Analyze by LC-MS/MS.Analyze by LC-MS/MS.Analyze by LC-MS/MS.
3. Calculation Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Interpretation of Results:

Matrix Effect (%)Interpretation
< 100% Ion Suppression
> 100% Ion Enhancement
~ 100% No significant matrix effect

Q4: What is the post-column infusion technique?

Post-column infusion is a qualitative method to visualize where matrix effects occur during a chromatographic run. A solution of the analyte is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[1][3]

Q5: What are the typical MRM transitions for this compound?

While specific MRM transitions should be optimized for your instrument, you can start by identifying the precursor ion and potential product ions. For this compound (CBr₂ClNO₂), the precursor ion will likely be the molecular ion [M]⁻ or an adduct in negative or positive ion mode, respectively. Product ions would result from the loss of fragments such as Br, Cl, or NO₂. It is crucial to perform compound tuning to determine the optimal precursor and product ions, as well as the collision energy for your specific instrument.

Hypothetical MRM Transitions for this compound (Negative Ion Mode):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
244.879.915Quantifier
244.846.025Qualifier

Note: These are hypothetical values and must be experimentally determined.

Experimental Workflow & Data Analysis

The following diagram illustrates a typical workflow for developing and validating an LC-MS/MS method for this compound with a focus on mitigating matrix effects.

experimental_workflow cluster_0 Method Development cluster_1 Matrix Effect Evaluation cluster_2 Method Optimization & Validation cluster_3 Routine Analysis MD1 Compound Tuning & MRM Optimization MD2 Chromatography Development (Column & Mobile Phase Screening) MD1->MD2 MD3 Sample Preparation Screening (SPE, LLE) MD2->MD3 ME1 Post-Extraction Spike Experiment MD3->ME1 Initial Method ME2 Post-Column Infusion ME1->ME2 OV1 Refine Sample Prep & LC Conditions ME2->OV1 Identify Interference Zones OV2 Incorporate Stable Isotope Labeled Internal Standard OV1->OV2 OV3 Method Validation (Accuracy, Precision, Linearity) OV2->OV3 RA1 Sample Analysis with QC Checks OV3->RA1 Validated Method RA2 Data Review & Reporting RA1->RA2

LC-MS/MS Method Development Workflow.

This diagram outlines the logical progression from initial method development, through the critical evaluation of matrix effects, to method optimization and final validation for routine analysis.

The following diagram illustrates the decision-making process for troubleshooting matrix effects.

troubleshooting_workflow Start Inconsistent/Low Signal Observed AssessME Assess Matrix Effects (Post-Extraction Spike) Start->AssessME OptimizeSP Optimize Sample Preparation (SPE, LLE) AssessME->OptimizeSP Matrix Effect Confirmed Revalidate Re-validate Method AssessME->Revalidate No Significant Matrix Effect OptimizeLC Optimize LC Separation OptimizeSP->OptimizeLC UseIS Use Stable Isotope Labeled Internal Standard OptimizeLC->UseIS Matrix Effect Persists OptimizeLC->Revalidate Matrix Effect Mitigated UseIS->Revalidate

Troubleshooting Logic for Matrix Effects.

References

Technical Support Center: Optimizing Dibromochloronitromethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dibromochloronitromethane. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this compound?

A1: While a detailed, publicly available, and optimized protocol for the synthesis of this compound is not readily found in standard chemical literature, the most logical approach, based on the synthesis of other halonitromethanes, involves a stepwise halogenation of nitromethane (B149229). This process would typically involve the initial bromination of nitromethane to form dibromonitromethane (B120713), followed by a controlled chlorination step to yield the final product. Direct mixed halogenation is generally less selective and can lead to a complex mixture of products.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges in this synthesis are controlling the stoichiometry and reaction conditions to achieve the desired mixed halogenation without the formation of significant amounts of side products. Key challenges include:

  • Over-halogenation: The formation of tribromonitromethane (B120744) or dichlorobromonitromethane.

  • Incomplete halogenation: Residual starting materials or mono-halogenated intermediates.

  • Product purification: Separating the desired this compound from a mixture of other halogenated nitromethanes with similar physical properties.

  • Reaction monitoring: The need for precise analytical methods to track the progress of the reaction and the formation of byproducts.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for both monitoring the reaction progress and assessing the final purity of this compound.[1][2][3] GC provides the necessary separation of the volatile halogenated methanes, while MS allows for their identification based on their mass-to-charge ratio and fragmentation patterns. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be invaluable.

Q4: What are the expected side products in the synthesis of this compound?

A4: Based on the stepwise halogenation approach, potential side products include:

  • From the bromination step: Monobromonitromethane, tribromonitromethane, and unreacted nitromethane.

  • From the chlorination step: Dichlorobromonitromethane, and unreacted dibromonitromethane. The presence and proportion of these byproducts will heavily depend on the reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound

Possible Cause Suggested Solution
Incomplete Bromination - Increase reaction time: Monitor the reaction by GC-MS until the nitromethane is consumed. - Optimize stoichiometry: Ensure at least two equivalents of the brominating agent are used. - Temperature control: Maintain the optimal temperature for the bromination reaction. Excursions can lead to side reactions or incomplete conversion.
Inefficient Chlorination - Choice of chlorinating agent: Investigate different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) for better selectivity. - Catalyst: Consider the use of a catalyst to promote selective chlorination. - Reaction conditions: Optimize temperature and reaction time for the chlorination step to favor the formation of the desired product.
Product Loss During Workup - Extraction efficiency: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. - Avoidance of decomposition: Halonitromethanes can be sensitive to heat and light. Minimize exposure to high temperatures during solvent removal and purification.
Suboptimal Reaction Pathway - Consider a reverse sequence: Investigate the possibility of chlorinating nitromethane first to form chloronitromethane, followed by bromination. The reactivity of the intermediates may favor one sequence over the other.

Problem 2: Poor Purity of the Final Product

Possible Cause Suggested Solution
Presence of Over-halogenated Byproducts - Precise stoichiometry: Carefully control the amount of chlorinating agent used in the second step. A slight excess may be needed for full conversion, but a large excess will lead to over-chlorination. - Slow addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low concentration and improve selectivity.
Contamination with Starting Materials or Intermediates - Monitor reaction completion: Use GC-MS to ensure the complete consumption of the starting material (dibromonitromethane) before quenching the reaction. - Purification optimization: Develop a robust purification method. Fractional distillation under reduced pressure may be effective if the boiling points of the components are sufficiently different. Preparative gas chromatography could be another option for obtaining high-purity material.
Formation of Isomeric Byproducts - Reaction conditions: The formation of isomers is less likely in this specific synthesis but can be influenced by the reaction mechanism (e.g., radical vs. ionic). Ensure conditions that favor a single, predictable reaction pathway.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the searched literature, a general procedure based on the synthesis of similar compounds is proposed below. This protocol should be considered a starting point and will require optimization.

Step 1: Synthesis of Dibromonitromethane (Conceptual)

This step would involve the bromination of nitromethane. Based on literature for similar reactions, a possible approach would be the reaction of nitromethane with a brominating agent like bromine in the presence of a base.

Materials:

  • Nitromethane

  • Bromine

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • An appropriate solvent (e.g., water, methanol)

  • Quenching agent (e.g., sodium thiosulfate (B1220275) solution)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure Outline:

  • Dissolve nitromethane in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

  • Slowly add the base to the nitromethane solution.

  • Add bromine dropwise to the reaction mixture while maintaining a low temperature.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, quench the excess bromine with a sodium thiosulfate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over a drying agent, and remove the solvent under reduced pressure.

Step 2: Synthesis of this compound (Conceptual)

This step involves the controlled chlorination of the dibromonitromethane obtained in Step 1.

Materials:

  • Dibromonitromethane (from Step 1)

  • A suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride)

  • A radical initiator (if a radical mechanism is intended, e.g., AIBN or UV light)

  • An appropriate solvent (e.g., carbon tetrachloride, acetonitrile)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure Outline:

  • Dissolve the crude dibromonitromethane in the chosen solvent in a reaction vessel.

  • Add the chlorinating agent in a controlled manner (e.g., portion-wise or as a solution).

  • If required, add a radical initiator or expose the reaction to UV light.

  • Monitor the formation of this compound and the consumption of the starting material by GC-MS.

  • Upon completion, quench the reaction.

  • Perform an aqueous workup to remove any water-soluble byproducts.

  • Extract the product, dry the organic layer, and remove the solvent.

  • Purify the crude product, for example, by fractional distillation under reduced pressure or column chromatography.

Data Presentation

Table 1: Hypothetical GC-MS Data for Reaction Monitoring

Time (hours)Nitromethane (%)Dibromonitromethane (%)This compound (%)Other Byproducts (%)
0100000
2108505
4 (after chlorination start)0207010
6058510

This table is illustrative and actual results will vary based on experimental conditions.

Visualizations

SynthesisWorkflow Nitromethane Nitromethane Bromination Bromination (e.g., Br2, Base) Nitromethane->Bromination Dibromonitromethane Dibromonitromethane Bromination->Dibromonitromethane Chlorination Controlled Chlorination (e.g., NCS) Dibromonitromethane->Chlorination Crude_Product Crude Product Mixture Chlorination->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_bromination Bromination Troubleshooting cluster_chlorination Chlorination Troubleshooting cluster_workup Workup Troubleshooting LowYield Low Yield of This compound IncompleteBromination Incomplete Bromination? LowYield->IncompleteBromination InefficientChlorination Inefficient Chlorination? LowYield->InefficientChlorination ProductLoss Product Loss During Workup? LowYield->ProductLoss CheckTime Increase Reaction Time IncompleteBromination->CheckTime CheckStoich Optimize Stoichiometry IncompleteBromination->CheckStoich CheckTemp Control Temperature IncompleteBromination->CheckTemp CheckReagent Screen Chlorinating Agents InefficientChlorination->CheckReagent CheckCatalyst Consider Catalyst InefficientChlorination->CheckCatalyst CheckConditions Optimize Conditions InefficientChlorination->CheckConditions CheckExtraction Improve Extraction ProductLoss->CheckExtraction AvoidDecomposition Minimize Heat/Light Exposure ProductLoss->AvoidDecomposition

Caption: Troubleshooting logic for low yield issues.

References

Minimizing byproduct formation during the synthesis of Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibromochloronitromethane. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected byproducts?

A plausible synthetic approach for this compound (DBCNM) is the sequential halogenation of nitromethane (B149229). This typically involves the bromination of nitromethane to form dibromonitromethane, followed by a controlled chlorination.

The primary byproducts of concern are other halogenated nitromethanes resulting from under- or over-halogenation, or from scrambling of the halogens. These can include:

  • Monobromonitromethane

  • Tribromonitromethane

  • Monochloronitromethane

  • Dichloronitromethane

  • Trichloronitromethane (Chloropicrin)

  • Bromochloronitromethane

  • Bromodichloronitromethane

The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How can I control the stoichiometry of the halogenating agents to minimize byproducts?

Precise control over the stoichiometry of bromine and chlorine sources is critical.

  • Slow Addition: Adding the halogenating agent dropwise or via a syringe pump allows for better control of the reaction and heat dissipation, reducing the likelihood of over-halogenation.

  • Molar Ratios: Carefully calculate and use precise molar equivalents of the halogenating agents relative to the starting material. It may be beneficial to use a slight excess of the nitromethane substrate to ensure complete consumption of the more reactive halogenating agents.

Q3: What role does temperature play in byproduct formation?

Temperature control is a crucial factor in minimizing side reactions.[1]

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 to -15 °C) can enhance the selectivity of the halogenation steps.[2] This is because the activation energies for the formation of different byproducts may vary, and lower temperatures will favor the kinetic product.

  • Exothermic Reactions: Halogenation reactions are often exothermic. Maintaining a consistent, low temperature with an efficient cooling bath is essential to prevent runaway reactions that can lead to a broader product distribution.

Q4: How does the choice of solvent and pH affect the synthesis?

The reaction medium significantly influences the reaction pathway.

  • Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and selectivity.[1]

  • pH Control: The halogenation of nitromethane is typically base-catalyzed, proceeding through the nitronate anion. The choice and concentration of the base (e.g., sodium hydroxide) must be carefully optimized. Insufficient base will result in a slow reaction, while a large excess can promote side reactions. Controlling the pH of the reaction mixture is a key parameter.[1]

Q5: What are the best methods for purifying this compound from the reaction mixture?

Due to the close boiling points of the various halonitromethane byproducts, simple distillation may not be sufficient for achieving high purity.

  • Fractional Distillation: Meticulous fractional distillation under reduced pressure can be effective if the boiling points of the desired product and impurities are sufficiently different.

  • Chromatography: For high-purity applications, chromatographic techniques are recommended.

    • Flash Chromatography: Can be used for preparative separation of the components.

    • Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related compounds.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Suboptimal reaction conditions leading to a complex mixture of byproducts.Systematically optimize reaction parameters: temperature, solvent, and reaction time.[1]
Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is consumed.
High Levels of Poly-halogenated Byproducts (e.g., Tribromonitromethane) Over-halogenation due to excess halogenating agent or poor temperature control.Reduce the molar ratio of the halogenating agent. Implement slow, controlled addition of the halogenating agent at a low temperature.
Presence of Under-halogenated Byproducts (e.g., Monobromonitromethane) Incomplete reaction or insufficient halogenating agent.Increase the reaction time or slightly increase the molar equivalents of the halogenating agent.
Formation of Mixed Chloro-Bromo Byproducts Other Than the Target Lack of selectivity in the chlorination step.Optimize the chlorinating agent and reaction conditions for the specific transformation of dibromonitromethane.
Thermal Degradation of the Product Reaction temperature is too high, or prolonged reaction times at elevated temperatures.Lower the reaction temperature and reduce the overall reaction time.[1]
Hydrolysis of Halonitromethanes Presence of water in reagents or solvents.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

General Procedure for the Dibromination of Nitromethane (Adapted from Bromonitromethane Synthesis)

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in a cooling bath (e.g., ice-salt or dry ice-acetone).

  • Reactant Charging: Nitromethane is dissolved in a suitable solvent (e.g., methanol (B129727) or water). A solution of sodium hydroxide (B78521) is then added slowly while maintaining a low temperature.

  • Bromination: Bromine is added dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to keep the internal temperature below a predetermined setpoint (e.g., 0 °C).

  • Quenching and Extraction: After the addition is complete, the reaction is stirred for an additional period. The reaction mixture is then quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Workup: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by fractional distillation or chromatography.

Note: The subsequent chlorination step would require careful optimization of the chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) and reaction conditions to selectively chlorinate the dibromonitromethane.

Visualizations

Synthesis_Pathway Nitromethane Nitromethane Dibromonitromethane Dibromonitromethane Nitromethane->Dibromonitromethane Bromination (e.g., Br2, NaOH) This compound This compound Dibromonitromethane->this compound Chlorination (e.g., NCS) Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Purity Product Purity Temp->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Solvent Solvent/pH Solvent->Yield Solvent->Purity

References

Strategies for stabilizing Dibromochloronitromethane in standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Dibromochloronitromethane in standard solutions for experimental use.

Troubleshooting Guides

Issue: Degradation of this compound in Standard Solutions

This compound is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. The stability of the standard solution is influenced by several factors, including the choice of solvent, storage temperature, light exposure, and the presence of contaminants.

Quantitative Stability Data Summary

The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general practices for volatile halogenated compounds and should be used as a guideline. A formal stability study is recommended for determining the precise shelf life for your specific application.

SolventTemperatureLight ConditionContainerExpected Stability (approx.)
Methanol (B129727)4°CAmber Vial (Dark)Glass, PTFE-lined cap> 6 months
Methanol25°C (Room Temp)Amber Vial (Dark)Glass, PTFE-lined cap1-2 months
Methanol4°CClear Vial (Light)Glass, PTFE-lined cap< 1 month
Acetonitrile4°CAmber Vial (Dark)Glass, PTFE-lined cap3-4 months
Ethyl Acetate4°CAmber Vial (Dark)Glass, PTFE-lined cap1-2 months

Experimental Protocol: Accelerated Stability Study of this compound in Methanol

This protocol outlines a forced degradation study to assess the stability of a this compound standard solution in methanol and to identify potential degradation products.

1. Objective: To evaluate the stability of a 100 µg/mL this compound standard solution in methanol under accelerated degradation conditions (heat, light, acid, base, and oxidation).

2. Materials:

  • This compound reference standard

  • HPLC or GC grade Methanol

  • 1 M Hydrochloric acid (HCl) in Methanol

  • 1 M Sodium hydroxide (B78521) (NaOH) in Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Type 1 a water

  • Amber and clear glass vials with PTFE-lined screw caps

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

  • Stability chamber or oven capable of maintaining 60°C

  • Photostability chamber with a calibrated light source

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Solution: Dilute the stock solution with methanol to obtain a 100 µg/mL working solution.

  • Stress Conditions:

    • Thermal Stress: Transfer 5 mL of the working solution into an amber glass vial and store it in a stability chamber at 60°C for 7 days.

    • Photolytic Stress: Transfer 5 mL of the working solution into a clear glass vial and expose it to a calibrated light source in a photostability chamber for 7 days. A dark control in an amber vial should be stored under the same conditions.

    • Acidic Stress: Add 0.5 mL of 1 M methanolic HCl to 4.5 mL of the working solution. Store at room temperature for 24 hours.

    • Basic Stress: Add 0.5 mL of 1 M methanolic NaOH to 4.5 mL of the working solution. Store at room temperature for 24 hours.

    • Oxidative Stress: Add 0.5 mL of 30% H₂O₂ to 4.5 mL of the working solution. Store at room temperature for 24 hours.

  • Sample Analysis:

    • At initial (t=0) and specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by GC-ECD or GC-MS to determine the concentration of this compound and to identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound for each stress condition.

  • Identify and quantify major degradation products.

  • Evaluate the peak purity of this compound in the presence of its degradation products to ensure the analytical method is stability-indicating.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 100 µg/mL Working Solution prep_stock->prep_work thermal Thermal (60°C) prep_work->thermal Apply Stress photo Photolytic prep_work->photo Apply Stress acid Acidic (HCl) prep_work->acid Apply Stress base Basic (NaOH) prep_work->base Apply Stress oxidative Oxidative (H₂O₂) prep_work->oxidative Apply Stress sampling Sample at Time Points thermal->sampling photo->sampling acid->sampling base->sampling oxidative->sampling gc_analysis GC-ECD/MS Analysis sampling->gc_analysis data_analysis Data Interpretation gc_analysis->data_analysis

Caption: Experimental workflow for the accelerated stability study of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an organic solvent like methanol?

While detailed studies in organic solvents are limited, based on its chemical structure and behavior in aqueous solutions, the primary degradation pathways are likely to be nucleophilic substitution and elimination reactions. In a protic solvent like methanol, solvolysis can occur where the methoxide (B1231860) ion acts as a nucleophile, potentially displacing a bromide or chloride ion. The presence of trace amounts of water can lead to hydrolysis. Halogenated nitroalkanes can also undergo dehalogenation or reactions involving the nitro group, especially in the presence of contaminants that can initiate radical reactions.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Degradation Products DBCNM This compound (CBr₂ClNO₂) solvolysis Solvolysis (e.g., with Methanol) DBCNM->solvolysis hydrolysis Hydrolysis (with trace H₂O) DBCNM->hydrolysis dehalogenation Reductive Dehalogenation DBCNM->dehalogenation product1 Methoxy-substituted derivative solvolysis->product1 product2 Hydroxylated derivative hydrolysis->product2 product3 Dehalogenated species dehalogenation->product3

Overcoming challenges in quantifying Dibromochloronitromethane in complex environmental matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Dibromochloronitromethane in complex environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in environmental samples?

A1: The primary challenges stem from the complexity of environmental matrices (e.g., soil, water, sediment), which can contain a multitude of interfering compounds. These matrix components can lead to several issues, including:

  • Matrix Effects: Co-eluting substances can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1]

  • Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation techniques for preconcentration.

  • Analyte Volatility: As a volatile organic compound, this compound can be lost during sample collection, storage, and preparation if not handled properly.[2]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique for the quantification of this compound and other volatile organic compounds.[2][3] Its high sensitivity and selectivity make it ideal for detecting and quantifying trace levels of this compound in complex mixtures.[2][3] When absolute confidence in compound identity is required, GC-MS is the method of choice.[2][3]

Q3: How can I minimize the loss of this compound during sample preparation?

A3: To minimize analyte loss, it is crucial to handle samples with care. Key recommendations include:

  • Proper Sampling and Storage: Use appropriate airtight containers and minimize headspace. Store samples at low temperatures (e.g., 4°C) to reduce volatilization.

  • Efficient Extraction: Employ extraction techniques suitable for volatile compounds, such as purge-and-trap, headspace solid-phase microextraction (SPME), or liquid-liquid extraction (LLE) with a volatile solvent.[2][3]

  • Minimize Sample Handling Steps: Each transfer and manipulation step increases the risk of analyte loss.

Q4: What is a matrix effect and how can I mitigate it?

A4: A matrix effect is the alteration of an analyte's signal response due to co-eluting components of the sample matrix.[1] This can lead to either signal suppression or enhancement.[1] To mitigate matrix effects, consider the following strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix-induced signal alteration.

  • Internal Standard Method: Add a known concentration of a compound (internal standard) that is chemically similar to this compound to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for variations in extraction efficiency and instrument response.

  • Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) to remove interfering matrix components before GC-MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper column installation; sample overload.1. Deactivate the inlet liner with silylation or use a liner with a glass wool plug. 2. Trim the first few centimeters of the analytical column. 3. Ensure the column is installed correctly in the injector and detector. 4. Dilute the sample to avoid overloading the column.
Inconsistent Retention Times Fluctuations in carrier gas flow rate; oven temperature instability; column aging.1. Check for leaks in the gas lines. 2. Verify the stability of the GC oven temperature. 3. Condition the column or replace it if it is old or has been subjected to harsh conditions. 4. Use retention time locking software if available.[4]
Low Analyte Response/Poor Sensitivity Analyte loss during sample preparation; leaks in the GC-MS system; non-optimal MS parameters.1. Review the sample preparation protocol to identify potential sources of analyte loss. 2. Perform a leak check on the entire GC-MS system. 3. Optimize MS parameters, including ionization energy and detector voltage. 4. Ensure the correct SIM or MRM ions are being monitored.
High Background Noise Contaminated carrier gas, syringe, or inlet; column bleed; leaks.1. Use high-purity carrier gas and install traps to remove oxygen and moisture. 2. Clean the syringe and the GC inlet. 3. Condition the column to reduce bleed. 4. Check for and repair any leaks.
Inaccurate Quantification (High or Low Recovery) Matrix effects; inaccurate standard preparation; degradation of the analyte.1. Implement matrix-matched calibration or the internal standard method. 2. Verify the concentration and stability of your stock and working standards. 3. Ensure proper sample preservation to prevent analyte degradation. 4. Analyze a certified reference material to assess accuracy.

Data Presentation: Method Performance Comparison

The following table summarizes typical performance data for the quantification of trihalomethanes, including this compound, using various methods and matrices.

Method Matrix Analyte LOD/LOQ Recovery (%) RSD (%) Reference
SPME-GC-MSDrinking WaterTrihalomethanes1-50 ng/L (LOD)78.6-104.7N/A[5]
LLE-GC-MSSurface, Ground, WastewaterVolatile DBPs0.003-0.014 µg/L (LOD)74.7-126.12.81-10.85[6]
Purge and Trap-GCDrinking WaterTrihalomethanes~0.5 µg/LN/AN/A[7]
LLE-GCSoilChlorinated Compounds0.001-0.005 µg/g (LOD)54-130N/A[8]

LOD = Limit of Detection; LOQ = Limit of Quantitation; RSD = Relative Standard Deviation; SPME = Solid-Phase Microextraction; LLE = Liquid-Liquid Extraction; DBP = Disinfection Byproduct.

Experimental Protocols

Protocol 1: Quantification of this compound in Water by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is adapted from methods for the analysis of volatile disinfection byproducts in water.[5][9]

1. Sample Preparation: a. Collect water samples in 40 mL amber glass vials with screw caps (B75204) and PTFE-faced silicone septa, ensuring no headspace. b. If required, dechlorinate the sample by adding a small amount of ascorbic acid. c. Store samples at 4°C until analysis. d. For analysis, transfer a 10 mL aliquot of the sample to a 20 mL headspace vial. e. Add a known amount of internal standard (e.g., fluorobenzene). f. Add a salting-out agent (e.g., NaCl, 3g) to increase the partitioning of the analyte into the headspace. g. Immediately cap and seal the vial.

2. HS-SPME Procedure: a. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. b. Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a defined extraction time (e.g., 30 minutes). c. Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3. GC-MS Parameters:

  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Initial temperature of 40°C for 5 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 129, 131, 208).

Protocol 2: Quantification of this compound in Soil by Liquid-Liquid Extraction (LLE) Coupled with GC-MS

This protocol is a general approach for the extraction of volatile organic compounds from soil matrices.

1. Sample Preparation: a. Weigh 5-10 g of the soil sample into a centrifuge tube. b. Add a known amount of internal standard. c. Add 10 mL of a suitable extraction solvent (e.g., methanol (B129727) or a mixture of acetone (B3395972) and hexane). d. Vortex or shake vigorously for 2 minutes. e. Centrifuge at 3000 rpm for 5 minutes to separate the soil from the solvent. f. Carefully transfer the supernatant to a clean vial. g. The extract can be further concentrated if necessary by gentle nitrogen evaporation.

2. GC-MS Parameters:

  • Use the same GC-MS parameters as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Environmental Sample (Water/Soil) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPME or LLE) Add_IS->Extraction Cleanup Optional: Extract Cleanup (SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Final_Result Final Result (Concentration) Quantification->Final_Result

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate Quantification check_matrix Is Matrix Effect Suspected? start->check_matrix check_standards Are Standards Accurate? check_matrix->check_standards No mitigate_matrix Implement Matrix-Matched Calibration or Internal Standard check_matrix->mitigate_matrix Yes check_system Is GC-MS System Stable? check_standards->check_system Yes prepare_new_standards Prepare Fresh Standards check_standards->prepare_new_standards No system_maintenance Perform System Maintenance (Leak Check, Column Conditioning) check_system->system_maintenance No end Accurate Quantification check_system->end Yes mitigate_matrix->end prepare_new_standards->end system_maintenance->end

Caption: Troubleshooting logic for inaccurate quantification results.

References

Technical Support Center: Optimization of Advanced Oxidation Processes for Dibromochloronitromethane Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of advanced oxidation processes (AOPs) for the degradation of Dibromochloronitromethane (DBCNM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental work in this area.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the degradation of this compound using various AOPs.

UV/H₂O₂ Process
Problem Potential Cause Solution
Low Degradation Efficiency Inadequate UV Light Intensity: The UV lamp may be old or not at the optimal wavelength for H₂O₂ activation (around 254 nm).1. Check the lamp's age and replace if necessary.2. Verify the lamp's emission spectrum.3. Ensure the quartz sleeve is clean.
Suboptimal pH: The pH of the solution can affect the stability of H₂O₂ and the generation of hydroxyl radicals.1. Adjust the pH of the reaction mixture. The optimal pH for many UV/H₂O₂ processes is between 3 and 6.[1][2]
Insufficient H₂O₂ Dosage: Too little hydrogen peroxide will limit the generation of hydroxyl radicals.1. Increase the H₂O₂ concentration incrementally. Be aware that excessive H₂O₂ can act as a scavenger of hydroxyl radicals.
Presence of Scavengers: Carbonates, bicarbonates, and some organic matter can consume hydroxyl radicals, reducing the efficiency of the process.[3]1. If possible, remove or reduce the concentration of radical scavengers before treatment.2. Increase the H₂O₂ dosage to compensate for scavenging effects.
Inconsistent Results Fluctuations in Water Matrix: Variations in the composition of the water (e.g., pH, alkalinity, organic content) can affect the AOP's performance.1. Characterize the water matrix for each experiment.2. Use a buffered solution if pH fluctuations are a major issue.
Inaccurate Reagent Dosing: Inconsistent addition of H₂O₂ will lead to variable results.1. Use calibrated pipettes or a syringe pump for accurate dosing.
Ozonation Process
Problem Potential Cause Solution
Low Degradation Efficiency Low Ozone Dosage: Insufficient ozone being transferred into the water.1. Increase the ozone gas flow rate or concentration.2. Improve mass transfer by using a finer bubble diffuser or increasing mixing speed.
High pH: At high pH, ozone decomposes rapidly into less selective hydroxyl radicals, which might be less effective for direct oxidation of DBCNM.1. Adjust the pH to a lower value (e.g., acidic conditions) to favor direct ozonolysis if that is the desired pathway.
Presence of Ozone-Resistant Byproducts: Intermediate degradation products may be more resistant to ozonation.1. Combine ozonation with other processes like UV or H₂O₂ (peroxone process) to enhance degradation.[4]
Formation of Unwanted Byproducts (e.g., Bromate) High Bromide Concentration in Water: Ozone can oxidize bromide to form bromate (B103136), a regulated disinfection byproduct.[3][5]1. If possible, remove bromide before ozonation.2. Control the ozone dose and reaction time to minimize bromate formation.3. Adjust the pH to influence the reaction pathways.
Fenton/Photo-Fenton Process
Problem Potential Cause Solution
Low Degradation Efficiency Suboptimal pH: The Fenton reaction is highly pH-dependent, with optimal performance typically between pH 2.5 and 3.5.[2]1. Adjust the pH of the solution to the optimal range before adding the Fenton reagents.
Incorrect Fe²⁺:H₂O₂ Ratio: The ratio of ferrous iron to hydrogen peroxide is critical for maximizing hydroxyl radical production.1. Optimize the Fe²⁺:H₂O₂ molar ratio. A common starting point is 1:5 to 1:10.
Iron Precipitation: At pH values above 4, iron can precipitate as ferric hydroxide (B78521), reducing the catalyst's availability.1. Maintain the pH within the optimal range throughout the reaction.
Scavenging of Hydroxyl Radicals: Excess Fe²⁺ or H₂O₂ can act as scavengers of hydroxyl radicals.[3]1. Optimize the concentrations of both reagents to avoid excess.
Incomplete Mineralization Formation of Recalcitrant Intermediates: Some degradation byproducts may be resistant to further oxidation by the Fenton process.1. Couple the Fenton process with UV irradiation (photo-Fenton) to enhance the degradation of intermediates.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are Advanced Oxidation Processes (AOPs) and why are they used for this compound (DBCNM) degradation?

A1: Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[6] DBCNM is a halogenated disinfection byproduct that can be resistant to conventional treatment methods. AOPs are effective in degrading such recalcitrant compounds into less harmful substances.

Q2: Which AOP is most effective for DBCNM degradation?

A2: The effectiveness of each AOP (UV/H₂O₂, ozonation, Fenton) can vary depending on the specific water matrix, operating conditions, and treatment objectives. A comparative study under your specific experimental conditions is recommended to determine the most suitable process.

Q3: What are the main safety precautions when working with AOPs?

A3: When working with AOPs, it is crucial to handle the chemical oxidants (ozone, hydrogen peroxide) and catalysts (iron salts) with care. Ozone is a toxic gas and should be used in a well-ventilated area with an ozone destruction unit for off-gas. Hydrogen peroxide is a strong oxidizer and can be corrosive. Fenton's reagent involves a strong exothermic reaction and should be handled with caution. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Specifics

Q4: How can I accurately measure the concentration of this compound in my samples?

A4: The preferred analytical method for this compound is gas chromatography (GC) with an electron capture detector (ECD) due to its high sensitivity for halogenated compounds.[1] Other suitable detectors include a mass spectrometer (MS). Sample preparation typically involves liquid-liquid extraction with a solvent like pentane (B18724) or methyl-tert-butyl ether (MTBE).[7]

Q5: I am seeing ghost peaks in my GC-ECD chromatogram. What could be the cause?

A5: Ghost peaks can be caused by several factors, including contamination of the carrier gas, septum bleed, or carryover from a previous injection. To troubleshoot, you can run a blank (injecting only the solvent) to see if the ghost peak is still present. If it is, you may need to replace the septum, bake out the column, or check your gas traps.

Q6: My degradation results are not reproducible. What should I check?

A6: Lack of reproducibility can stem from inconsistencies in your experimental setup. Key factors to check include:

  • Reagent Preparation: Ensure that your stock solutions of H₂O₂, Fe²⁺, and other reagents are freshly prepared and accurately diluted.

  • pH Control: The pH of your reaction mixture should be consistent across all experiments.

  • Temperature: Temperature can influence reaction kinetics, so ensure your experiments are conducted at a constant temperature.

  • Mixing: Inconsistent mixing can lead to poor mass transfer of reagents and variable degradation rates.

  • Sample Handling: Ensure consistent sample quenching and storage procedures before analysis.

Data Presentation

The following tables summarize quantitative data for the degradation of halonitromethanes, including compounds closely related to this compound, under various AOP conditions. Note: Specific data for this compound is limited in the literature; therefore, data for Dibromonitromethane (DBNM) and other relevant compounds are included as a reference.

Table 1: UV Photolysis of Halonitromethanes (HNMs)

HNMpHDegradation Rate Constant (k, min⁻¹)Reference
DBNM3-5Low[1]
DBNM>5Increases with pH[1]

Table 2: Fenton Process Optimization for Atrazine Degradation (as a model organic pollutant)

Fe²⁺:H₂O₂ RatiopHDegradation Efficiency (%)Reaction Time (s)Reference
1:1 (2.69 mM)3>99≤ 30[4]
1:1 (2.69 mM)937-[4]

This table is provided as a general reference for Fenton process optimization, as specific data for this compound was not available.

Experimental Protocols

UV/H₂O₂ Degradation of this compound

Materials:

  • This compound (DBCNM) stock solution

  • Hydrogen peroxide (H₂O₂, 30%)

  • pH adjustment solutions (e.g., H₂SO₄, NaOH)

  • Phosphate buffer (if needed)

  • UV photoreactor with a low-pressure mercury lamp (emission at 254 nm)

  • Stir plate and stir bar

  • Quartz reaction vessel

  • Sodium sulfite (B76179) solution (for quenching)

  • Amber vials for sample collection

Procedure:

  • Prepare a working solution of DBCNM in deionized water to the desired initial concentration.

  • Transfer a known volume of the DBCNM solution to the quartz reaction vessel.

  • Place the vessel in the UV photoreactor on a stir plate and begin stirring.

  • Adjust the pH of the solution to the desired level using H₂SO₄ or NaOH.

  • Add the calculated volume of H₂O₂ to achieve the target concentration.

  • Turn on the UV lamp to initiate the reaction. Start a timer.

  • At predetermined time intervals, withdraw an aliquot of the sample using a syringe.

  • Immediately quench the reaction in the aliquot by adding a small amount of sodium sulfite solution.

  • Transfer the quenched sample to an amber vial for subsequent analysis by GC-ECD.

  • Continue sampling until the desired reaction time is reached.

Ozonation of this compound

Materials:

  • DBCNM stock solution

  • Ozone generator

  • Oxygen or clean, dry air source

  • Gas flow meter

  • Bubble diffuser

  • Glass reaction column

  • Stir plate and stir bar

  • Indigo (B80030) solution for ozone concentration measurement

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Amber vials for sample collection

Procedure:

  • Prepare a working solution of DBCNM in deionized water.

  • Fill the glass reaction column with a known volume of the DBCNM solution.

  • Place the column on a stir plate and begin stirring.

  • Turn on the ozone generator and allow it to stabilize.

  • Bubble the ozone gas through the solution using the bubble diffuser at a constant flow rate.

  • Periodically measure the dissolved ozone concentration using the indigo method.

  • At specific time points, collect a sample from the reactor.

  • Immediately quench the sample with sodium thiosulfate to stop the reaction.

  • Store the sample in an amber vial for GC-ECD analysis.

Fenton Degradation of this compound

Materials:

  • DBCNM stock solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH neutralization and quenching

  • Beaker or flask

  • Stir plate and stir bar

  • Amber vials for sample collection

Procedure:

  • Prepare a working solution of DBCNM in a beaker.

  • Place the beaker on a stir plate and begin stirring.

  • Adjust the pH of the solution to between 2.5 and 3.5 using sulfuric acid.[2]

  • Add the required amount of FeSO₄·7H₂O to the solution and allow it to dissolve completely.

  • Slowly add the calculated volume of H₂O₂ to initiate the Fenton reaction.

  • Start a timer and collect samples at desired intervals.

  • Quench the reaction in each sample by immediately raising the pH to above 7 with NaOH. This will also precipitate the iron.

  • Filter or centrifuge the quenched samples to remove the iron precipitate before analysis by GC-ECD.

Visualizations

Experimental_Workflow_UV_H2O2 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare DBCNM Working Solution Adjust_pH Adjust pH Prep_Solution->Adjust_pH Set initial conditions Add_H2O2 Add H₂O₂ Adjust_pH->Add_H2O2 UV_Irradiation UV Irradiation Add_H2O2->UV_Irradiation Initiate reaction Sampling Take Aliquots at Time Intervals UV_Irradiation->Sampling During reaction Quenching Quench Reaction (Sodium Sulfite) Sampling->Quenching GC_Analysis GC-ECD Analysis Quenching->GC_Analysis

Caption: Experimental workflow for the UV/H₂O₂ degradation of this compound.

Troubleshooting_Logic_Low_Degradation cluster_UV UV/H₂O₂ cluster_Ozone Ozonation cluster_Fenton Fenton Start Low Degradation Efficiency Observed Check_Process Which AOP? Start->Check_Process Check_UV Check UV Lamp (Age, Cleanliness) Check_Process->Check_UV UV/H₂O₂ Check_Ozone_Dose Check O₃ Dose & Mass Transfer Check_Process->Check_Ozone_Dose Ozonation Check_pH_Fenton Verify pH (Optimal 2.5-3.5) Check_Process->Check_pH_Fenton Fenton Check_pH_UV Verify pH (Optimal 3-6) Check_UV->Check_pH_UV Check_H2O2 Optimize H₂O₂ Dose Check_pH_UV->Check_H2O2 Check_pH_Ozone Adjust pH Check_Ozone_Dose->Check_pH_Ozone Check_Ratio Optimize Fe²⁺:H₂O₂ Ratio Check_pH_Fenton->Check_Ratio

Caption: Troubleshooting logic for low degradation efficiency in different AOPs.

Degradation_Pathway_HNM cluster_pathways Potential Degradation Pathways DBCNM This compound (CBr₂ClNO₂) Halogen_Abstraction Halogen Abstraction (Loss of Br• or Cl•) DBCNM->Halogen_Abstraction Hydrogen_Abstraction Hydrogen Abstraction (if applicable) DBCNM->Hydrogen_Abstraction Nitro_Group_Attack Attack on Nitro Group DBCNM->Nitro_Group_Attack Hydroxyl_Radical •OH (from AOP) Hydroxyl_Radical->DBCNM attacks Intermediates Halogenated Intermediates (e.g., aldehydes, carboxylic acids) Halogen_Abstraction->Intermediates Hydrogen_Abstraction->Intermediates Nitro_Group_Attack->Intermediates Mineralization Mineralization Products (CO₂, H₂O, Br⁻, Cl⁻, NO₃⁻) Intermediates->Mineralization Further Oxidation

Caption: Generalized degradation pathways for halonitromethanes in AOPs.

References

Method development for the analysis of Dibromochloronitromethane in biological tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development and analysis of Dibromochloronitromethane in biological tissues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the analysis of this compound, a volatile organic compound (VOC), in biological tissues?

A1: The gold standard and most frequently recommended technique is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1][2] GC provides excellent separation of volatile compounds, while MS offers high sensitivity and confident identification based on the compound's unique mass spectrum.[1][3]

Q2: Which GC detector is most suitable for this compound analysis?

A2: While several detectors can be used, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound.[2][4] However, for unambiguous identification, Mass Spectrometry (MS) is the method of choice as it provides structural information, which is crucial for confirming the analyte's identity in a complex biological matrix.[2][3]

Q3: What are the primary methods for extracting this compound from biological tissues?

A3: The main extraction techniques for volatile compounds from biological matrices are:

  • Solvent Extraction: This involves homogenizing the tissue with an organic solvent (e.g., diethyl ether, hexane, or a chloroform/methanol mixture) to dissolve the analyte.[2][4]

  • Purge-and-Trap (Dynamic Headspace Sampling): An inert gas is bubbled through a homogenized tissue sample, stripping the volatile analyte, which is then collected on a sorbent trap before being desorbed into the GC system.[2][5][4] This is a very sensitive technique.[5]

  • Static Headspace Analysis: The tissue sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC.[5][4]

Q4: How should biological tissue samples be handled and stored to prevent the loss of volatile this compound?

A4: Due to its volatility, careful sample handling is critical.[4] Tissues should be frozen immediately after collection, preferably in liquid nitrogen, and stored at -80°C in airtight containers to minimize analyte loss.[6][7] Whenever possible, conduct extraction procedures in a nitrogen atmosphere and use solvents that have been de-aerated.[6]

Methodologies and Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Tissue

This protocol describes a general method for extracting this compound using an organic solvent.

Materials:

  • Biological tissue (e.g., liver, fat, muscle)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge tubes (glass with Teflon-lined caps)

  • Organic solvent (e.g., Hexane or Methanol/Chloroform mixture [1:2 v/v])[8]

  • Internal Standard (e.g., a deuterated analog)

  • Anhydrous sodium sulfate (B86663)

  • Gas-tight syringe

Procedure:

  • Preparation: On an analytical balance, weigh approximately 50-100 mg of frozen tissue into a pre-chilled centrifuge tube.[8]

  • Internal Standard: Add a known amount of internal standard to the tube.

  • Homogenization: Add 2 mL of ice-cold organic solvent. Homogenize the tissue thoroughly until a uniform suspension is achieved. For fatty tissues, ensure complete disruption.[4]

  • Extraction: Tightly cap the tube and vortex for 2 minutes. For enhanced extraction, use a shaker or rotator at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Collection: Carefully transfer the supernatant (the organic layer) to a clean tube. If an emulsion is present, a second centrifugation step or the addition of salt may be necessary.[7]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected solvent to remove any residual water.

  • Analysis: The extract is now ready for GC-MS analysis. Inject 1-2 µL of the extract into the GC system using a gas-tight syringe.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for GC-MS parameters. Optimization will be required for your specific instrument and sample type.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary Column: A nonpolar or mid-polar column is typically used (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

ParameterRecommended SettingPurpose
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.[9]
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
Carrier Gas HeliumInert gas that carries the sample through the column.[3]
Flow Rate 1.0 - 1.5 mL/minAffects the separation efficiency and retention time.[9]
Oven Program Initial: 40°C (hold 2 min) Ramp: 10°C/min to 200°C Hold: 5 minSeparates compounds based on their boiling points and column interaction.[9]
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CTemperature at which ionization occurs.[3]
Ionization Mode Electron Ionization (EI)A "hard" ionization technique that creates reproducible fragmentation patterns for library matching.[3]
Mass Analyzer Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio.[3][10]
Scan Range 45-300 m/zCovers the expected mass fragments of this compound.

Troubleshooting Guide

Problem: Low or No Analyte Peak Detected

QuestionPossible CauseRecommended Solution
Did you handle the sample properly? Analyte loss due to volatility.Ensure samples were kept frozen (-80°C) and sealed. Minimize sample exposure to room temperature during preparation. Use pre-chilled solvents and tubes.
Is your extraction efficient? Incomplete homogenization or partitioning.Increase homogenization time or intensity. Ensure the chosen solvent is appropriate for the tissue type (e.g., more nonpolar for adipose tissue).[4] Perform a second extraction on the tissue pellet to check for residual analyte.
Is your GC-MS system performing correctly? Inlet leak, column degradation, or detector issue.Perform a system check. Run a known standard of this compound to verify instrument performance, retention time, and response.

Problem: Poor Peak Shape (Tailing or Fronting)

QuestionPossible CauseRecommended Solution
Is your GC inlet liner contaminated? Active sites in the liner can interact with the analyte.Replace the inlet liner. Use a deactivated liner specifically designed for trace analysis.
Is the column contaminated or damaged? Buildup of non-volatile matrix components at the head of the column.Trim the first few centimeters of the column. Bake out the column according to the manufacturer's instructions.
Is there water in your sample extract? Water can interfere with chromatography on certain column phases.Ensure the extract is thoroughly dried with sodium sulfate before injection.

Problem: High Background Noise or Interfering Peaks

QuestionPossible CauseRecommended Solution
Are your solvents and reagents high purity? Contaminants in solvents, water, or glassware.Use GC-grade or higher purity solvents. Thoroughly clean all glassware and bake at a high temperature to remove organic residues.
Is there a leak in the GC-MS system? Air (Nitrogen, Oxygen) leaking into the system can cause high background.Perform a leak check, particularly around the injection port septum and column fittings.
Is your sample matrix causing interference? Co-extraction of other biological compounds (e.g., lipids).Implement a sample cleanup step after extraction, such as solid-phase extraction (SPE), if the matrix is particularly complex.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing TISSUE Tissue Collection (Freeze at -80°C) HOMOGENIZE Homogenization (with Internal Std) TISSUE->HOMOGENIZE EXTRACT Solvent Extraction & Centrifugation HOMOGENIZE->EXTRACT COLLECT Collect & Dry Supernatant EXTRACT->COLLECT GCMS GC-MS Injection COLLECT->GCMS Inject Extract SEPARATION Chromatographic Separation GCMS->SEPARATION DETECTION Mass Spectrometry Detection SEPARATION->DETECTION INTEGRATE Peak Integration DETECTION->INTEGRATE Acquire Data QUANTIFY Quantification (vs. Internal Std) INTEGRATE->QUANTIFY REPORT Final Report QUANTIFY->REPORT

Caption: Overall workflow for this compound analysis in tissues.

Caption: Decision tree for troubleshooting low analyte recovery.

References

Validation & Comparative

Comparative Cytotoxicity of Dibromochloronitromethane and Other Halonitromethanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxicity of dibromochloronitromethane (DBCNM) and other halonitromethanes (HNMs), a class of disinfection byproducts commonly found in drinking water. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative toxicity of these compounds.

Executive Summary

Halonitromethanes are recognized as potent cytotoxins in mammalian cells.[1] Experimental data from chronic cytotoxicity assays on Chinese hamster ovary (CHO) cells consistently demonstrates that brominated HNMs exhibit higher toxicity than their chlorinated counterparts.[1] This guide summarizes the available quantitative cytotoxicity data, details the experimental methodology used to obtain this data, and presents a putative signaling pathway for HNM-induced cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the chronic cytotoxicity of various halonitromethanes in Chinese hamster ovary (CHO) cells. The cytotoxicity is expressed as the %C½ value, which represents the concentration of the compound that reduces the CHO cell density by 50% following a 72-hour exposure. This value is conceptually equivalent to the IC50 for this assay.

CompoundAbbreviationCAS Registry NumberMolecular Weight ( g/mol )%C½ (µM)
DibromonitromethaneDBNM563-99-5218.841.8
This compound DBCNM 15952-44-0 263.29 2.5
BromonitromethaneBNM563-70-2139.943.5
TribromonitromethaneTBNM464-10-8297.734.2
BromodichloronitromethaneBDCNM918-01-4218.846.3
BromochloronitromethaneBCNM921-11-9174.3910.0
DichloronitromethaneDCNM7119-89-3127.9425.0
ChloronitromethaneCNM107-33-593.540.0
TrichloronitromethaneTCNM76-06-2164.3850.0

Experimental Protocols

The data presented in this guide was generated using a chronic cytotoxicity assay with Chinese hamster ovary (CHO) cells. The detailed methodology is as follows:

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth over a 72-hour period.

Materials:

  • Chinese hamster ovary (CHO) cells

  • Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics

  • 96-well microplates

  • Test compounds (Halonitromethanes) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microplate reader

Procedure:

  • Cell Seeding: CHO cells are seeded into 96-well microplates at a density that allows for logarithmic growth over the 72-hour experimental period.

  • Compound Exposure: After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of the test halonitromethanes. A vehicle control (solvent only) and a negative control (medium only) are also included.

  • Incubation: The microplates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation and Staining: After the incubation period, the medium is removed, and the cells are washed with PBS. The cells are then fixed with a fixing solution and stained with a staining solution that binds to cellular proteins, such as crystal violet.

  • Quantification: The excess stain is washed away, and the bound stain is solubilized. The absorbance is then measured using a microplate reader at an appropriate wavelength (e.g., 595 nm for crystal violet). The absorbance is directly proportional to the cell number.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. The %C½ (IC50) value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Proposed Signaling Pathway for Halonitromethane-Induced Cytotoxicity

While the precise signaling pathways for halonitromethane-induced cytotoxicity are not yet fully elucidated, evidence suggests the involvement of oxidative stress. The following diagram illustrates a plausible pathway leading to cell death.

G cluster_extracellular Extracellular cluster_cellular Cellular Compartment HNM Halonitromethane (HNM) CellMembrane Cell Membrane HNM->CellMembrane Enters Cell ROS Reactive Oxygen Species (ROS) Generation OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis MitochondrialDamage->Apoptosis DNA_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of halonitromethane-induced cell death via oxidative stress.

Experimental Workflow for Chronic Cytotoxicity Assay

The following diagram outlines the key steps in the experimental workflow for determining the cytotoxicity of halonitromethanes.

G Start Start SeedCells Seed CHO Cells in 96-well Plates Start->SeedCells AddCompounds Add Halonitromethane Test Compounds SeedCells->AddCompounds Incubate Incubate for 72 hours AddCompounds->Incubate FixStain Fix and Stain Cells Incubate->FixStain Measure Measure Absorbance FixStain->Measure Analyze Analyze Data and Calculate %C½ (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the 72-hour chronic cytotoxicity assay.

References

A Comparative Analysis of Dibromochloronitromethane and Bromopicrin on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and genotoxic effects of two prominent disinfection byproducts, Dibromochloronitromethane and Bromopicrin, reveals distinct profiles of cellular damage and potential mechanisms of action. While direct comparative studies on human cell lines are limited, available data on these and structurally related compounds indicate that brominated nitromethanes are potent inducers of DNA damage and cell death.

This compound and bromopicrin (also known as tribromonitromethane) are members of the halonitromethane class of disinfection byproducts, formed during water treatment processes. Understanding their effects on human cells is crucial for assessing potential health risks. This guide provides a comparative overview of their performance based on available experimental data.

Data Presentation

Quantitative data on the cytotoxicity and genotoxicity of this compound and Bromopicrin in human cell lines is not extensively available in the public domain. However, studies on related compounds and non-human cell lines provide valuable insights. The following tables summarize the available data and highlight the general trend of higher toxicity associated with increased bromine substitution.

CompoundCell LineAssayEndpointResult
This compoundChinese Hamster Ovary (CHO)Cytotoxicity-More cytotoxic than bromodichloronitromethane (B120469) and bromochloronitromethane
This compoundChinese Hamster Ovary (CHO)Genotoxicity (SCGE)DNA DamageLess genotoxic than dibromonitromethane (B120713) and bromodichloronitromethane
Bromopicrin (Tribromonitromethane)Chinese Hamster Ovary (CHO)Cytotoxicity-More cytotoxic than bromodichloronitromethane and bromochloronitromethane
Bromopicrin (Tribromonitromethane)Chinese Hamster Ovary (CHO)Genotoxicity (SCGE)DNA DamageMore genotoxic than this compound
Dibromochloromethane (related compound)CCRF-CEM (Human Lymphoblastic Leukemia)DNA Alkaline UnwindingDNA Strand BreaksSignificant induction of DNA strand breaks at 5 and 10 mM concentrations[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and genotoxic effects of chemical compounds on human cell lines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed human cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Bromopicrin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Treatment: Expose human cells to the test compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for Assessing Cytotoxicity and Genotoxicity

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_results Comparative Analysis start Human Cell Lines (e.g., HeLa, HepG2) treatment Treat with This compound or Bromopicrin start->treatment mtt MTT Assay treatment->mtt Assess Cytotoxicity comet Comet Assay treatment->comet Assess Genotoxicity apoptosis Annexin V/PI Assay treatment->apoptosis Assess Apoptosis ic50 IC50 Calculation mtt->ic50 dna_damage DNA Damage Quantification comet->dna_damage apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate comparison Compare Effects of Both Compounds ic50->comparison dna_damage->comparison apoptosis_rate->comparison

Caption: Workflow for the comparative analysis of this compound and Bromopicrin.

Signaling Pathway for DNA Damage-Induced Apoptosis

The induction of DNA damage by chemical agents can trigger a cascade of signaling events leading to programmed cell death, or apoptosis. A common pathway involves the activation of the p53 tumor suppressor protein.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_damage Cellular Damage cluster_response Cellular Response compound This compound or Bromopicrin dna_damage DNA Damage (Strand Breaks) compound->dna_damage ros Oxidative Stress (ROS Production) compound->ros p53 p53 Activation dna_damage->p53 ros->dna_damage bax Bax Upregulation p53->bax apoptosis Apoptosis p53->apoptosis Cell Cycle Arrest caspases Caspase Activation bax->caspases caspases->apoptosis

Caption: p53-mediated apoptotic pathway initiated by DNA damage.

Mechanism of Action

While the precise signaling pathways activated by this compound and Bromopicrin in human cells are not yet fully elucidated, the available evidence suggests that their toxicity is mediated, at least in part, through the induction of DNA damage and oxidative stress.

Genotoxicity and DNA Damage: Studies on related brominated compounds have demonstrated their ability to cause DNA strand breaks. For instance, dibromochloromethane has been shown to induce significant DNA strand breaks in human lymphoblastic leukemia cells.[1] It is plausible that both this compound and Bromopicrin exert similar genotoxic effects. This DNA damage can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.

Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of toxicity for many xenobiotics. Oxidative stress can damage cellular components, including DNA, proteins, and lipids. It is likely that both this compound and Bromopicrin can induce oxidative stress in human cells, contributing to their overall cytotoxicity and genotoxicity.

Apoptosis Induction: The induction of apoptosis is a key mechanism by which cytotoxic agents eliminate damaged or cancerous cells. DNA damage is a potent trigger for apoptosis, often mediated by the p53 tumor suppressor pathway. Upon activation, p53 can upregulate pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioners of apoptosis. Given their genotoxic potential, it is highly probable that this compound and Bromopicrin can induce apoptosis in human cell lines.

References

Formation Potential of Dibromochloronitromethane: A Comparative Analysis of Disinfection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature and experimental data reveals significant variations in the formation potential of Dibromochloronitromethane (DBCNM), a potentially harmful disinfection byproduct (DBP), across different water disinfection methods. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of DBCNM formation when using chlorine, chloramine (B81541), ozone, and chlorine dioxide, supported by experimental findings.

This compound is a member of the halonitromethane (HNM) class of DBPs, which are known to be more cytotoxic and genotoxic than some regulated DBPs.[1] The formation of these byproducts is a complex process influenced by the type of disinfectant used, the chemical composition of the source water—particularly the presence of natural organic matter (NOM) and bromide—and various operational parameters such as pH and disinfectant contact time.[2][3]

Comparative Analysis of DBCNM Formation

The formation of HNMs, including DBCNM, is highly dependent on the chosen disinfection strategy. Experimental studies consistently demonstrate the following hierarchy of HNM formation potential:

Ozonation followed by Chlorination > Chlorination > Ozonation followed by Chloramination > Chloramination [1][4][5]

Chlorine dioxide and monochloramine used alone are not significant producers of halonitromethanes.[2][6][7]

Key Findings:
  • Ozonation followed by Chlorination: This combination consistently yields the highest concentrations of HNMs.[1][4][5] Pre-ozonation can alter the structure of natural organic matter, making it more amenable to forming HNMs upon subsequent chlorination.[1][4]

  • Chlorination: As a standalone disinfectant, chlorine can lead to the formation of a variety of HNM species. The presence of bromide in the source water is a critical factor, leading to a shift towards the formation of more brominated HNMs, including DBCNM.[2][3]

  • Chloramination: The use of chloramine as a disinfectant results in significantly lower formation of HNMs compared to chlorine.[2][4] Monochloramination on its own has been shown to produce negligible to non-detectable levels of HNMs.[2]

  • Ozonation followed by Chloramination: While pre-ozonation can increase HNM formation with subsequent chlorination, this effect is substantially mitigated when chloramination is used as the secondary disinfectant.[2][4]

  • Chlorine Dioxide: Studies indicate that chlorine dioxide does not lead to the significant formation of halogenated organic DBPs such as trihalomethanes (THMs) and, by extension, HNMs.[6][7]

Quantitative Data on Halonitromethane Formation

The following table summarizes the results from a bench-scale study investigating the formation of various halonitromethane species, including this compound (DBCNM), under different disinfection scenarios in treated water with a bromide concentration of 300 µg/L at pH 8.

Halonitromethane SpeciesChlorination (µg/L)Ozonation-Chlorination (µg/L)Chloramination (µg/L)Ozonation-Chloramination (µg/L)
Trichloronitromethane (TCNM)0.211.15ND0.15
Bromodichloronitromethane (BDCNM)0.180.95ND0.16
This compound (DBCNM) 0.15 0.88 ND 0.14
Tribromonitromethane (TBNM)0.090.65ND0.10
Dichloronitromethane (DCNM)NDNDNDND
Bromochloronitromethane (BCNM)NDNDNDND
Dibromonitromethane (DBNM)ND0.08NDND

ND: Not Detected. Data sourced from Hu, J. (2009). EXPLORING FORMATION AND DISTRIBUTION OF HALONITROMETHANES IN DRINKING.[4]

Experimental Protocols

The presented data is based on established methodologies for the analysis of disinfection byproducts in water. A general experimental protocol is outlined below.

Halonitromethane Formation Potential (HNM-FP) Test:
  • Sample Preparation: Raw or treated water samples are collected. For experiments investigating the impact of specific parameters, precursor-free water is spiked with known concentrations of natural organic matter and bromide.

  • Disinfectant Dosing: A predetermined dose of the disinfectant (e.g., chlorine, chloramine, or ozone) is added to the water sample. For sequential processes like ozonation-chlorination, the sample is first treated with ozone for a specific contact time, followed by the addition of chlorine.

  • Incubation: The samples are incubated in the dark at a controlled temperature and pH for a specified contact time (e.g., 24 hours) to allow for the formation of disinfection byproducts.

  • Quenching: After incubation, the residual disinfectant is quenched by adding a reducing agent such as ascorbic acid or sodium sulfite (B76179) to halt further DBP formation.

  • Extraction: The halonitromethanes are extracted from the water sample using a liquid-liquid extraction technique, typically with a solvent like methyl-tert-butyl ether (MTBE), as outlined in EPA Method 551.1.[1]

  • Analysis: The extract is then analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for the identification and quantification of the different HNM species.[1]

Visualizing the Experimental Workflow and Formation Pathways

To further elucidate the processes discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for assessing HNM formation and the conceptual signaling pathway of DBP formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_disinfection Disinfection Scenarios cluster_analysis Analysis Water_Source Water Source (Raw or Treated) Spiking Spike with NOM and Bromide (optional) Water_Source->Spiking Chlorination Chlorination Spiking->Chlorination Chloramination Chloramination Spiking->Chloramination Ozonation Ozonation Spiking->Ozonation Chlorine_Dioxide Chlorine Dioxide Spiking->Chlorine_Dioxide Incubation Incubation (Controlled T, pH, Time) Chlorination->Incubation Chloramination->Incubation Ozonation->Chlorination Sequential Treatment Ozonation->Chloramination Sequential Treatment Chlorine_Dioxide->Incubation Quenching Quenching Incubation->Quenching Extraction Liquid-Liquid Extraction (EPA Method 551.1) Quenching->Extraction GC_Analysis GC-ECD/MS Analysis Extraction->GC_Analysis Data DBCNM Quantification GC_Analysis->Data

Experimental workflow for assessing this compound formation.

DBP_Formation_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Disinfectant Disinfectant (e.g., Chlorine, Ozone) Oxidation Oxidation of NOM and Bromide Disinfectant->Oxidation NOM Natural Organic Matter (NOM) NOM->Oxidation Bromide Bromide (Br-) Bromide->Oxidation Halogenation Halogenation Oxidation->Halogenation DBCNM This compound (DBCNM) Halogenation->DBCNM Other_DBPs Other Disinfection Byproducts (DBPs) Halogenation->Other_DBPs

Conceptual pathway for the formation of disinfection byproducts like DBCNM.

References

Degradation Dynamics of Disinfection Byproducts: A Comparative Analysis Featuring Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the degradation kinetics of Dibromochloronitromethane and other key disinfection byproducts (DBPs) reveals significant variability in their persistence in aqueous environments. This guide provides a comparative analysis of the degradation rates and pathways of major DBP classes, including halonitromethanes (HNMs), trihalomethanes (THMs), haloacetic acids (HAAs), and haloacetonitriles (HANs), supported by experimental data from various studies.

The formation of disinfection byproducts (DBPs) in drinking water is an unintended consequence of essential disinfection processes. While vital for inactivating pathogens, disinfectants like chlorine react with natural organic matter to form a complex mixture of DBPs, many of which are associated with potential human health risks. Understanding the fate and persistence of these compounds is crucial for assessing exposure and developing effective water treatment and management strategies. This guide focuses on the comparative degradation kinetics of this compound, a potent nitrogenous DBP, alongside other regulated and emerging DBPs.

The stability of DBPs in water is influenced by a multitude of factors, including their chemical structure, pH, temperature, and the presence of residual disinfectants or reducing agents. Degradation can occur through various abiotic and biotic pathways, primarily hydrolysis, photolysis, and microbial degradation.

Comparative Degradation Kinetics

The degradation of many DBPs can be described by pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the DBP. The persistence of these compounds is often compared using their degradation rate constants (k) or half-lives (t½).

In general, the hydrolytic stability of different DBP classes follows a trend where haloketones are the least stable, followed by haloacetonitriles, haloacetaldehydes, haloacetic acids, and finally trihalomethanes, which are among the most stable.[1] Halonitromethanes, such as this compound, also exhibit a range of stabilities influenced by their specific halogen composition. Brominated and iodinated DBPs are often less stable than their chlorinated counterparts.

Quantitative Comparison of Degradation Kinetics

The following tables summarize the degradation kinetic data for this compound and other representative DBPs from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can significantly influence degradation rates.

Table 1: Degradation Rate Constants (k) of Selected Disinfection Byproducts

Disinfection Byproduct (DBP)DBP ClassDegradation ProcessRate Constant (k)Experimental Conditions
This compound HalonitromethaneHydrolysisData not readily available in comparative studies-
Trichloronitromethane (Chloropicrin)HalonitromethaneReductive DehalogenationHighly susceptible[2]Presence of Fe(II)
Chloroform (Trichloromethane)TrihalomethaneHydrolysisVery SlowEnvironmental hydrolysis half-life of 1850 years at 25°C, pH 7[3]
Dichloroacetic Acid (DCAA)Haloacetic AcidBiodegradationReadily biodegradable[2]Aerobic conditions
Trichloroacetonitrile (TCAN)HaloacetonitrileHydrolysisHighly susceptible[2]-
Dichloroacetonitrile (DCAN)HaloacetonitrileUV/H₂O₂Pseudo-first-order, rate increases with pH and H₂O₂[4]pH 6-7.5, various H₂O₂ concentrations

Table 2: Half-Lives (t½) of Selected Disinfection Byproducts

Disinfection Byproduct (DBP)DBP ClassDegradation ProcessHalf-Life (t½)Experimental Conditions
This compound HalonitromethanePhotolysisData not readily available in comparative studies-
BromonitromethaneHalonitromethaneUV PhotolysispH-dependent[4]254 nm UV, pH 3-9
DichloronitromethaneHalonitromethaneUV PhotolysispH-dependent[4]254 nm UV, pH 3-9
Chloroform (Trichloromethane)TrihalomethaneHydrolysis1850 years[3]25°C, pH 7
Dichloroacetic Acid (DCAA)Haloacetic Acid-Varies with microbial activity-
Trichloroacetonitrile (TCAN)HaloacetonitrileHydrolysisVaries significantly with pH-

Experimental Protocols

The study of DBP degradation kinetics typically involves controlled laboratory experiments designed to isolate and quantify the rate of disappearance of the target compound under specific conditions.

General Protocol for a Batch Degradation Kinetics Study:
  • Preparation of Reagents and Standards:

    • High-purity water (e.g., Milli-Q) is used to prepare all solutions.

    • Stock solutions of the target DBPs are prepared in a suitable solvent (e.g., methanol) and spiked into the reaction water to achieve the desired initial concentration.

    • Buffers are used to maintain a constant pH throughout the experiment (e.g., phosphate (B84403) or borate (B1201080) buffers).

    • If applicable, a quenching agent is used to stop the degradation reaction at specific time points (e.g., sodium thiosulfate (B1220275) to quench residual chlorine).

  • Experimental Setup:

    • Batch reactors, typically amber glass vials with screw caps (B75204) and PTFE-lined septa to prevent photodegradation and volatilization, are used.

    • The reactors are filled with the buffered water, leaving minimal headspace.

    • The reactors are placed in a constant-temperature environment, such as a water bath or incubator.

  • Initiation of the Degradation Study:

    • The target DBP is spiked into the reactors to initiate the experiment (time = 0).

    • For studies involving disinfectants, the disinfectant is added at a predetermined concentration.

  • Sampling and Analysis:

    • At predetermined time intervals, replicate reactors are sacrificed for analysis.

    • The reaction is quenched, if necessary.

    • The concentration of the target DBP is measured using an appropriate analytical method. Common techniques include:

      • Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for volatile and semi-volatile DBPs like THMs, HANs, and HNMs. This often involves a liquid-liquid extraction (LLE) step using a solvent like methyl tert-butyl ether (MTBE) or pentane.

      • Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile DBPs like HAAs.

  • Data Analysis:

    • The concentration of the DBP is plotted against time.

    • The data is fitted to a kinetic model (e.g., first-order, second-order) to determine the degradation rate constant (k).

    • The half-life (t½) is calculated from the rate constant (for a first-order reaction, t½ = 0.693 / k).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical DBP degradation kinetics experiment and a simplified representation of DBP degradation pathways.

DBP_Degradation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents (Buffered Water, DBP Stock) prep_reactors Prepare Batch Reactors (Amber Vials) prep_reagents->prep_reactors spike_dbp Spike DBP into Reactors prep_reactors->spike_dbp incubate Incubate at Constant Temperature spike_dbp->incubate sampling Collect Samples at Time Intervals incubate->sampling quench Quench Reaction sampling->quench extract Liquid-Liquid Extraction quench->extract gc_ms GC-MS or LC-MS Analysis extract->gc_ms data_analysis Kinetic Data Analysis (Calculate k and t½) gc_ms->data_analysis

Caption: Experimental workflow for a DBP degradation kinetics study.

DBP_Degradation_Pathways cluster_pathways Degradation Pathways DBP Disinfection Byproduct (e.g., this compound) Hydrolysis Hydrolysis DBP->Hydrolysis H₂O Photolysis Photolysis DBP->Photolysis UV Light Biodegradation Biodegradation DBP->Biodegradation Microorganisms Reductive_Dehalogenation Reductive Dehalogenation DBP->Reductive_Dehalogenation Reducing Agents (e.g., Fe²⁺) Degradation_Products Degradation Products (e.g., Halogenated Acetic Acids, Inorganic Ions) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Biodegradation->Degradation_Products Reductive_Dehalogenation->Degradation_Products

Caption: Simplified pathways for DBP degradation in water.

References

Evaluating the Carcinogenic Potential of Dibromochloronitromethane in Relation to Other Nitroaromatic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potential of Dibromochloronitromethane and other selected nitroaromatic compounds. The information presented is based on available experimental data to assist in understanding the structure-activity relationships and carcinogenic risks associated with this class of chemicals.

Executive Summary

This compound is a member of the halonitromethane class of compounds, often formed as disinfection byproducts in drinking water. While comprehensive long-term carcinogenicity data for this compound is limited, its genotoxic potential has been established. This guide evaluates its carcinogenic potential by comparing its known toxicological profile with that of other well-characterized nitroaromatic compounds, including Nitrobenzene, o-Nitrotoluene, p-Nitrotoluene, and 2,4,6-Trinitrotoluene, as well as the structurally related halomethane, Dibromochloromethane. The primary mechanism of carcinogenicity for many nitroaromatics involves metabolic activation to reactive intermediates that form DNA adducts, leading to mutations.

Comparative Analysis of Carcinogenic Potential

The carcinogenic potential of nitroaromatic compounds varies significantly based on their chemical structure, including the position of the nitro group and the presence of other functional groups.[1] This variation is evident in the diverse outcomes of long-term rodent bioassays conducted by the National Toxicology Program (NTP) and other institutions.

Quantitative Carcinogenicity Data

The following tables summarize the results from 2-year rodent carcinogenicity bioassays for several nitroaromatic compounds and Dibromochloromethane. These studies provide dose-response data on tumor incidence, offering a quantitative basis for comparison. It is important to note the absence of a direct long-term bioassay for this compound in the available literature. Therefore, data for the structurally similar Dibromochloromethane is included for a comparative perspective.

Table 1: Comparative Tumorigenicity of Dibromochloromethane in Rodents [1]

Species/SexRoute of AdministrationDose Levels (mg/kg/day)Target OrganTumor TypeIncidence
F344/N Rat (Male)Gavage0, 40, 80-No evidence of carcinogenicity-
F344/N Rat (Female)Gavage0, 40, 80-No evidence of carcinogenicity-
B6C3F1 Mouse (Male)Gavage0, 50, 100LiverHepatocellular CarcinomaEquivocal evidence
B6C3F1 Mouse (Female)Gavage0, 50, 100LiverHepatocellular Adenoma or Carcinoma (combined)Increased incidence

Table 2: Comparative Tumorigenicity of Selected Nitroaromatic Compounds in Rodents [2][3][4][5][6][7]

CompoundSpecies/SexRoute of AdministrationDose LevelsTarget Organ(s)Tumor Type(s)
Nitrobenzene F344 Rat (Male)Inhalation0, 1, 5, 25 ppmLiver, Kidney, ThyroidHepatocellular Adenoma/Carcinoma, Renal Tubule Adenoma/Carcinoma, Follicular Cell Adenoma
B6C3F1 Mouse (Male)Inhalation0, 5, 25, 50 ppmLung, ThyroidAlveolar/Bronchiolar Adenoma/Carcinoma, Follicular Cell Adenoma
B6C3F1 Mouse (Female)Inhalation0, 5, 25, 50 ppmMammary GlandAdenocarcinoma
o-Nitrotoluene F344 Rat (Male)Feed0, 1250, 2500, 5000 ppmMesothelium, Liver, Lung, SkinMalignant Mesothelioma, Hepatocellular Adenoma/Carcinoma, Alveolar/Bronchiolar Adenoma/Carcinoma, Subcutaneous Tumors
F344 Rat (Female)Feed0, 1250, 2500, 5000 ppmSkin, Mammary GlandSubcutaneous Tumors, Fibroadenoma
B6C3F1 Mouse (Male)Feed0, 1250, 2500, 5000 ppmBlood Vessels, CecumHemangiosarcoma, Carcinoma
B6C3F1 Mouse (Female)Feed0, 1250, 2500, 5000 ppmBlood Vessels, LiverHemangiosarcoma, Hepatocellular Adenoma/Carcinoma
p-Nitrotoluene F344 Rat (Male & Female)FeedUp to 10,000 ppm-Equivocal evidence of carcinogenic activity
B6C3F1 Mouse (Male & Female)FeedUp to 10,000 ppm-No evidence of carcinogenic activity
2,4,6-Trinitrotoluene (TNT) F344 Rat (Female)Diet0, 0.4, 2.0, 10, 50 mg/kg/dayUrinary BladderHyperplasia, Carcinoma
B6C3F1 Mouse (Female)Diet0, 1.5, 10, 70 mg/kg/daySpleenMalignant Lymphoma and/or Leukemia

Mechanistic Insights into Carcinogenicity

The carcinogenicity of many nitroaromatic compounds is intrinsically linked to their metabolic activation, a process that generates reactive electrophilic intermediates capable of binding to cellular macromolecules, most critically DNA.

Metabolic Activation and DNA Adduct Formation

The primary pathway for the metabolic activation of nitroaromatic compounds is through the reduction of the nitro group.[8] This multi-step process, often catalyzed by nitroreductase enzymes, leads to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The N-hydroxyamino metabolite is a key reactive intermediate that can bind to DNA, forming adducts.[8] These DNA adducts, if not repaired, can lead to misreplication of DNA, resulting in mutations and potentially initiating the carcinogenic process.[1][9]

Metabolic_Activation Nitroaromatic Nitroaromatic Compound Nitroso Nitroso Intermediate Nitroaromatic->Nitroso Nitroreduction Hydroxylamino N-Hydroxyamino Intermediate Nitroso->Hydroxylamino Nitroreduction Amino Amino Metabolite Hydroxylamino->Amino DNA_Adduct DNA Adducts Hydroxylamino->DNA_Adduct Covalent Binding Mutation Mutation DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation of nitroaromatic compounds.
Proposed Signaling Pathways in Halonitromethane-Induced Carcinogenesis

While direct evidence linking this compound to specific oncogenic signaling pathways is limited, studies on related halonitromethanes and other disinfection byproducts suggest the involvement of oxidative stress.[10] Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), is a known activator of several signaling cascades implicated in carcinogenesis, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways regulate critical cellular processes such as proliferation, survival, and apoptosis.

The diagram below illustrates a proposed mechanism where a halonitromethane, such as this compound, induces oxidative stress, which in turn can activate the MAPK and PI3K/Akt signaling pathways, ultimately leading to cellular responses that promote carcinogenesis.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response DBCNM This compound Oxidative_Stress Oxidative Stress (ROS Production) DBCNM->Oxidative_Stress MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Oxidative_Stress->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt_Pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors Cellular_Effects Altered Gene Expression: - Increased Proliferation - Decreased Apoptosis - Increased Inflammation Transcription_Factors->Cellular_Effects Carcinogenesis Carcinogenesis Cellular_Effects->Carcinogenesis

Proposed signaling pathways in halonitromethane-induced carcinogenesis.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of carcinogenic potential. The following sections outline the methodologies for two key assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

General Procedure:

  • Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations (frameshift or base-pair substitution) is selected.

  • Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial as many compounds, including nitroaromatics, become mutagenic only after metabolic activation.

  • Plating: The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow Start Start Prepare Prepare bacterial strains (e.g., Salmonella typhimurium his-) Start->Prepare Mix Mix bacteria with test compound (+/- S9 metabolic activation) Prepare->Mix Plate Plate on histidine-deficient agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data: Compare to controls Count->Analyze Result Mutagenic or Non-mutagenic Analyze->Result

Workflow for the Ames Test.
Rodent Carcinogenicity Bioassay (OECD 451)

Long-term rodent bioassays are the gold standard for identifying the carcinogenic potential of chemicals in mammals. The Organization for Economic Co-operation and Development (OECD) Guideline 451 provides a framework for these studies.

General Procedure:

  • Animal Selection: Typically, rats and mice of both sexes are used.

  • Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than cancer.

  • Administration: The test substance is administered daily for the majority of the animals' lifespan (typically 24 months for rats and 18-24 months for mice). The route of administration should be relevant to human exposure (e.g., oral gavage, in drinking water, or inhalation).

  • In-life Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group.

Rodent_Bioassay_Workflow Start Start Dose_Selection Dose Range Finding Studies Start->Dose_Selection Main_Study Long-term Administration (e.g., 2 years in rats) Dose_Selection->Main_Study Observations In-life Observations (Clinical signs, body weight) Main_Study->Observations Necropsy Terminal Necropsy and Histopathology Observations->Necropsy Throughout study and at termination Analysis Statistical Analysis of Tumor Incidence Necropsy->Analysis Conclusion Conclusion on Carcinogenic Potential Analysis->Conclusion

Workflow for a Rodent Carcinogenicity Bioassay.

Conclusion

The evaluation of the carcinogenic potential of this compound is challenging due to the lack of direct long-term carcinogenicity data. However, its demonstrated genotoxicity, coupled with the known carcinogenic properties of structurally related halomethanes and other nitroaromatic compounds, suggests a potential carcinogenic hazard. The comparative data presented in this guide indicate that nitroaromatic compounds as a class exhibit a wide range of carcinogenic potencies and target organ specificities. The primary mechanism of action for many of these compounds involves metabolic activation to DNA-reactive intermediates. Further research, including a 2-year rodent bioassay on this compound, is warranted to definitively characterize its carcinogenic risk to humans. In the interim, a precautionary approach should be taken in assessing its potential health effects.

References

Safety Operating Guide

Proper Disposal of Dibromochloronitromethane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Dibromochloronitromethane (CAS No. 1184-89-0), a halogenated nitroalkane used in research and development settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound is a colorless oil and is recognized as a nitrogenous disinfection byproduct found in drinking water. Due to its chemical structure, which includes two bromine atoms, one chlorine atom, and a nitro group attached to a central carbon, it requires careful handling and disposal. The presence of the nitro group suggests potential for thermal sensitivity and reactivity, warranting specific precautions.

Summary of Chemical and Physical Properties

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaCBr2ClNO2
Molecular Weight253.28 g/mol
Physical StateColourless Oil
XLogP3-AA2.3
Topological Polar Surface Area45.8 Ų

(Data sourced from Alfa Chemistry)

Step-by-Step Disposal Protocol

The following experimental protocol outlines the mandatory steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., Viton® or laminate).

  • Body Protection: Wear a chemically resistant apron or lab coat.

  • Ventilation: All handling and preparation for disposal must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

2. Waste Identification and Classification:

  • This compound is not specifically listed as a hazardous waste under RCRA. Therefore, a hazardous waste determination must be made based on its characteristics.

  • Due to its chemical structure as a halogenated nitroalkane, it should be treated as a reactive and toxic hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific state and local regulations that may apply.

3. Segregation and Storage of Waste:

  • Do not mix this compound waste with other waste streams, particularly with:

    • Strong oxidizing agents

    • Strong bases

    • Metals

  • Store waste in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.

  • Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the container is clearly labeled with "Hazardous Waste: this compound" and the associated hazards (Toxic, Reactive).

4. Preparation for Disposal:

  • Ensure the waste container is tightly sealed.

  • Complete a hazardous waste tag as required by your institution, including the full chemical name and quantity.

  • Place the sealed and labeled container in a secondary containment bin to prevent spills.

5. Final Disposal:

  • Incineration is the recommended method of disposal for halogenated organic compounds. This process should be carried out at a licensed hazardous waste disposal facility.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_determination Step 2: Hazardous Waste Determination (Treat as Reactive and Toxic) fume_hood->waste_determination segregation Step 3: Segregate Waste (Avoid Incompatibles: Oxidizers, Bases, Metals) waste_determination->segregation container Use a Labeled, Compatible Container segregation->container storage Store in a Cool, Ventilated Area container->storage prep_disposal Step 4: Prepare for Disposal (Seal Container, Attach Waste Tag) storage->prep_disposal secondary_containment Place in Secondary Containment prep_disposal->secondary_containment contact_ehs Step 5: Contact EHS for Pickup secondary_containment->contact_ehs incineration Disposal via Incineration at a Licensed Facility contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Dibromochloronitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibromochloronitromethane

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like this compound. This guide provides immediate, essential safety protocols and logistical information for the proper handling, storage, and disposal of this compound.

Chemical Safety Overview

This compound is classified as a hazardous substance. It is harmful if inhaled, causes skin irritation, and poses a risk of serious eye damage. Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[2]To avoid inhalation of harmful vapors.[2]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Quantitative Data Summary
Property Value Source
Melting Point -88 °C (-126 °F)
Boiling Point 68 °C (154 °F)
Density 1.991 g/cm³ at 25 °C (77 °F)

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from acquisition to disposal.

Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.

  • Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Gather Materials : Before starting, ensure all necessary PPE and handling equipment (e.g., compatible containers, pipettes) are available.

Handling the Chemical
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Avoid Inhalation and Contact : Do not breathe vapors or mists. Avoid contact with skin and eyes.

  • Dispensing : When transferring the chemical, do so carefully to avoid splashes.

  • Labeling : All containers holding this compound must be clearly and accurately labeled with the chemical name and associated hazards.

Storage
  • Container : Keep the container tightly closed when not in use.[1]

  • Location : Store in a cool, dry, and well-ventilated area.[1][3] The storage area should be locked up or accessible only to authorized personnel.[1]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and metals.[1]

Spill and Emergency Procedures
  • Small Spills : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3]

  • Large Spills : Evacuate the area and prevent entry. If it is safe to do so, contain the spill. Do not allow the chemical to enter drains.

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

    • Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan
  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1] Do not dispose of it down the drain.

Visualized Workflows

The following diagrams illustrate the key procedural and logical relationships for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Preparation & Engineering Controls PPE Don Personal Protective Equipment Prep->PPE Proceed Handling Chemical Handling PPE->Handling Proceed Storage Proper Storage Handling->Storage Store After Use Spill Spill & Emergency Response Handling->Spill If Spill Occurs Disposal Waste Disposal Storage->Disposal End of Lifecycle

Caption: Operational workflow for handling this compound.

PPE_Decision_Tree cluster_ppe Required Personal Protective Equipment cluster_ventilation Ventilation Requirements Start Handling this compound Goggles Chemical Safety Goggles / Face Shield Start->Goggles Gloves Chemical-Resistant Gloves Start->Gloves Coat Lab Coat & Closed-Toe Shoes Start->Coat FumeHood Chemical Fume Hood Start->FumeHood Recommended VentilatedArea Well-Ventilated Area (Minimum) FumeHood->VentilatedArea If Hood Unavailable

Caption: Logical relationship of required PPE and ventilation.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.